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  • Product: 2-Chloro-1-(pentamethylphenyl)ethanone
  • CAS: 57196-63-1

Core Science & Biosynthesis

Foundational

Strategic Overview: The Rationale for Friedel-Crafts Acylation

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone This guide provides a comprehensive overview of the synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone, a valuable α-haloketone inte...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone

This guide provides a comprehensive overview of the synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone, a valuable α-haloketone intermediate in organic synthesis. The document is structured to provide not only a detailed experimental protocol but also a deep understanding of the underlying chemical principles, strategic choices in reagent and condition selection, and critical safety considerations. This synthesis is primarily achieved through a classic Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution.

The target molecule, 2-Chloro-1-(pentamethylphenyl)ethanone, is an aromatic ketone. The most direct and efficient synthetic strategy is the Friedel-Crafts acylation of pentamethylbenzene with chloroacetyl chloride. This approach is superior to a two-step process (acetylation followed by α-chlorination) as it installs the desired chloroacetyl moiety in a single, convergent step.

Starting Materials Analysis:

  • Pentamethylbenzene (C₁₁H₁₆): This substrate is a highly electron-rich aromatic hydrocarbon.[1][2] The five electron-donating methyl groups activate the benzene ring, making it highly susceptible to electrophilic attack and an ideal candidate for Friedel-Crafts reactions.[1][2][3] It exists as a colorless solid at room temperature.[3][4]

  • Chloroacetyl Chloride (C₂H₂Cl₂O): This reagent serves as the electrophile precursor. It is a bifunctional compound containing both a reactive acyl chloride and a chloro-methyl group, making it a versatile building block in synthesis.

  • Aluminum Chloride (AlCl₃): A strong Lewis acid, anhydrous aluminum chloride is the quintessential catalyst for this reaction. Its role is to abstract the chloride from chloroacetyl chloride, generating the highly reactive acylium ion necessary for the electrophilic attack on the pentamethylbenzene ring.[5][6][7]

The Reaction Mechanism: A Stepwise Examination

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. Understanding this pathway is critical for optimizing reaction conditions and anticipating potential side products.

  • Generation of the Acylium Ion: The Lewis acid catalyst, aluminum chloride, coordinates with the chlorine atom of the chloroacetyl chloride's acyl group. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This step is the key to generating a potent electrophile.

  • Electrophilic Attack: The nucleophilic π-electron system of the electron-rich pentamethylbenzene ring attacks the electrophilic carbon of the acylium ion. This disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring through resonance.

  • Restoration of Aromaticity: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, abstracts a proton from the carbon atom bearing the new chloroacetyl group. This act of deprotonation restores the stable aromatic system and yields the final product, 2-Chloro-1-(pentamethylphenyl)ethanone. The catalyst, AlCl₃, is regenerated along with HCl as a byproduct.

Diagram: Mechanism of Friedel-Crafts Acylation

G cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation reagent1 Cl-C(=O)-CH₂Cl (Chloroacetyl Chloride) intermediate1 [Cl-C(=O)-CH₂Cl---AlCl₃] (Complex) reagent1->intermediate1 + AlCl₃ catalyst1 AlCl₃ acylium [CH₂Cl-C≡O⁺ ↔ CH₂Cl-C⁺=O] (Acylium Ion) intermediate1->acylium catalyst_complex [AlCl₄]⁻ intermediate1->catalyst_complex pmb Pentamethylbenzene (Electron-rich Ring) sigma_complex Sigma Complex (Arenium Ion) pmb->sigma_complex + Acylium Ion product 2-Chloro-1-(pentamethylphenyl)ethanone sigma_complex->product + [AlCl₄]⁻ catalyst2 AlCl₃ hcl HCl

Caption: The three-step mechanism for the Friedel-Crafts acylation reaction.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations involving corrosive and volatile reagents must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMoles (mmol)Notes
PentamethylbenzeneC₁₁H₁₆148.2410.0 g67.46Substrate
Aluminum ChlorideAlCl₃133.3410.8 g81.00Catalyst (1.2 equiv.), anhydrous
Chloroacetyl ChlorideC₂H₂Cl₂O112.946.7 mL (9.1 g)80.57Reagent (1.2 equiv.)
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-Anhydrous solvent
Hydrochloric AcidHCl36.46~50 mL-3M aqueous solution for quench
Saturated NaHCO₃NaHCO₃84.01~50 mL-Aqueous solution for wash
BrineNaCl58.44~50 mL-Saturated aqueous solution
Anhydrous MgSO₄MgSO₄120.37~10 g-Drying agent
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (or nitrogen inlet), and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.

  • Reactant Charging: To the flask, add pentamethylbenzene (10.0 g) and anhydrous dichloromethane (100 mL). Stir the mixture until the solid dissolves.

  • Catalyst Addition: Cool the flask to 0 °C using an ice-water bath. Cautiously add anhydrous aluminum chloride (10.8 g) to the stirred solution in small portions over 15 minutes. The mixture may become a thick slurry.

  • Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (6.7 mL) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the reaction slurry over 30-45 minutes, maintaining the internal temperature below 5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 40 °C for DCM) for 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up and Quenching: After the reaction is complete, cool the flask back to 0 °C. Very slowly and carefully, quench the reaction by pouring the mixture over a stirred slurry of crushed ice (~150 g) and 3M HCl (~50 mL). Caution: This is a highly exothermic process with significant gas evolution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 25 mL).

  • Washing: Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, caution: CO₂ evolution), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-Chloro-1-(pentamethylphenyl)ethanone as a crystalline solid.

Diagram: Experimental Workflow

G A 1. Setup Dry 3-neck flask, condenser, dropping funnel B 2. Charge Reactants Add Pentamethylbenzene & DCM A->B C 3. Cool & Add Catalyst Cool to 0°C, add AlCl₃ portion-wise B->C D 4. Add Reagent Dropwise addition of Chloroacetyl Chloride in DCM C->D E 5. Reaction Warm to RT, then reflux for 2-3h D->E F 6. Quench Pour reaction mixture onto ice/HCl E->F G 7. Extraction Separate layers, extract aqueous phase with DCM F->G H 8. Wash Wash combined organic layers (H₂O, NaHCO₃, Brine) G->H I 9. Dry & Concentrate Dry with MgSO₄, filter, rotary evaporate H->I J 10. Purify Recrystallize crude solid I->J K Pure Product J->K

Caption: A streamlined workflow for the synthesis of the target compound.

Product Characterization

The identity and purity of the synthesized 2-Chloro-1-(pentamethylphenyl)ethanone should be confirmed using standard analytical techniques. Predicted data based on analogous structures are as follows:

TechniqueExpected Observations
¹H NMR Singlet for the -CH₂Cl protons (~4.5-4.8 ppm). Multiple singlets for the five methyl groups on the aromatic ring (~2.2-2.4 ppm). A singlet for the remaining aromatic proton.
¹³C NMR Carbonyl carbon signal (~195-200 ppm). Methylene carbon (-CH₂Cl) signal (~45-50 ppm). Aromatic carbon signals (~130-140 ppm). Methyl carbon signals (~15-20 ppm).
IR Spectroscopy Strong, sharp absorption band for the C=O stretch of the ketone (~1680-1700 cm⁻¹). C-Cl stretch (~650-800 cm⁻¹). C-H stretches for alkyl and aromatic groups.
Mass Spec (EI) Molecular ion peak (M⁺) with a characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Fragmentation pattern showing loss of -CH₂Cl.

Safety, Handling, and Waste Management

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and require careful handling.

ReagentKey HazardsRecommended Precautions
Chloroacetyl Chloride Highly Toxic & Corrosive. Lachrymator. Reacts violently with water, releasing HCl gas. Causes severe burns to skin, eyes, and respiratory tract.[8][9][10][11]Always handle in a fume hood. Wear heavy-duty gloves (e.g., butyl rubber), chemical splash goggles, and a face shield. Have a neutralizing agent (sodium bicarbonate) and an appropriate spill kit ready.
Aluminum Chloride Corrosive. Reacts violently with water to produce HCl gas. Can cause severe burns.Handle in a fume hood. Avoid any contact with moisture. Wear gloves and eye protection.
Dichloromethane Volatile. Suspected carcinogen. Irritant.Use only in a well-ventilated fume hood. Avoid inhalation of vapors.

Waste Disposal:

  • Reaction Quench: The initial quenching step neutralizes the reactive AlCl₃ and excess chloroacetyl chloride.

  • Aqueous Waste: The acidic and basic aqueous washes should be neutralized before disposal according to institutional guidelines.

  • Organic Waste: All chlorinated organic solvents and residues must be collected in a designated halogenated waste container for proper disposal.

Conclusion

The Friedel-Crafts acylation of pentamethylbenzene provides a reliable and direct pathway to 2-Chloro-1-(pentamethylphenyl)ethanone. The success of this synthesis hinges on a thorough understanding of the reaction mechanism, careful control of experimental conditions—particularly the exclusion of moisture and management of temperature—and an unwavering commitment to safety protocols. The resulting α-haloketone is a versatile intermediate, primed for further synthetic transformations, making this procedure a valuable tool for researchers in drug development and materials science.[12][13][14]

References

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Exploratory

2-Chloro-1-(pentamethylphenyl)ethanone CAS number 57196-63-1

An In-depth Technical Guide to 2-Chloro-1-(pentamethylphenyl)ethanone (CAS: 57196-63-1) Introduction 2-Chloro-1-(pentamethylphenyl)ethanone, identified by CAS Number 57196-63-1, is a polysubstituted aromatic α-halo keton...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-1-(pentamethylphenyl)ethanone (CAS: 57196-63-1)

Introduction

2-Chloro-1-(pentamethylphenyl)ethanone, identified by CAS Number 57196-63-1, is a polysubstituted aromatic α-halo ketone. Its molecular architecture, featuring a sterically hindered and electron-rich pentamethylphenyl ring, a reactive carbonyl group, and an α-chloro substituent, establishes it as a valuable and versatile intermediate in advanced organic synthesis. α-halo ketones are a well-regarded class of bifunctional compounds, possessing two distinct electrophilic sites that can be selectively targeted to construct complex molecular frameworks.[1][2]

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the compound's physicochemical properties, a robust protocol for its synthesis via Friedel-Crafts acylation, an exploration of its core reactivity, and its potential applications as a precursor in the development of novel pharmaceuticals and fine chemicals.[3][4] The insights presented herein are grounded in established chemical principles to empower scientists to effectively utilize this building block in their research endeavors.

Physicochemical Properties and Safety Data

A comprehensive understanding of a compound's physical properties and safety profile is a prerequisite for its effective and safe use in a laboratory setting. The key data for 2-Chloro-1-(pentamethylphenyl)ethanone are summarized below.

PropertyValueReference
CAS Number 57196-63-1[5][6]
Molecular Formula C₁₃H₁₇ClO[5][6]
Molecular Weight 224.73 g/mol [5]
Appearance Solid[5]
Melting Point 110 °C[5]

Safety and Handling:

2-Chloro-1-(pentamethylphenyl)ethanone is classified as a hazardous substance. According to its Material Safety Data Sheet (MSDS), it is harmful if swallowed, inhaled, or absorbed through the skin and causes severe skin and eye burns.[5]

  • Personal Protective Equipment (PPE): Always handle this compound within a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a lab coat, and chemical-resistant gloves.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong reducing agents, and strong acids.[5]

  • First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes. For skin contact, flush the affected area with water while removing contaminated clothing. If ingested, do not induce vomiting. In all cases of exposure, seek immediate medical attention.[5]

Synthesis: The Friedel-Crafts Acylation Pathway

The most direct and industrially relevant method for preparing 2-Chloro-1-(pentamethylphenyl)ethanone is the Friedel-Crafts acylation of pentamethylbenzene.[3][7] This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring using an acylating agent and a Lewis acid catalyst.[8][9] For this specific target molecule, the reaction proceeds between pentamethylbenzene and chloroacetyl chloride, catalyzed by anhydrous aluminum chloride (AlCl₃).[10]

Reaction Mechanism

The causality of the Friedel-Crafts acylation is a multi-step process driven by the generation of a highly reactive electrophile.

  • Activation of the Acylating Agent: The Lewis acid, AlCl₃, coordinates to the chlorine atom of chloroacetyl chloride. This coordination polarizes the C-Cl bond, leading to the formation of a highly electrophilic acylium ion intermediate.

  • Electrophilic Attack: The electron-rich π-system of the pentamethylbenzene ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The five methyl groups on the benzene ring are electron-donating, which activates the ring and stabilizes this intermediate, thereby facilitating the reaction.

  • Deprotonation and Aromaticity Restoration: A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, yielding the final product, 2-Chloro-1-(pentamethylphenyl)ethanone.

G cluster_1 Step 1: Acylium Ion Formation cluster_2 Step 2: Electrophilic Attack cluster_3 Step 3: Deprotonation reagent1 Chloroacetyl Chloride acylium Acylium Ion (Electrophile) reagent1->acylium Coordination & Cleavage catalyst AlCl₃ (Lewis Acid) catalyst->reagent1 aromatic Pentamethylbenzene (Nucleophile) sigma Sigma Complex (Carbocation Intermediate) acylium->sigma Attack aromatic->sigma base [AlCl₄]⁻ product 2-Chloro-1-(pentamethylphenyl)ethanone sigma->product Proton Abstraction base->sigma catalyst_regen AlCl₃ (Regenerated)

Mechanism of Friedel-Crafts Acylation.
Detailed Experimental Protocol

This protocol is a self-validating system adapted from standard procedures for Friedel-Crafts acylation.[10][11] All operations must be performed under an inert atmosphere (e.g., nitrogen or argon) as the aluminum chloride catalyst is highly moisture-sensitive.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a bubbler, a pressure-equalizing dropping funnel, and a thermometer. Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide). Cool the stirred suspension to 0 °C using an ice/water bath.

  • Substrate Addition: Charge the dropping funnel with a solution of pentamethylbenzene (1.0 equivalent) in the same anhydrous solvent.

  • Acylating Agent Addition: In a separate, dry vessel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in the anhydrous solvent. Add this solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the acylium ion complex is often visible.

  • Reaction Execution: After the chloroacetyl chloride addition is complete, add the pentamethylbenzene solution dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup (Quenching): Cool the reaction flask back to 0 °C. Cautiously quench the reaction by slowly pouring the mixture onto a stirred slurry of crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic product.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude solid product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

G start Start: Oven-Dried Glassware (Inert Atmosphere) setup Charge AlCl₃ & Solvent Cool to 0°C start->setup add_acyl Add Chloroacetyl Chloride (Maintain 0-5°C) setup->add_acyl add_aromatic Add Pentamethylbenzene (Maintain 0-5°C) add_acyl->add_aromatic react Stir at Room Temp (Monitor by TLC) add_aromatic->react quench Quench on Ice/HCl react->quench extract Separate & Wash Organic Layer quench->extract dry Dry with Na₂SO₄ extract->dry concentrate Remove Solvent (Rotary Evaporation) dry->concentrate purify Purify Crude Solid (Recrystallization) concentrate->purify end Final Product: Pure 2-Chloro-1-(pentamethylphenyl)ethanone purify->end

Experimental Workflow for Synthesis.

Core Reactivity and Synthetic Utility

The synthetic value of 2-Chloro-1-(pentamethylphenyl)ethanone stems from its nature as an α-halo ketone, a class of compounds known for their versatile reactivity.[1] The molecule possesses two primary electrophilic sites susceptible to nucleophilic attack: the α-carbon bonded to the chlorine atom and the carbonyl carbon.[1][2]

Nucleophilic Substitution at the α-Carbon (S_N2 Pathway)

The most prominent reaction pathway is the S_N2 substitution at the α-carbon. The adjacent electron-withdrawing carbonyl group significantly increases the polarity of the C-Cl bond, making the α-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1] This reactivity is markedly higher than that of corresponding alkyl halides.[1]

  • Causality: S_N1 reactions are disfavored because the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is energetically unfavorable.[12] Therefore, less basic nucleophiles readily participate in S_N2 reactions.[12] The use of strongly basic nucleophiles can sometimes lead to competing deprotonation at the α'-position (on the methyl groups), leading to enolate formation.[12]

  • Key Transformations:

    • Heterocycle Synthesis: It serves as a precursor for various heterocycles. For instance, reaction with thioamides or thioureas leads to the formation of substituted thiazoles, a common scaffold in medicinal chemistry.[2]

    • Formation of α-Substituted Ketones: Reaction with nucleophiles like cyanides, azides, or amines allows for the direct installation of diverse functional groups at the α-position.

    • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-halo ketones can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.[2]

Reactions at the Carbonyl Group

While the α-carbon is highly reactive, the carbonyl group retains its characteristic electrophilicity and can undergo typical ketone reactions. These include:

  • Reduction: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄).

  • Condensation Reactions: It can participate in condensation reactions, such as the Hantzsch pyrrole synthesis, by reacting with dicarbonyl compounds and ammonia to form pyrroles.[2]

G cluster_alpha Reactions at α-Carbon (S_N2) cluster_carbonyl Reactions at Carbonyl center 2-Chloro-1-(pentamethylphenyl)ethanone nuc Nucleophiles (e.g., R-NH₂, R-SH, CN⁻) center->nuc thio Thioamides / Thioureas center->thio base Strong Base center->base reduction Reducing Agents (e.g., NaBH₄) center->reduction prod_sub α-Substituted Ketones nuc->prod_sub Substitution thiazole Thiazoles thio->thiazole Condensation favorskii Favorskii Rearrangement Products base->favorskii alcohol Secondary Alcohol reduction->alcohol

Key Reactivity Pathways.

Applications in Research and Development

The unique combination of a sterically bulky lipophilic group (pentamethylphenyl) and a reactive α-chloroketone handle makes this compound a strategic building block for several high-value applications.

  • Pharmaceutical Scaffolding: Substituted acetophenones are critical intermediates in the synthesis of a wide range of pharmaceuticals.[3][4] The ability to easily perform S_N2 reactions on 2-Chloro-1-(pentamethylphenyl)ethanone allows for the rapid generation of compound libraries. By introducing various nitrogen- and sulfur-containing nucleophiles, researchers can synthesize novel heterocyclic systems, such as pyrazoles and thiazoles, which are known to exhibit diverse pharmacological activities.[13]

  • Agrochemicals and Fine Chemicals: The structural motifs accessible from this intermediate are also relevant in the development of new agrochemicals and specialized organic materials.[3]

  • Probing Steric and Electronic Effects: For medicinal chemists, the pentamethylphenyl group provides a unique tool. It is a sterically demanding, non-polar moiety that can be used to probe the size and nature of binding pockets in biological targets, potentially improving selectivity and potency of drug candidates.

Conclusion

2-Chloro-1-(pentamethylphenyl)ethanone (CAS: 57196-63-1) is more than a simple chemical intermediate; it is a highly functionalized building block that offers significant strategic advantages in modern organic synthesis. Its preparation via the robust Friedel-Crafts acylation is well-understood and scalable. The compound's primary value lies in the predictable and versatile reactivity of its α-halo ketone moiety, which enables the efficient construction of complex molecular architectures. For researchers in drug discovery and materials science, this compound represents a powerful tool for creating novel molecules with tailored steric, electronic, and functional properties.

References

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Foundational

An In-depth Technical Guide to 2-Chloro-1-(pentamethylphenyl)ethanone: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract 2-Chloro-1-(pentamethylphenyl)ethanone is a halogenated aromatic ketone that holds significant potential as a versatile intermediate in synthetic o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-1-(pentamethylphenyl)ethanone is a halogenated aromatic ketone that holds significant potential as a versatile intermediate in synthetic organic chemistry. Its unique structure, featuring a sterically hindered pentamethylphenyl group and a reactive chloroacetyl moiety, makes it a valuable building block for the synthesis of complex molecules, particularly in the realm of drug discovery and development. This guide provides a comprehensive overview of the core properties, synthesis, and potential applications of this compound, with a focus on the scientific principles and experimental considerations essential for its effective utilization in a research setting. Due to its status as a likely non-commercial research intermediate, this guide leverages data from closely related analogs to provide a robust predictive profile.

Molecular Structure and Chemical Identity

2-Chloro-1-(pentamethylphenyl)ethanone is characterized by a pentamethyl-substituted benzene ring attached to a chloroacetyl group. The systematic IUPAC name for this compound is 2-chloro-1-(2,3,4,5,6-pentamethylphenyl)ethanone.

Key Structural Features:

  • Pentamethylphenyl Group: The presence of five methyl groups on the aromatic ring creates significant steric hindrance around the ketone functionality. This steric bulk can influence the compound's reactivity and the conformational preferences of its derivatives.

  • α-Chloro Ketone Moiety: The chloroacetyl group is a highly reactive functional handle. The chlorine atom is an excellent leaving group, making the α-carbon susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate.

As of the latest literature review, a specific CAS number for 2-Chloro-1-(pentamethylphenyl)ethanone has not been assigned, suggesting it is not a commercially cataloged compound. For reference, the closely related compound, 2-chloro-1-(p-tolyl)ethanone, has the CAS number 4209-24-9.[1][2]

Physicochemical and Spectroscopic Properties (Predicted and Comparative)

Due to the absence of specific experimental data for 2-Chloro-1-(pentamethylphenyl)ethanone, the following properties are predicted based on the known characteristics of analogous compounds such as 2-chloro-1-phenylethanone and 2-chloro-1-(p-tolyl)ethanone.

PropertyPredicted/Comparative ValueReference Analog Data
Molecular Formula C₁₃H₁₇ClO2-Chloro-1-phenylethanone: C₈H₇ClO[3]
Molecular Weight 224.72 g/mol 2-Chloro-1-phenylethanone: 154.59 g/mol [3]
Appearance White to off-white crystalline solid2-Chloro-1-(p-tolyl)ethanone: White to light yellow powder/crystal[1]
Melting Point Likely > 60 °C2-Chloro-1-(p-tolyl)ethanone: 57-58 °C[1]
Boiling Point > 250 °C (at atmospheric pressure)2-Chloro-1-(p-tolyl)ethanone: 113 °C at 4 Torr[1]
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate). Insoluble in water.General for α-halo ketones
Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics, which are crucial for the identification and characterization of 2-Chloro-1-(pentamethylphenyl)ethanone during and after its synthesis.

¹H NMR Spectroscopy:

  • -CH₂Cl Protons: A singlet is expected in the range of δ 4.5-5.0 ppm. The electron-withdrawing effect of the adjacent carbonyl group and chlorine atom deshields these protons.

  • Methyl Protons: Multiple singlets are anticipated for the five methyl groups on the pentamethylphenyl ring, likely in the range of δ 2.2-2.5 ppm. The exact chemical shifts would depend on their position (ortho, meta, para) relative to the chloroacetyl group.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (C=O): A signal is expected in the downfield region, around δ 190-200 ppm.

  • -CH₂Cl Carbon: A signal is anticipated around δ 45-50 ppm.

  • Aromatic Carbons: Signals for the substituted benzene ring would appear in the range of δ 125-150 ppm.

  • Methyl Carbons: Signals for the methyl groups are expected in the aliphatic region, around δ 15-25 ppm.

Infrared (IR) Spectroscopy:

  • C=O Stretch: A strong absorption band is predicted around 1680-1700 cm⁻¹, characteristic of an aryl ketone.

  • C-Cl Stretch: A band in the region of 600-800 cm⁻¹ is expected.

  • C-H Bending (Aromatic): Bands in the fingerprint region will be present.

Mass Spectrometry (MS):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 224.72). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the chloromethyl radical (•CH₂Cl) and the formation of the pentamethylbenzoyl cation.

Synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone

The most direct and widely used method for the synthesis of α-chloro aryl ketones is the Friedel-Crafts acylation .[4][5][6] This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acyl halide in the presence of a Lewis acid catalyst.

Reaction Principle

The synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone proceeds via the Friedel-Crafts acylation of pentamethylbenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Friedel-Crafts acylation of aromatic compounds with chloroacetyl chloride.[7][8]

Materials:

  • Pentamethylbenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a gas outlet to a trap (for HCl gas)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser connected to an HCl trap, add anhydrous aluminum chloride (1.1 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.

  • Addition of Reactants: Dissolve pentamethylbenzene (1.0 equivalent) and chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution to the addition funnel.

  • Reaction Execution: Add the solution from the addition funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing a small amount of concentrated HCl. This will hydrolyze the aluminum chloride complex.

  • Workup:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x volume).

    • Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

α-Chloroacetophenones are valuable intermediates in the synthesis of a wide range of biologically active molecules and pharmaceutical ingredients.[9] The reactivity of the chloroacetyl group allows for the facile introduction of various nucleophiles, leading to the construction of diverse molecular scaffolds.

G start 2-Chloro-1-(pentamethylphenyl)ethanone amine Reaction with Amines start->amine thiol Reaction with Thiols start->thiol alkoxide Reaction with Alkoxides/Phenoxides start->alkoxide aminoketone α-Amino Ketones amine->aminoketone thioketone α-Thio Ketones thiol->thioketone etherketone α-Ether Ketones alkoxide->etherketone heterocycles Heterocyclic Scaffolds (e.g., imidazoles, thiazoles) aminoketone->heterocycles thioketone->heterocycles bioconjugation Bioconjugation Linkers etherketone->bioconjugation

Caption: Synthetic utility of 2-Chloro-1-(pentamethylphenyl)ethanone.

Potential Synthetic Applications:

  • Synthesis of Heterocycles: α-Amino ketones, derived from the reaction with amines, are key precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

  • Enzyme Inhibitors: The electrophilic nature of the α-carbon makes this compound a potential candidate for covalent inhibition of enzymes with nucleophilic residues (e.g., cysteine, serine, histidine) in their active sites.

  • Molecular Scaffolding: The pentamethylphenyl group provides a lipophilic and sterically defined core that can be elaborated upon to create novel molecular architectures for screening in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-1-(pentamethylphenyl)ethanone is not available, α-chloro ketones as a class are known to be hazardous. They are typically lachrymators and skin irritants. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Precautions:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid skin contact.

  • Inhalation: Avoid breathing dust or vapors. Handle exclusively in a fume hood.

  • Ingestion: Do not ingest.

In case of exposure, seek immediate medical attention.

Conclusion

2-Chloro-1-(pentamethylphenyl)ethanone represents a synthetically valuable, albeit likely non-commercial, chemical intermediate. Its preparation via Friedel-Crafts acylation is a standard and scalable synthetic route. The true value of this compound lies in the strategic combination of a sterically demanding pentamethylphenyl moiety and a reactive chloroacetyl group, opening avenues for the creation of novel and complex molecular structures for applications in medicinal chemistry and materials science. This guide provides the foundational knowledge for its synthesis, characterization, and safe handling, empowering researchers to explore its full synthetic potential.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. (n.d.). Indian Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • 2-chloro-1-phenyl(114C)ethanone. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • WO1992016491A1 - Improved process for preparing phenyl chloroacetate. (1992). Google Patents.
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  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

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  • Friedel-Crafts Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021, May 26). International Journal of Advanced Chemistry Research. Retrieved January 17, 2026, from [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. (2022, November 1). IUCrData. Retrieved January 17, 2026, from [Link]

  • Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. (n.d.). Open Access Journals. Retrieved January 17, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1-(pentamethylphenyl)ethanone

This guide provides a comprehensive technical overview of 2-Chloro-1-(pentamethylphenyl)ethanone, a unique α-chloro ketone of significant interest to researchers in synthetic chemistry and drug development. The presence...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Chloro-1-(pentamethylphenyl)ethanone, a unique α-chloro ketone of significant interest to researchers in synthetic chemistry and drug development. The presence of a sterically demanding pentamethylphenyl group introduces distinct structural and reactivity characteristics that set it apart from conventional aromatic ketones. This document delves into its synthesis, structural elucidation through spectroscopic analysis, unique reactivity profile, and essential safety protocols.

Introduction: The Structural Significance of Steric Hindrance

2-Chloro-1-(pentamethylphenyl)ethanone belongs to the class of α-halo ketones, which are valuable intermediates in organic synthesis.[1] What makes this molecule particularly noteworthy is the pentamethylphenyl (Ph*) moiety. The five methyl groups on the aromatic ring, especially the two at the ortho positions, create significant steric hindrance. This forces the aromatic ring to adopt a twisted conformation relative to the plane of the carbonyl group.[2][3] This non-planar arrangement disrupts the typical conjugation seen in simpler aromatic ketones, leading to a unique reactivity profile that can be exploited for novel chemical transformations.[2][3]

This guide will explore the synthesis and characterization of this sterically encumbered ketone, providing insights for its application in advanced organic synthesis.

Synthesis and Purification: A Validated Approach

The primary route for the synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone is the Friedel-Crafts acylation of pentamethylbenzene with chloroacetyl chloride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[4][5]

Diagram of the Synthetic Pathway

Synthesis_of_2-Chloro-1-(pentamethylphenyl)ethanone Figure 1. Friedel-Crafts Acylation for the Synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone Pentamethylbenzene Pentamethylbenzene Plus1 + Pentamethylbenzene->Plus1 Chloroacetyl_chloride Chloroacetyl Chloride Plus1->Chloroacetyl_chloride Arrow AlCl₃ —————→ Dichloromethane, 0°C to rt Chloroacetyl_chloride->Arrow Product 2-Chloro-1-(pentamethylphenyl)ethanone Arrow->Product Plus2 + HCl Product->Plus2

Caption: General scheme for the Friedel-Crafts acylation of pentamethylbenzene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of substituted benzenes.[6]

Materials:

  • Pentamethylbenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0°C using an ice-water bath.

  • Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 10-15 minutes.

  • Addition of Aromatic Substrate: Dissolve pentamethylbenzene (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield 2-Chloro-1-(pentamethylphenyl)ethanone as a solid.

Spectroscopic Characterization and Structural Elucidation

Due to the unique structural features of 2-Chloro-1-(pentamethylphenyl)ethanone, a combination of spectroscopic techniques is essential for its unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different methyl groups on the pentamethylphenyl ring and the methylene protons of the chloroacetyl group.

  • Aromatic Protons: No signals are expected in the aromatic region (typically 6.5-8.0 ppm) as the phenyl ring is fully substituted.

  • Methylene Protons (-CH₂Cl): A singlet is anticipated for the two protons of the chloromethyl group. Due to the electronegativity of the adjacent carbonyl and chlorine atoms, this signal is expected to appear downfield, likely in the range of 4.5-5.0 ppm.[7]

  • Methyl Protons (-CH₃): The five methyl groups on the pentamethylphenyl ring will likely appear as multiple singlets due to their different chemical environments. The ortho-methyl groups will be the most deshielded due to their proximity to the carbonyl group, followed by the meta- and para-methyl groups. Typical shifts for methyl groups on a pentamethylphenyl ring are observed between 2.0 and 2.5 ppm.[8]

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide detailed information about the carbon framework.

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate in the downfield region, typically between 190-205 ppm.[9]

  • Methylene Carbon (-CH₂Cl): The carbon of the chloromethyl group is expected to appear in the range of 40-50 ppm.[9]

  • Aromatic Carbons: The six carbons of the pentamethylphenyl ring will give rise to several signals in the aromatic region (125-150 ppm).[9] Due to symmetry, fewer than six signals may be observed.

  • Methyl Carbons (-CH₃): The methyl carbons will appear in the upfield region, typically between 15-25 ppm.[10]

Table 1: Predicted NMR Chemical Shifts
GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Carbonyl (C=O)-190 - 205
Methylene (-CH₂Cl)4.5 - 5.0 (singlet)40 - 50
Aromatic Carbons-125 - 150
Methyl (-CH₃)2.0 - 2.5 (multiple singlets)15 - 25
Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying key functional groups.

  • C=O Stretch: A strong absorption band characteristic of the ketone carbonyl stretch is expected in the region of 1680-1700 cm⁻¹. The steric hindrance and lack of coplanarity with the aromatic ring may cause a slight shift in this frequency compared to non-hindered acetophenones.[11]

  • C-Cl Stretch: A moderate absorption band corresponding to the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹.

  • C-H Stretches: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will provide information on the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.

  • Key Fragmentation Pathways:

    • α-Cleavage: The most common fragmentation pathway for aromatic ketones is the cleavage of the bond between the carbonyl group and the adjacent carbon, leading to the formation of a stable pentamethylbenzoyl cation.[12]

    • Loss of Cl: Fragmentation involving the loss of a chlorine radical is also a likely pathway.

Diagram of a Key Fragmentation Pathway

MS_Fragmentation Figure 2. Predominant α-Cleavage in Mass Spectrometry Molecular_Ion [C₆(CH₃)₅COCH₂Cl]⁺˙ Arrow —————→ Molecular_Ion->Arrow Fragments [C₆(CH₃)₅CO]⁺ + ˙CH₂Cl Arrow->Fragments

Caption: Expected α-cleavage fragmentation of the molecular ion.

Reactivity and Mechanistic Insights

The reactivity of 2-Chloro-1-(pentamethylphenyl)ethanone is governed by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom.

  • Nucleophilic Substitution at the α-Carbon: As an α-halo ketone, the compound is a potent alkylating agent.[13] The electron-withdrawing effect of the carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack. However, the steric bulk of the pentamethylphenyl group may hinder the approach of nucleophiles, potentially requiring more forcing reaction conditions compared to less hindered analogues.

  • Reactions at the Carbonyl Group: The carbonyl group can undergo typical reactions such as reduction to an alcohol or addition of organometallic reagents. The steric hindrance from the ortho-methyl groups will likely influence the stereochemical outcome of such reactions.

  • Enolate Formation: The protons on the α-carbon are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as aldol condensations. The steric environment around the enolate will play a crucial role in its subsequent reactions.

Safety and Handling

2-Chloro-1-(pentamethylphenyl)ethanone, as an α-chloro ketone, should be handled with caution as this class of compounds is known to be lachrymatory (tear-inducing) and can be strong irritants to the skin, eyes, and respiratory tract.[14]

Personal Protective Equipment (PPE):
  • Eye Protection: Chemical safety goggles and a face shield are mandatory.[15]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) should be worn.[15]

  • Skin Protection: A lab coat and appropriate clothing to prevent skin contact are required.

Handling and Storage:
  • Work in a well-ventilated fume hood to avoid inhalation of vapors.[1]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[1]

  • Keep the container tightly sealed.

First Aid Measures:
  • In case of skin contact: Immediately wash with soap and plenty of water.[15]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

  • If inhaled: Move the person to fresh air.[1]

  • If swallowed: Do not induce vomiting. Seek immediate medical attention.

Conclusion

2-Chloro-1-(pentamethylphenyl)ethanone is a fascinating molecule whose steric and electronic properties make it a valuable tool for synthetic chemists. The pronounced steric hindrance imparted by the pentamethylphenyl group dictates its synthesis, spectroscopic characteristics, and reactivity. A thorough understanding of its molecular structure, as detailed in this guide, is paramount for its effective and safe utilization in research and development.

References

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  • Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. PubMed. Available at: [Link]

  • α-Halo ketone - Wikipedia. Wikipedia. Available at: [Link]

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  • Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. ResearchGate. Available at: [Link]

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  • Fragmentation (mass spectrometry) - Wikipedia. Wikipedia. Available at: [Link]

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  • Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Baghdad Science Journal. Available at: [Link]

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Foundational

An In-depth Technical Guide to the Spectral and Synthetic Profile of 2-Chloro-1-(pentamethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-1-(pentamethylphenyl)ethanone is an aromatic ketone that holds significant potential as a building block in organic synthesis, particu...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-(pentamethylphenyl)ethanone is an aromatic ketone that holds significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and specialized chemical compounds. Its structure, featuring a sterically hindered pentamethylphenyl group attached to a reactive α-chloro ketone moiety, makes it a valuable intermediate. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for monitoring reaction progress during its synthesis and subsequent transformations.

Plausible Synthetic Route: Friedel-Crafts Acylation

A well-established and reliable method for the synthesis of α-chloroacetophenones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using an acyl chloride and a Lewis acid catalyst. For the synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone, pentamethylbenzene would be acylated with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃).

Experimental Methodology: Synthesis
  • Reaction Setup : A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas). The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

  • Charging the Flask : The flask is charged with anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants : The flask is cooled to 0°C using an ice bath. A solution of pentamethylbenzene (1.0 equivalent) in the same inert solvent is added slowly to the stirred suspension of aluminum chloride. Following this, chloroacetyl chloride (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature at 0°C.

  • Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid. This step quenches the reaction and hydrolyzes the aluminum chloride complex.

  • Extraction : The organic layer is separated using a separatory funnel. The aqueous layer is extracted two more times with the organic solvent. The combined organic layers are then washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Purification : The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification : The crude 2-Chloro-1-(pentamethylphenyl)ethanone can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Logical Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization reactants Pentamethylbenzene + Chloroacetyl Chloride + AlCl3 reaction Friedel-Crafts Acylation reactants->reaction workup Aqueous Work-up & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification product Pure 2-Chloro-1-(pentamethylphenyl)ethanone purification->product ms Mass Spectrometry (MS) product->ms ir Infrared (IR) Spectroscopy nmr Nuclear Magnetic Resonance (NMR) (1H and 13C) data_analysis Spectral Data Analysis & Structure Confirmation ms->data_analysis ir->data_analysis nmr->data_analysis

Caption: Workflow for the synthesis and spectroscopic characterization of 2-Chloro-1-(pentamethylphenyl)ethanone.

Predicted Spectral Data and Interpretation

The following sections detail the expected spectral data for 2-Chloro-1-(pentamethylphenyl)ethanone. These predictions are based on the analysis of its constituent functional groups and comparison with data from analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For 2-Chloro-1-(pentamethylphenyl)ethanone (C₁₃H₁₇ClO), the expected mass spectral data under electron ionization (EI) would be as follows:

Predicted Ion m/z (relative abundance) Interpretation
[M]⁺224/226 (approx. 3:1)Molecular Ion Peak : The presence of two peaks with an intensity ratio of approximately 3:1 is characteristic of a compound containing one chlorine atom (due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl).
[M - CH₂Cl]⁺175Acylium Ion : Loss of the chloromethyl radical (•CH₂Cl) via α-cleavage, a common fragmentation pathway for ketones. This would be a very stable and likely abundant ion.
[C₆(CH₃)₅]⁺149Pentamethylphenyl Cation : Fragmentation leading to the pentamethylphenyl cation.
[M - CO - Cl]⁺163Loss of the carbonyl group and a chlorine atom.

Experimental Protocol: Mass Spectrometry

  • Technique : Electron Ionization Mass Spectrometry (EI-MS)

  • Ionization Energy : 70 eV

  • Inlet System : Gas Chromatography (GC-MS) or direct insertion probe.

  • Analyzer : Quadrupole or Time-of-Flight (TOF)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The key expected vibrational frequencies for 2-Chloro-1-(pentamethylphenyl)ethanone are summarized below.

Wavenumber (cm⁻¹) Vibrational Mode Interpretation
~2950-3000C-H stretchAromatic and aliphatic C-H stretching from the pentamethylphenyl group.
~1700C=O stretchStrong, sharp absorption characteristic of an aryl ketone. The conjugation with the aromatic ring slightly lowers the frequency compared to a simple aliphatic ketone.
~1600, ~1480C=C stretchAromatic ring skeletal vibrations.
~750-800C-Cl stretchStretching vibration of the carbon-chlorine bond.

Experimental Protocol: Infrared Spectroscopy

  • Technique : Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation : The sample can be analyzed as a thin film on a salt plate (NaCl or KBr), as a KBr pellet, or in a suitable solvent (e.g., CCl₄). Attenuated Total Reflectance (ATR) is also a common and convenient method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to be relatively simple due to the high symmetry of the pentamethylphenyl group.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~4.5Singlet2H-C(=O)CH ₂Cl
~2.2-2.3Singlet(s)15HProtons of the five methyl groups on the aromatic ring. Due to potential rotational hindrance, these may appear as one or more closely spaced singlets.

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Chemical Shift (δ, ppm) Assignment
~195C =O
~130-140Aromatic C -CH₃ and C -C=O
~45-C H₂Cl
~15-20-C H₃

Experimental Protocol: NMR Spectroscopy

  • Spectrometer : A 300 MHz or higher field NMR spectrometer.

  • Solvent : Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard : Tetramethylsilane (TMS) at 0 ppm.

  • Experiments : Standard ¹H and ¹³C{¹H} (proton-decoupled) experiments. Further structural confirmation can be obtained using 2D NMR techniques like COSY, HSQC, and HMBC.

Conclusion

While experimental spectral data for 2-Chloro-1-(pentamethylphenyl)ethanone is not widely published, a comprehensive and scientifically sound understanding of its expected spectral characteristics can be derived from fundamental principles and comparative analysis of related compounds. The predicted NMR, IR, and MS data presented in this guide, along with the detailed synthetic protocol, provide a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The provided experimental methodologies serve as a practical starting point for the in-house characterization of this and similar novel compounds.

References

This guide has been compiled by synthesizing information from established spectroscopic principles and data available for analogous compounds in public databases. As no direct literature source for the complete spectral analysis of 2-Chloro-1-(pentamethylphenyl)ethanone was identified, specific citations for the predicted data are not applicable. The references below pertain to general spectroscopic data and synthetic methods for related compounds.

Exploratory

electrophilic substitution on pentamethylbenzene

An In-Depth Technical Guide to the Electrophilic Substitution of Pentamethylbenzene Abstract Pentamethylbenzene stands as a compelling substrate in the study and application of electrophilic aromatic substitution (SEAr)...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Electrophilic Substitution of Pentamethylbenzene

Abstract

Pentamethylbenzene stands as a compelling substrate in the study and application of electrophilic aromatic substitution (SEAr) reactions. Possessing a highly nucleophilic aromatic ring, activated by five electron-donating methyl groups, it exhibits significantly enhanced reactivity compared to less substituted benzene derivatives. This guide provides a detailed exploration of the core principles governing these reactions, from the foundational mechanism and the role of the arenium ion to the specific nuances of nitration, Friedel-Crafts alkylation, and acylation. We will delve into the causality behind experimental choices, the predictable regioselectivity, and the potential for competing pathways such as ipso substitution and side-chain reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the synthetic utility and mechanistic intricacies of pentamethylbenzene.

Introduction: The Highly Activated System of Pentamethylbenzene

Pentamethylbenzene, C₆H(CH₃)₅, is an aromatic hydrocarbon characterized by a benzene ring where five of the six hydrogen atoms are replaced by methyl groups. This extensive methylation has profound consequences for its chemical behavior. The five methyl groups, acting as electron-donating groups through a combination of inductive effects and hyperconjugation, substantially increase the electron density of the π-system.[1][2] This electronic enrichment makes the ring highly nucleophilic and, consequently, exceptionally reactive toward electrophiles.[3] Its unique structure, with only a single unsubstituted position, offers a model system for studying SEAr with predictable and high regioselectivity, primarily yielding 1-substituted-2,3,4,5,6-pentamethylbenzene derivatives. This high reactivity and selectivity make it a valuable intermediate in organic synthesis, notably as a precursor for the preparation of hexamethylbenzene.[3][4][5]

The Core Mechanism of Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is the quintessential reaction of aromatic compounds, allowing for the functionalization of the stable benzene ring.[6][7] The reaction universally proceeds via a two-step mechanism involving a cationic intermediate.[8][9][10][11]

Step 1: Formation of the Arenium Ion (Rate-Determining Step) The reaction is initiated when the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This attack forms a new sigma bond and disrupts the aromaticity of the ring, resulting in a resonance-stabilized carbocation known as an arenium ion, or sigma (σ) complex.[12][13][14][15] The formation of this non-aromatic intermediate is energetically unfavorable and constitutes the slow, rate-determining step of the reaction.[8][10] The stability of the arenium ion is a critical factor influencing the overall reaction rate; electron-donating substituents, like the methyl groups in pentamethylbenzene, stabilize this intermediate, thereby accelerating the reaction.[1]

Step 2: Deprotonation and Restoration of Aromaticity (Fast Step) In the second, rapid step, a weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom (the one bearing the new electrophile).[7][11] The electrons from the C-H bond collapse back into the ring, restoring the stable aromatic π-system and yielding the final substituted product.[8]

Caption: General two-step mechanism of electrophilic aromatic substitution.

Reactivity and Regioselectivity of Pentamethylbenzene

The reactivity of pentamethylbenzene is dictated by its unique substitution pattern. The five activating methyl groups make the ring significantly more nucleophilic than benzene, leading to faster reaction rates under milder conditions.

Regioselectivity: The primary site of electrophilic attack is the single available C-H bond. This leads to a highly regioselective reaction, forming the 1,2,3,4,5-pentamethyl-6-substituted benzene as the major product.

The Role of Ipso Substitution: While substitution at the C-H position is dominant, attack at a methyl-substituted carbon, known as ipso attack, is a possible competing pathway.[16][17][18] In an ipso substitution, the electrophile attacks a position already occupied by a substituent.[6] The resulting arenium ion can then either expel the electrophile (reverting to starting materials) or, more significantly, lose the existing substituent (in this case, a methyl cation) or undergo rearrangement. This can lead to the formation of unexpected byproducts. For instance, in Friedel-Crafts reactions, ipso attack can contribute to the formation of hexamethylbenzene.[19][20]

Pentamethylbenzene_Substitution cluster_start Reactants cluster_products Products PMB Pentamethylbenzene Arenium_H Arenium Ion (H-Substitution) PMB->Arenium_H Attack at C-H (Major Pathway) Arenium_Ipso Arenium Ion (Ipso-Attack) PMB->Arenium_Ipso Attack at C-CH₃ (Minor Pathway) E_plus E⁺ Product_H Normal Product (C₆(CH₃)₅E) Arenium_H->Product_H -H⁺ Product_Rearranged Side Product (e.g., HMB) Arenium_Ipso->Product_Rearranged Rearrangement/ -CH₃⁺

Sources

Foundational

Forging the Scaffolds of Innovation: A Technical Guide to Chemical Intermediates for Novel Heterocyclic Compounds

This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the synthesis of novel heterocyclic compounds from key chemical intermediates. Eschewing a rigid t...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth technical exploration of the synthesis of novel heterocyclic compounds from key chemical intermediates. Eschewing a rigid template, this document is structured to logically flow from foundational principles to advanced, field-proven applications. The core of this work is built on three pillars: Expertise in the causality of experimental choices, Trustworthiness through self-validating protocols, and Authoritative Grounding in the scientific literature.

Section 1: Strategic Foundations in Heterocyclic Synthesis

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the backbone of a vast number of pharmaceuticals and agrochemicals.[1][2] Their synthesis is a cornerstone of modern medicinal chemistry.[3] The strategic selection of chemical intermediates and the corresponding synthetic route is paramount in achieving molecular diversity and complexity efficiently and sustainably. This section will explore the fundamental classes of intermediates and the logic behind choosing a particular synthetic pathway.

Key Intermediates: The Building Blocks of Complexity

The journey to a novel heterocycle begins with the selection of appropriate starting materials. These can be broadly categorized by the heteroatoms they contain and their inherent reactivity.

  • Nitrogen-Containing Intermediates: Amines, amides, nitriles, and nitro compounds are fundamental for constructing a wide array of nitrogenous heterocycles, which are prevalent in biologically active molecules.[4][5]

  • Oxygen-Containing Intermediates: Furans and their derivatives are common intermediates in the synthesis of a variety of organic compounds.[6]

  • Sulfur-Containing Intermediates: Thiols, sulfides, and sulfoxides serve as crucial precursors for sulfur-containing heterocycles.[4]

The choice of intermediate is often dictated by the desired final heterocyclic core. For instance, 1,4-dicarbonyl compounds are classic precursors for five-membered heterocycles like pyrroles, furans, and thiophenes through Paal-Knorr synthesis.[7][8]

Section 2: Foundational Synthetic Strategies: The Art of Ring Construction

The construction of the heterocyclic ring is the pivotal step in the synthesis. Several classical and modern methods have been developed, each with its own set of advantages and mechanistic nuances.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions, where three or more reactants combine in a single operation, are a powerful tool for rapidly generating molecular complexity and diversity.[9][10][11] They are highly atom-economical and can significantly reduce the number of synthetic steps, saving time and resources.[12]

A prime example of an MCR is the Hantzsch synthesis of dihydropyridines, which are precursors to important calcium channel blockers. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[13][14]

Experimental Protocol: Catalyst-Free Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative [15]

  • Reactant Charging: In a 25 mL round-bottom flask equipped with a magnetic stir bar, sequentially add 2-furaldehyde (5 mmol, 1.0 equiv), tert-butyl acetoacetate (10 mmol, 2.0 equiv), and ammonium acetate (15 mmol, 3.0 equiv).

  • Reaction: Stir the mixture at 100 °C for 45 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, add petroleum ether (5 mL).

  • Isolation: Filter the resulting orange mixture and wash the solid with a 5:1 mixture of petroleum ether and ethyl acetate (approximately 10 mL) to yield the pale-yellow product.

The proposed mechanism for this multicomponent synthesis involves a series of condensation and cyclization steps.[15]

Cyclocondensation Reactions: Building Rings with Precision

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more molecules with the elimination of a small molecule like water or ammonia.

The Pictet-Spengler reaction is a highly effective method for synthesizing tetrahydro-β-carbolines, a common scaffold in natural products and pharmaceuticals.[16] It involves the reaction of a β-arylethylamine with an aldehyde or ketone in the presence of an acid catalyst, followed by ring closure.[17] The reaction proceeds through the formation of an imine intermediate, which then undergoes an intramolecular electrophilic substitution.[16]

Experimental Protocol: Pictet-Spengler Reaction in Hexafluoroisopropanol (HFIP) [16]

  • Reaction Setup: In a suitable vessel, dissolve the tryptamine derivative and the aldehyde or activated ketone in HFIP.

  • Reaction: Stir the reaction mixture under appropriate conditions (e.g., room temperature or gentle heating) until the reaction is complete, as monitored by TLC.

  • Work-up: For many substrates, no work-up is necessary. The HFIP can be removed by distillation, and the solvent can be recovered and reused.

The choice of a Brønsted or Lewis acid catalyst is crucial and often requires careful optimization to achieve high yields.[16]

Section 3: Modern Synthetic Methodologies: Expanding the Chemical Space

Recent years have witnessed a surge in the development of novel synthetic methods that offer greater efficiency, selectivity, and functional group tolerance. These modern techniques are revolutionizing the way novel heterocyclic compounds are designed and synthesized.

C-H Activation: A Paradigm Shift in Functionalization

Direct C-H bond functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds.[18] This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical synthetic routes.[19] Palladium-catalyzed C-H arylation of imidazoles is a powerful method for creating valuable biaryl structures.[3][20]

Experimental Protocol: Palladium-Catalyzed C-5 Arylation of 1-Methyl-1H-imidazole [21]

  • Reaction Setup: In a reaction vessel, place Pd(OAc)₂ (5 mol%), the aryl bromide (3.0 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Fit the vessel with a septum, evacuate, and backfill with argon (repeat twice).

  • Reagent Addition: Under an argon stream, add deaerated anisole (5 mL), the liquid aryl bromide (if applicable), and 1-methyl-1H-imidazole (1.0 mmol) via syringe.

  • Reaction: Heat the reaction mixture at 140 °C for 24 hours.

  • Analysis: Determine the conversion and yield by gas-liquid chromatography (GLC).

The regioselectivity of C-H activation is a key challenge, and the choice of catalyst, ligand, and reaction conditions is critical for achieving the desired outcome.[20]

Photoredox Catalysis: Harnessing the Power of Light

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis.[22] It utilizes light energy to initiate single-electron transfer (SET) processes, enabling a wide range of transformations under mild conditions.[13] This methodology has been successfully applied to the synthesis of various heterocycles, including quinolines.[11][23]

Conceptual Workflow: Photocatalytic Synthesis of Quinolines

Flow_Synthesis_of_Indoles reagentA Reagent A (e.g., Phenylhydrazine) pumpA Syringe Pump A reagentA->pumpA reagentB Reagent B (e.g., Ketone/Aldehyde) pumpB Syringe Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated Coil Reactor mixer->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Sources

Exploratory

Unlocking Novel Reactivity: A Technical Guide to the Synthetic Versatility of ortho-Methyl Substituted Aryl Ketones

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the vast landscape of organic synthesis, the subtle placement of a single functional group can dramatically alter th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the vast landscape of organic synthesis, the subtle placement of a single functional group can dramatically alter the reactivity and synthetic destiny of a molecule. This is particularly true for aryl ketones, a cornerstone of chemical synthesis. The introduction of a methyl group at the ortho position to the carbonyl function imparts a unique set of steric and electronic properties that unlock novel reaction pathways, often inaccessible to their meta and para isomers. This technical guide provides an in-depth exploration of the unique reactivity of ortho-methyl substituted aryl ketones, moving beyond cataloging reactions to explain the causal mechanisms behind their distinct chemical behavior. We will delve into their remarkable photochemical properties via photoenolization, their utility in classical rearrangement reactions, and their role as precursors in powerful intramolecular cyclization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these unique substrates for the construction of complex molecular architectures.

The Foundational Influence of the ortho-Methyl Group

The reactivity of any aryl ketone is fundamentally governed by the electronic nature of the carbonyl group and the steric environment surrounding it. In the case of ortho-methyl aryl ketones, the proximity of the methyl group to the carbonyl profoundly influences both factors.

  • Steric Hindrance: The primary and most intuitive effect is steric inhibition. The methyl group physically obstructs the trajectory of incoming nucleophiles, impeding direct attack at the electrophilic carbonyl carbon.[1][2] This is in stark contrast to meta and para isomers, where the substituent is too remote to cause significant steric shielding. This increased steric bulk means that reactions relying on nucleophilic addition to the carbonyl may be slower or require more forcing conditions compared to less hindered analogues.[3][4]

  • Electronic Effects: The methyl group is a weak electron-donating group (EDG) through an inductive effect. This effect slightly increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon. This makes the carbonyl carbon marginally less electrophilic. However, the most profound electronic contribution of the ortho-methyl group is not its inductive effect but its role as an internal source of abstractable hydrogen atoms, which is the cornerstone of its unique photochemical reactivity.

The interplay of these effects dictates that the most productive and unique reaction pathways for ortho-methyl aryl ketones are often those that do not rely on simple nucleophilic addition but instead leverage the unique spatial arrangement of the methyl and ketone groups.

Photochemical Transformation: The Norrish Type II Reaction and Photoenolization

Perhaps the most striking and synthetically powerful aspect of ortho-methyl aryl ketones is their photochemical behavior. Upon irradiation with UV light, these compounds undergo a highly efficient intramolecular reaction known as the Norrish Type II reaction.[5][6] This process circumvents the need for external reagents, using light energy to generate a highly reactive, transient intermediate.

Mechanism of Photoenolization

The process, often termed photoenolization, proceeds through a well-established mechanism:[7][8]

  • Excitation: The ketone absorbs a photon, promoting it from the ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state can rapidly undergo intersystem crossing to a more stable triplet state (T₁). Hydrogen abstraction can occur from either the singlet or triplet state, but the longer lifetime of the triplet state often makes it the key player.[9][10]

  • Intramolecular γ-Hydrogen Abstraction: The excited carbonyl oxygen, now possessing radical character, abstracts a hydrogen atom from the proximate ortho-methyl group (a γ-hydrogen). This forms a 1,4-biradical intermediate.

  • Formation of the Photoenol: The biradical rapidly collapses to form a highly unstable and reactive ortho-quinodimethane, also known as a photoenol.

This photoenol is a fleeting intermediate that serves as a potent diene in cycloaddition reactions.[7]

Norrish Type II Mechanism Start ortho-Methyl Aryl Ketone (S₀) Excited Excited State (S₁/T₁) Start->Excited hν (UV Light) Biradical 1,4-Biradical Intermediate Excited->Biradical Intramolecular γ-H Abstraction Photoenol Photoenol (o-Quinodimethane) Biradical->Photoenol Collapse Product [4+2] Cycloaddition Product Photoenol->Product + Dienophile Reketonization Reketonization (Ground State Ketone) Photoenol->Reketonization Tautomerization

Caption: Mechanism of Photoenolization via the Norrish Type II pathway.

Causality in Experimental Design: Solvent Effects

The choice of solvent is critical as it directly influences the reactivity of the triplet state and the lifetime of the photoenol. Studies on 2-methylacetophenone have shown that the decay rate of the triplet state decreases significantly in more polar solvents.[9] This is because polar solvents can stabilize the charge-transfer character of the excited state, altering its energy and reactivity profile.[10]

SolventTriplet Decay Rate Constant (s⁻¹)Photoenol Reketonization Rate (s⁻¹)
Cyclohexane6.6 x 10⁶0.32
Dioxan-1.8
Propan-2-ol7.7 x 10⁵7.9
Data compiled from Lutz, H., et al. (1973).[9]

This data demonstrates a crucial principle: for trapping the photoenol with a dienophile, a non-polar solvent like cyclohexane is often preferred as it maximizes the rate of enol formation while minimizing the rate of unproductive reketonization.

Synthetic Application: Light-Driven Carboxylation with CO₂

A compelling application of this unique reactivity is the light-driven carboxylation of o-alkylphenyl ketones with carbon dioxide (CO₂).[8] This process is a clean, reagent-free method for C-C bond formation, using light as the sole driving force. The photogenerated o-quinodimethane acts as a 1,3-diene and CO₂ (specifically, the C=O bond) acts as the dienophile in a [4+2] cycloaddition reaction. The resulting lactone intermediate is then hydrolyzed to yield the corresponding o-acylphenylacetic acid.

Experimental Protocol: Photochemical Carboxylation of 2-Methylacetophenone

This protocol is adapted from the work of Y. Oelgemöller, et al.[8] and serves as a self-validating system for harnessing photoenol reactivity.

Objective: To synthesize 2-acetylphenylacetic acid from 2-methylacetophenone using CO₂ and UV light.

Materials:

  • 2-Methylacetophenone (1a)

  • Dimethyl sulfoxide (DMSO), spectroscopic grade

  • Dry Ice (solid CO₂)

  • Medium-pressure mercury lamp (e.g., 400W) with a Pyrex immersion well

  • Reaction vessel with a gas inlet and magnetic stirrer

  • Hydrochloric acid (HCl), 2N aqueous solution

  • Ethyl acetate

Procedure:

  • Setup: Dissolve 2-methylacetophenone (1.0 mmol) in DMSO (50 mL) in the photochemical reactor.

  • CO₂ Purge: Finely crush dry ice and add it to a Dewar flask. Pass the sublimating CO₂ gas through a drying tube and bubble it through the reaction mixture for 30 minutes to ensure saturation. Maintain a gentle, continuous flow of CO₂ throughout the irradiation.

  • Irradiation: While stirring and maintaining the CO₂ atmosphere, irradiate the solution with the medium-pressure mercury lamp. The Pyrex filter cuts off high-energy UV light below ~290 nm, preventing unwanted side reactions. Monitor the reaction progress by TLC or GC-MS. The reaction typically takes 4-6 hours.

  • Workup: After completion, pour the reaction mixture into a separatory funnel containing 100 mL of water.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Acidification & Isolation: Combine the aqueous layers and acidify to pH 1-2 with 2N HCl. A precipitate of the product may form.

  • Final Extraction: Extract the acidified aqueous phase again with ethyl acetate (3 x 50 mL).

  • Purification: Combine all organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-acetylphenylacetic acid.

The Willgerodt-Kindler Reaction: A Classic Rearrangement

The Willgerodt-Kindler reaction is a powerful, if mechanistically complex, transformation that converts aryl alkyl ketones into the corresponding terminal amides or thioamides.[11][12] The reaction involves the migration of the carbonyl group along an alkyl chain, culminating in oxidation at the terminal position.

Mechanism and the Role of the ortho-Methyl Group

The Kindler modification, which uses elemental sulfur and a secondary amine like morpholine, is the most common variant.[13][14]

  • Enamine Formation: The ketone first reacts with morpholine to form an enamine intermediate.

  • Thiation: The enamine, acting as a nucleophile, attacks elemental sulfur.

  • Rearrangement Cascade: A complex series of rearrangements occurs, believed to proceed through thio-substituted iminium-aziridinium intermediates, which effectively "walks" the nitrogen functionality down the alkyl chain.[12][13]

  • Thioamide Formation: The final rearranged intermediate tautomerizes to the stable thioamide product.

  • Hydrolysis (Optional): The resulting thioamide can be hydrolyzed to the corresponding amide or carboxylic acid.

Willgerodt-Kindler Mechanism cluster_start Step 1: Enamine Formation cluster_rearrange Steps 2 & 3: Thiation & Rearrangement cluster_end Step 4: Product Formation Ketone ortho-Methyl Aryl Ketone Enamine Enamine Intermediate Ketone->Enamine + Morpholine - H₂O ThioEnamine Thio-Enamine Enamine->ThioEnamine + S₈ Cascade Rearrangement Cascade (via Aziridinium intermediates) ThioEnamine->Cascade Intramolecular Attack Thioamide Terminal Thioamide Cascade->Thioamide Tautomerization Amide Terminal Amide Thioamide->Amide Hydrolysis Tandem Cyclization Start ortho-Methyl Aryl Ketone Activated Activated Intermediate (e.g., Enolate/Enamine) Start->Activated Base/Acid Catalysis Addition Intermolecular Addition Product Activated->Addition + Electrophile (E+) Cyclized Fused-Ring Product Addition->Cyclized Intramolecular Cyclization

Caption: Generalized workflow for tandem reaction-intramolecular cyclization.

Conclusion

The ortho-methyl substituted aryl ketone is far more than a simple structural isomer. The placement of the methyl group adjacent to the carbonyl creates a unique chemical entity with a distinct and synthetically valuable reaction profile. By understanding the underlying principles of sterics, electronics, and the unparalleled reactivity of the photochemically generated enol, the modern chemist can unlock novel pathways for molecular construction. From reagent-free, light-driven C-C bond formation to classic rearrangements and powerful cyclization cascades, these substrates provide a robust platform for tackling complex synthetic challenges in drug discovery, materials science, and beyond. This guide serves as a foundational resource, encouraging scientists to look beyond the apparent simplicity of these molecules and harness their latent reactivity for innovation.

References

  • Lutz, H., Bréhéret, E., & Lindqvist, L. (1973). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 69, 2096. [Link]

  • Lutz, H., Bréhéret, E., & Lindqvist, L. (1973). Photoenolization of ortho-Methyl-substituted Acetophenones : Solvent Effects on the Triplet State Reactivity. RSC Publishing. [Link]

  • Sci-Hub. (n.d.). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. organic-chemistry.org. [Link]

  • Willgerodt rearrangement. (n.d.). chemeurope.com. [Link]

  • The Organic Chemistry Tutor. (2018). Aldehydes and Ketones. YouTube. [Link]

  • Ray, A. K., et al. (2022). Understanding Photoenolization of O-Methyl acetophenone and its subsequent [4+2] and 1-4 addition of its photoproduct from an aromaticity perspective. ResearchGate. [Link]

  • Pradip Sanjay, W. (n.d.). Willgerodt-Kindler Reaction. Organic Chemistry Reaction. [Link]

  • Willgerodt rearrangement. (2023). In Wikipedia. [Link]

  • Mohammed, S., West, J. S., & Mitton-Fry, M. J. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. National Center for Biotechnology Information. [Link]

  • Mohammed, S., West, J. S., & Mitton-Fry, M. J. (2022). Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds. SynOpen, 6(2), 110-131. [Link]

  • Aldehydes and ketones: Electronic and steric effects. (2018). BrainKart. [Link]

  • Gao, Q., & Li, G. (2010). Tandem Aldol Condensation – Platinacycle-Catalyzed Addition Reactions of Aldehydes, Methyl Ketones and Arylboronic Acids. National Center for Biotechnology Information. [Link]

  • Oelgemöller, Y., et al. (2015). Light-Driven Carboxylation of o-Alkylphenyl Ketones with CO2. ACS Publications. [Link]

  • Norrish reaction. (2023). In Wikipedia. [Link]

  • Curran, D. P., & Fairweather, N. (2003). Quantitating the effect of an ortho substituent on cyclization and intramolecular hydrogen-transfer reactions of aryl radicals. PubMed. [Link]

  • Aldehydes and Ketones - Oxygen Containing Compounds. (n.d.). MCAT Review. [Link]

  • Norrish Reaction. (2017). Chem-Station. [Link]

  • Curran, D. P., & Fairweather, N. (2003). Quantitating the Effect of an Ortho Substituent on Cyclization and Intramolecular Hydrogen-Transfer Reactions of Aryl Radicals. The Journal of Organic Chemistry, 68(22), 8643–8646. [Link]

  • 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2023). Chemistry LibreTexts. [Link]

  • 2.3 Reactivities of Aldehydes and Ketones. (n.d.). KPU Pressbooks. [Link]

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Protocols & Analytical Methods

Method

nucleophilic substitution reactions of 2-Chloro-1-(pentamethylphenyl)ethanone

An In-Depth Guide to the Nucleophilic Substitution Reactions of 2-Chloro-1-(pentamethylphenyl)ethanone Prepared by: Gemini, Senior Application Scientist Introduction: Navigating Steric Hindrance and Electronic Activation...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Nucleophilic Substitution Reactions of 2-Chloro-1-(pentamethylphenyl)ethanone

Prepared by: Gemini, Senior Application Scientist

Introduction: Navigating Steric Hindrance and Electronic Activation

2-Chloro-1-(pentamethylphenyl)ethanone is an α-halo ketone, a class of compounds renowned for their utility as versatile electrophilic building blocks in organic synthesis.[1] The reactivity of this substrate is governed by a delicate interplay of two primary factors: the electronic activation afforded by the adjacent carbonyl group and the significant steric hindrance imposed by the bulky pentamethylphenyl moiety.

The carbonyl group's inductive effect polarizes the C-Cl bond, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.[2] This electronic feature significantly enhances the reactivity of α-halo ketones in bimolecular nucleophilic substitution (S_N2) reactions compared to their corresponding alkyl halide analogs.[2][3] However, the pentamethylphenyl group, with its five methyl substituents, presents a formidable steric shield around the reactive center. This steric congestion can dramatically influence reaction rates and may necessitate carefully optimized conditions to achieve efficient substitution.[4][5][6]

This guide provides a comprehensive overview of the mechanistic principles, detailed experimental protocols, and practical considerations for performing nucleophilic substitution reactions on 2-Chloro-1-(pentamethylphenyl)ethanone. The protocols are designed for researchers, scientists, and drug development professionals aiming to leverage this unique substrate for the synthesis of novel molecular architectures.

Mechanistic Landscape: The Dominance of the S_N2 Pathway

Nucleophilic substitution at the α-carbon of a ketone predominantly proceeds via an S_N2 mechanism. The alternative S_N1 pathway is energetically unfavorable because the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is highly destabilizing.[3][7]

The S_N2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside relative to the leaving group (chloride), leading to an inversion of stereochemistry if the carbon is a chiral center. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]

Key Mechanistic Considerations:

  • Backside Attack: The incoming nucleophile must approach the α-carbon from the trajectory opposite the C-Cl bond. The bulky pentamethylphenyl group can sterically hinder this approach, potentially slowing the reaction.[5][6]

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or acetonitrile are ideal for S_N2 reactions. They effectively solvate the counter-ion of the nucleophile without forming a strong solvation shell around the nucleophile itself, thereby enhancing its reactivity.[4][8]

  • Nucleophile Strength: Stronger, less sterically hindered nucleophiles will generally react faster.

  • Side Reactions: The use of strongly basic nucleophiles (e.g., alkoxides) can lead to competing deprotonation at the α'-position (the methyl groups of the pentamethylphenyl ring are not enolizable), potentially forming an enolate. However, with this specific substrate, the primary competing reaction with strong bases might be elimination if sterics prevent substitution. For most applications, non-basic or weakly basic nucleophiles are preferred.[7]

Figure 1: S_N2 Reaction Mechanism. The nucleophile (Nu:⁻) performs a backside attack on the α-carbon, leading to a pentacoordinate transition state and displacement of the chloride leaving group.

Synthesis of the Starting Material

A common and plausible method for the synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone is the Friedel-Crafts acylation of pentamethylbenzene with chloroacetyl chloride, using a Lewis acid catalyst like aluminum chloride (AlCl₃).[9][10]

Synthesis_Workflow start Pentamethylbenzene + Chloroacetyl Chloride reaction Friedel-Crafts Acylation (0°C to RT) start->reaction catalyst AlCl₃ (Lewis Acid) in Anhydrous DCM catalyst->reaction workup Aqueous Workup (Ice-HCl) reaction->workup extraction Extraction with Organic Solvent workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product 2-Chloro-1-(pentamethylphenyl)ethanone purification->product

Figure 2: Synthesis Workflow. General workflow for the preparation of the title compound via Friedel-Crafts acylation.

Application Notes and Experimental Protocols

Safety Precaution: α-Halo ketones are often potent lachrymators and irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.[9]

Protocol 1: Reaction with an Oxygen Nucleophile (Phenoxide)

This protocol details the synthesis of an α-aryloxy ketone, a valuable scaffold in medicinal chemistry. The reaction of 2-Chloro-1-(pentamethylphenyl)ethanone with a phenoxide serves as a model for Williamson ether synthesis-type reactions.

  • Materials:

    • 2-Chloro-1-(pentamethylphenyl)ethanone

    • Phenol (or a substituted phenol)

    • Potassium Carbonate (K₂CO₃), anhydrous

    • Acetone or Acetonitrile (anhydrous)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[11][12]

    • Round-bottom flask, condenser, magnetic stirrer, separatory funnel

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 2-Chloro-1-(pentamethylphenyl)ethanone (1.0 eq), phenol (1.1 eq), and potassium carbonate (1.5 eq).

    • Solvent Addition: Add anhydrous acetone or acetonitrile to the flask to achieve a substrate concentration of approximately 0.2 M.

    • Reaction Conditions: Stir the mixture vigorously and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: Heating is necessary to overcome the activation energy, which may be elevated due to steric hindrance. K₂CO₃ is a mild base that deprotonates the phenol to generate the nucleophilic phenoxide in situ without promoting significant side reactions.

    • Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH solution (to remove excess phenol), water, and finally brine. Causality: The base wash removes unreacted acidic starting material (phenol), simplifying purification.

    • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure α-phenoxy ketone.

  • Characterization: Confirm the structure using ¹H NMR (disappearance of the chloromethyl singlet, appearance of new aromatic signals and a new methylene singlet at a different chemical shift), ¹³C NMR, and Mass Spectrometry.

Protocol 2: Reaction with a Nitrogen Nucleophile (Secondary Amine)

This protocol describes the synthesis of an α-amino ketone, a precursor for many nitrogen-containing heterocyclic compounds and biologically active molecules.[13]

  • Materials:

    • 2-Chloro-1-(pentamethylphenyl)ethanone

    • A secondary amine (e.g., morpholine, piperidine)

    • Potassium Carbonate (K₂CO₃) or a non-nucleophilic base like Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF, anhydrous)

    • Diethyl ether

    • Deionized water, Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Standard organic synthesis glassware

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve 2-Chloro-1-(pentamethylphenyl)ethanone (1.0 eq) in anhydrous DMF.

    • Reagent Addition: Add the secondary amine (2.2 eq) followed by K₂CO₃ (2.0 eq). Causality: An excess of the amine is used to drive the reaction to completion and act as a scavenger for the HCl generated. K₂CO₃ serves as an additional, non-nucleophilic base to neutralize the acid byproduct.

    • Reaction Conditions: Stir the reaction mixture at room temperature. The steric hindrance of the substrate may require gentle heating (e.g., 40-50 °C) for a reasonable reaction rate. Monitor by TLC.

    • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and extract with diethyl ether (3x). Causality: DMF is miscible with water, allowing for its removal during the aqueous workup. Diethyl ether is a common choice for extracting moderately polar organic products.

    • Washing: Combine the organic extracts and wash with water (to remove residual DMF) and brine (to aid in phase separation and remove dissolved water).

    • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude α-amino ketone by column chromatography.

  • Characterization: Analyze the product via ¹H NMR, ¹³C NMR, IR (to confirm the carbonyl stretch), and high-resolution mass spectrometry (HRMS).

Summary of Reaction Conditions

The following table provides representative conditions for the reaction of 2-Chloro-1-(pentamethylphenyl)ethanone with various nucleophiles. Note that conditions, particularly temperature and reaction time, may require optimization due to the substrate's steric bulk.

Nucleophile ClassExample NucleophileBase (if required)SolventTypical Temp.Expected Product Structure
Oxygen Sodium Phenoxide(Pre-formed)DMFRT to 60 °C2-Phenoxy-1-(pentamethylphenyl)ethanone
Carboxylate (e.g., NaOAc)N/ADMSO50-80 °C2-Oxo-2-(pentamethylphenyl)ethyl acetate
Nitrogen MorpholineK₂CO₃AcetonitrileRT to 50 °C2-(Morpholin-4-yl)-1-(pentamethylphenyl)ethanone
Sodium AzideN/ADMF/H₂ORT to 50 °C2-Azido-1-(pentamethylphenyl)ethanone
Sulfur Sodium Thiophenoxide(Pre-formed)EthanolRT2-(Phenylthio)-1-(pentamethylphenyl)ethanone
Carbon Sodium CyanideN/ADMSORT to 40 °C3-Oxo-3-(pentamethylphenyl)propanenitrile

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or No Reaction Insufficient temperature to overcome steric hindrance.Increase the reaction temperature incrementally. Switch to a higher-boiling polar aprotic solvent (e.g., from Acetone to DMF or DMSO).
Poor nucleophile.Use a stronger, less hindered nucleophile if possible. Ensure the nucleophile is not degraded and is used in sufficient excess.
Recovery of Starting Material Reaction time is too short.Extend the reaction time and monitor carefully by TLC.
Inactive nucleophile (e.g., due to moisture).Use freshly opened or purified reagents and ensure anhydrous conditions, especially for moisture-sensitive nucleophiles.
Formation of Side Products Use of a strongly basic nucleophile leading to elimination or other side reactions.Switch to a less basic nucleophile or use a non-nucleophilic base (like DIPEA) with the protonated form of the nucleophile.
Reaction temperature is too high.Lower the reaction temperature and increase the reaction time.

References

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Center for Biotechnology Information.[Link]

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments (JoVE).[Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria.[Link]

  • Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles. Journal of the American Chemical Society.[Link]

  • Mechanism of alpha-halogenation of ketones. YouTube.[Link]

  • Mastering Organic Synthesis: The Versatility of 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone. Tejapharm.[Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube.[Link]

  • Synthetic Access to Aromatic α-Haloketones. National Center for Biotechnology Information.[Link]

  • Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry.[Link]

  • Nucleophilic substitution. Wikipedia.[Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions. ResearchGate.[Link]

  • (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate.[Link]

  • Factors affecting rate of nucleophilic substitution reactions. An Open Textbook.[Link]

  • Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions... Royal Society of Chemistry.[Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. National Center for Biotechnology Information.[Link]

  • Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). University of Wisconsin-Madison Chemistry.[Link]

  • Steric and Nucleophilic Effects on SN2 Reactions. YouTube.[Link]

  • Method for producing 2-halo-1-(1-halocyclopropyl)ethanone.
  • Effect of sterics on Sn2 reactions. Chemistry LibreTexts.[Link]

  • The Discovery of Nucleophilic Substitution Reactions. Organic Chemistry, LibreTexts.[Link]

  • Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis. Royal Society of Chemistry.[Link]

  • The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries.[Link]

  • The Discovery of Nucleophilic Substitution Reactions. NC State University Libraries.[Link]

  • Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information.[Link]

  • Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • 2-chloro-1-phenyl(114C)ethanone. PubChem.[Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.[Link]

  • SN2 Reaction Mechanisms. YouTube.[Link]

  • SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube.[Link]

  • SN1/SN2 Reactions Complete Guide (with example). YouTube.[Link]

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Application

Application Note & Protocol: Synthesis of α-Amino Ketones via Nucleophilic Substitution of 2-Chloro-1-(pentamethylphenyl)ethanone with Amines

Abstract This document provides a comprehensive guide for the synthesis of α-amino ketones through the reaction of 2-chloro-1-(pentamethylphenyl)ethanone with various primary and secondary amines. α-Amino ketones are val...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of α-amino ketones through the reaction of 2-chloro-1-(pentamethylphenyl)ethanone with various primary and secondary amines. α-Amino ketones are valuable synthetic intermediates in medicinal chemistry and drug development.[1][2][3] This application note details the underlying reaction mechanism, provides a robust, step-by-step protocol, and discusses the rationale behind experimental choices to ensure reproducibility and safety. It is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of α-Amino Ketones

α-Amino ketones are a class of organic compounds containing a ketone and an amine functional group on adjacent carbons. This structural motif is a key synthon in the synthesis of a wide range of biologically active molecules and pharmaceutical agents.[1][3] The classical and reliable method for preparing these compounds involves the nucleophilic substitution of an α-halogenated ketone with an amine.[2] This application note focuses on the reaction of 2-chloro-1-(pentamethylphenyl)ethanone, a sterically hindered α-chloro ketone, with a variety of amines to yield the corresponding α-amino ketones.

The pentamethylphenyl group offers unique steric and electronic properties that can influence the reactivity of the adjacent carbonyl and the stability of the final product, making this a relevant transformation for the synthesis of novel molecular architectures.

Reaction Mechanism and Scientific Rationale

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion.

Mechanism Overview:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the α-carbon of the ketone.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is forming and the C-Cl bond is breaking.

  • Inversion of Stereochemistry: If the α-carbon were chiral, this mechanism would lead to an inversion of stereochemistry.

  • Proton Transfer: An excess of the amine or an added base deprotonates the resulting ammonium salt to yield the neutral α-amino ketone product.

G reagents 2-Chloro-1-(pentamethylphenyl)ethanone + Amine (R₂NH) intermediate Ammonium Salt Intermediate reagents->intermediate Nucleophilic Attack (SN2) product α-Amino Ketone + Amine Hydrochloride intermediate->product Deprotonation

The choice of solvent is critical. A polar aprotic solvent like acetonitrile or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction. The presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often beneficial to neutralize the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion. For sluggish reactions involving the less reactive α-chloro ketone, the addition of a catalytic amount of sodium iodide can enhance the reaction rate by an in-situ Finkelstein reaction, generating the more reactive α-iodo ketone intermediate.[4]

Detailed Experimental Protocol

This protocol provides a general procedure for the reaction of 2-chloro-1-(pentamethylphenyl)ethanone with a generic amine. Specific quantities and reaction times may need to be optimized for different amines.

3.1. Materials and Equipment

  • Reactants:

    • 2-Chloro-1-(pentamethylphenyl)ethanone

    • Amine (e.g., morpholine, piperidine, benzylamine) (2.2 equivalents)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

    • Sodium Iodide (NaI) (0.1 equivalents, optional)

  • Solvents:

    • Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

    • Dichloromethane (DCM) for workup

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Inert atmosphere setup (Nitrogen or Argon)

    • Heating mantle or oil bath with temperature control

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware

    • Thin Layer Chromatography (TLC) plates and chamber

3.2. Step-by-Step Procedure

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification setup 1. Add 2-chloro-1-(pentamethylphenyl)ethanone, solvent, and base to a dry flask under N₂. add_amine 2. Add the amine to the reaction mixture. setup->add_amine heat 3. Heat the reaction to the desired temperature (e.g., 60-80 °C). add_amine->heat monitor 4. Monitor reaction progress by TLC. heat->monitor cool 5. Cool the reaction to room temperature. monitor->cool quench 6. Quench with saturated NaHCO₃ solution. cool->quench extract 7. Extract the product with dichloromethane. quench->extract wash 8. Wash the organic layer with brine. extract->wash dry 9. Dry the organic layer over Na₂SO₄. wash->dry concentrate 10. Concentrate under reduced pressure. dry->concentrate purify 11. Purify the crude product by flash column chromatography. concentrate->purify

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-1-(pentamethylphenyl)ethanone (1.0 eq).

    • Under an inert atmosphere (N₂ or Ar), add anhydrous acetonitrile (or DMF) to achieve a concentration of approximately 0.2 M.

    • Add triethylamine or DIPEA (1.5 eq) to the flask. If the reaction is known to be sluggish, add a catalytic amount of sodium iodide (0.1 eq).[4]

    • Stir the mixture at room temperature for 5 minutes.

  • Addition of Amine:

    • Add the amine (2.2 eq) to the reaction mixture. Using a slight excess of the amine helps to drive the reaction to completion and can also act as a base.

  • Reaction:

    • Heat the reaction mixture to 60-80 °C using a heating mantle or oil bath.

    • Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-amino ketone.

Data Presentation: Expected Outcomes

The following table provides hypothetical data for the reaction with different types of amines to illustrate expected yields and reaction times. Actual results may vary.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineEt₃NCH₃CN80685-95
PiperidineEt₃NCH₃CN80488-96
BenzylamineDIPEADMF901275-85
DiethylamineEt₃NCH₃CN80870-80

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through a series of in-process controls and post-synthesis characterization.

  • Reaction Monitoring: The progress of the reaction should be closely monitored by TLC. This allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating. A typical mobile phase for TLC would be a mixture of ethyl acetate and hexanes.

  • Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the α-amino ketone.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Safety and Handling

6.1. Reagent-Specific Hazards

  • 2-Chloro-1-(pentamethylphenyl)ethanone: As with other α-chloroacetophenones, this compound is a lachrymator and is harmful if swallowed or inhaled.[5][6] It can cause serious eye and skin irritation.[5][6]

  • Amines: Many amines are corrosive and can cause severe skin burns and eye damage. They can also be toxic if inhaled or absorbed through the skin.

  • Solvents: Acetonitrile, DMF, and dichloromethane are flammable and/or toxic.

6.2. Mandatory Safety Precautions

  • All manipulations should be performed in a well-ventilated chemical fume hood.[5][7][8]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[7][8]

  • Avoid inhalation of dust, fumes, and vapors.[5][7]

  • Keep away from heat, sparks, and open flames.[5]

  • An eyewash station and safety shower should be readily accessible.[7][8]

  • In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[5][7][8]

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of α-amino ketones from 2-chloro-1-(pentamethylphenyl)ethanone. By understanding the underlying mechanism and adhering to the detailed procedure and safety precautions, researchers can confidently synthesize these valuable compounds for applications in drug discovery and development.

References

  • Wikipedia. Aminoaldehydes and aminoketones. [Link]

  • Royal Society of Chemistry. "Recent advances in the synthesis of α-amino ketones." Organic & Biomolecular Chemistry. [Link]

  • Organic Chemistry Portal. Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-Chloroacetophenone. [Link]

  • National Institutes of Health. "α-Anilinoketones, Esters and Amides: A Chemical Study." PubMed Central. [Link]

  • Royal Society of Chemistry. "Recent advances in the synthesis of α-amino ketones." Organic & Biomolecular Chemistry. [Link]

Sources

Method

Application Note & Protocol: Synthesis of Novel 4-(Pentamethylphenyl)thiazole Derivatives

Introduction: The Thiazole Scaffold in Modern Drug Discovery The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have cemented its status as a "privileged scaffold" in drug design. Thiazole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4] Notably, the thiazole moiety is a key structural component in numerous FDA-approved drugs, underscoring its therapeutic significance.

This application note provides a comprehensive guide for the synthesis of novel thiazole derivatives featuring a sterically demanding pentamethylphenyl substituent at the C4-position, starting from 2-Chloro-1-(pentamethylphenyl)ethanone. The presence of such a bulky, lipophilic group is hypothesized to enhance membrane permeability and modulate target binding, offering a promising avenue for the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Chemical Principles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a classic and robust method, remains a primary route for the construction of the thiazole core.[5][6] This reaction involves the condensation of an α-haloketone with a thioamide. The reaction proceeds through a multi-step mechanism, commencing with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

In the context of this protocol, 2-Chloro-1-(pentamethylphenyl)ethanone serves as the α-haloketone, providing the C4 and C5 atoms of the thiazole ring, while a suitable thioamide will furnish the N3, C2, and S1 atoms.

Reaction Mechanism

The generally accepted mechanism for the Hantzsch thiazole synthesis is depicted below:

Hantzsch_Mechanism reagents 2-Chloro-1-(pentamethylphenyl)ethanone + Thioamide intermediate1 S-Alkylation Intermediate reagents->intermediate1 Nucleophilic Attack (SN2) intermediate2 Hemiaminal Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 4-(Pentamethylphenyl)thiazole Derivative intermediate2->product Dehydration (-H2O)

Caption: Generalized mechanism of the Hantzsch thiazole synthesis.

Experimental Protocols

This section outlines the detailed procedures for the synthesis of the key starting material, 2-Chloro-1-(pentamethylphenyl)ethanone, and its subsequent conversion to a representative 2-amino-4-(pentamethylphenyl)thiazole derivative.

Part 1: Synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone

The synthesis of the α-haloketone is achieved via a Friedel-Crafts acylation of pentamethylbenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[7]

Materials:

  • Pentamethylbenzene

  • Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add pentamethylbenzene (1.0 eq.) to the stirred suspension. Slowly add chloroacetyl chloride (1.1 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

  • Workup: Carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.[8][9]

Part 2: Synthesis of 2-Amino-4-(pentamethylphenyl)thiazole

This protocol details the Hantzsch condensation of 2-Chloro-1-(pentamethylphenyl)ethanone with thiourea. Due to the steric hindrance of the pentamethylphenyl group, elevated temperatures and longer reaction times may be necessary compared to standard Hantzsch syntheses.

Materials:

  • 2-Chloro-1-(pentamethylphenyl)ethanone

  • Thiourea

  • Ethanol

  • Sodium carbonate (Na₂CO₃), 5% aqueous solution

  • Deionized water

Procedure:

protocol_workflow start Combine Reactants: 2-Chloro-1-(pentamethylphenyl)ethanone Thiourea Ethanol reflux Heat to Reflux (Monitor by TLC) start->reflux cool Cool to Room Temperature reflux->cool precipitate Pour into 5% Na2CO3 solution cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Deionized Water filter->wash dry Air Dry or in Vacuo wash->dry characterize Characterize Product (NMR, MS, MP) dry->characterize

Caption: Experimental workflow for the synthesis of 2-Amino-4-(pentamethylphenyl)thiazole.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Chloro-1-(pentamethylphenyl)ethanone (1.0 eq.) and thiourea (1.2 eq.) in ethanol.

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a 5% aqueous solution of sodium carbonate with stirring.

  • Isolation: A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake thoroughly with deionized water to remove any inorganic salts. The crude product can be further purified by recrystallization from ethanol.

  • Drying and Characterization: Dry the purified product in a vacuum oven. Characterize the final compound by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Data Presentation: Key Reaction Parameters

ParameterValue/ConditionRationale
Solvent EthanolA common and effective solvent for Hantzsch synthesis, facilitating dissolution of reactants.
Temperature RefluxElevated temperature is often required to overcome the activation energy, especially with sterically hindered substrates.
Reaction Time 8-12 hoursThe extended reaction time is proposed to account for the reduced reactivity due to the bulky pentamethylphenyl group.
Workup Basic (Na₂CO₃)Neutralizes any acidic byproducts and facilitates the precipitation of the free base form of the thiazole product.
Purification RecrystallizationA standard and effective method for purifying solid organic compounds.[9]

Applications and Future Directions

Thiazole derivatives bearing bulky aromatic substituents, such as the pentamethylphenyl group, are of significant interest in drug discovery. The lipophilic nature of the pentamethylphenyl moiety can enhance the compound's ability to cross cellular membranes, potentially improving bioavailability and efficacy. Furthermore, the steric bulk can influence the binding orientation of the molecule within a target protein's active site, possibly leading to enhanced selectivity and potency.

These novel 4-(pentamethylphenyl)thiazole derivatives can be screened for a variety of biological activities, including but not limited to:

  • Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer effects.[4]

  • Antimicrobial Activity: The thiazole scaffold is present in numerous antimicrobial agents.[2][10]

  • Kinase Inhibition: The thiazole core can act as a hinge-binding motif in many protein kinases, which are important targets in cancer and inflammatory diseases.

Further derivatization of the 2-amino group can provide access to a diverse library of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2018). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 23(7), 1658. [Link]

  • Indian Journal of Chemistry. (2005). Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. Indian Journal of Chemistry - Section B, 44B(2), 310-313. [Link]

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. [Link]

  • MDPI. (2023). Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. Molecules, 28(23), 7898. [Link]

  • ResearchGate. (2018). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... [Link]

  • Chem.libretexts.org. (2023). Friedel-Crafts Reactions. [Link]

  • ResearchGate. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1734. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1083–1087. [Link]

  • ResearchGate. (2023). Overview on Biological Activities of Thiazole Derivatives. [Link]

  • International Journal of All Research Education and Scientific Methods. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 1-10. [Link]

  • Archiv der Pharmazie. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie, 356(12), e2300420. [Link]

  • National Center for Biotechnology Information. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules, 25(19), 4567. [Link]

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Application

Application Notes & Protocols: Synthesis of Sterically Hindered 2-Arylindoles Using 2-Chloro-1-(pentamethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Abstract The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of specificall...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of specifically substituted indoles is crucial for developing new chemical entities with tailored pharmacological profiles. This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-(pentamethylphenyl)-substituted indoles, a class of sterically demanding molecules, using 2-Chloro-1-(pentamethylphenyl)ethanone as the key starting material. The primary methodology explored is the Bischler-Möhlau indole synthesis, a classic yet powerful reaction for constructing 2-arylindoles from α-haloketones and anilines.[1][2] We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, detail characterization techniques, and discuss the potential applications of these unique indole derivatives in drug discovery.

Theoretical Background & Mechanistic Insights

The Bischler-Möhlau synthesis is a robust method for preparing 2-arylindoles by reacting an α-haloacetophenone with an excess of an aniline.[3] Despite its long history, the reaction can be complex, with outcomes influenced by substrate structure and reaction conditions.[4][5]

The Bischler-Möhlau Reaction Mechanism

The reaction proceeds through a multi-step mechanism that is surprisingly intricate for seemingly simple starting materials.[3]

  • Nucleophilic Substitution: The reaction initiates with the nucleophilic attack of two aniline molecules on the α-carbon of the chloro-ketone. The first aniline displaces the chloride ion to form an α-anilino ketone intermediate. A second aniline molecule then reacts to form a key diamine or imine intermediate.[1][6]

  • Electrophilic Cyclization: The electron-rich aromatic ring of one of the aniline moieties then attacks the ketone (or a related iminium species), initiating an intramolecular electrophilic cyclization.

  • Aromatization: The cyclized intermediate subsequently undergoes dehydration and tautomerization to eliminate an aniline molecule and form the final, energetically favorable aromatic indole ring.[1][3]

The use of 2-Chloro-1-(pentamethylphenyl)ethanone introduces significant steric hindrance around the ketone. The pentamethylphenyl group is a bulky, electron-donating substituent. This bulk can influence the rate of reaction and stabilize intermediates, while its electron-donating nature enhances the nucleophilicity of the adjacent ketone, potentially affecting the cyclization step. Designing molecules with such bulky groups can be a strategy in drug development to probe steric pockets in protein binding sites or to enhance metabolic stability.[7][8]

Mechanistic Pathway Diagram

The following diagram illustrates the generally accepted pathway for the Bischler-Möhlau indole synthesis.

Bischler_Mohlau_Mechanism Start 2-Chloro-1-(pentamethylphenyl)ethanone + Aniline (excess) Intermediate1 α-Anilino Ketone Intermediate Start->Intermediate1 Nucleophilic Substitution Intermediate2 Key Imine/ Diamine Intermediate Intermediate1->Intermediate2 Reaction with 2nd Aniline Cyclized Cyclized Intermediate Intermediate2->Cyclized Intramolecular Electrophilic Cyclization Product 2-(Pentamethylphenyl)-Substituted Indole Cyclized->Product Dehydration & Aromatization

Caption: Generalized mechanism of the Bischler-Möhlau indole synthesis.

Experimental Protocols & Workflow

This section provides detailed, step-by-step protocols for the synthesis of a representative 2-(pentamethylphenyl)-indole derivative.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-1-(pentamethylphenyl)ethanone≥98%CommercialCaution: Lachrymator. Handle in a fume hood.[9]
Aniline (or substituted aniline)ReagentCommercialPurify by distillation if necessary.
TolueneAnhydrousCommercial
Hydrochloric Acid (HCl)ConcentratedCommercialCorrosive.
Sodium Bicarbonate (NaHCO₃)ReagentCommercial
Magnesium Sulfate (MgSO₄)AnhydrousCommercial
Ethyl AcetateACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Silica Gel230-400 meshCommercialFor column chromatography.
Experimental Workflow Diagram

Experimental_Workflow A Step 1: Reaction Setup Combine α-chloroketone and excess aniline in toluene. B Step 2: Heating & Cyclization Heat mixture under reflux (e.g., 110-120°C) for 12-24h. A->B Thermal Energy C Step 3: Work-up Cool, dilute with ethyl acetate. Wash with aq. HCl, aq. NaHCO₃, and brine. B->C Reaction Quenching D Step 4: Purification Dry organic layer, concentrate, and purify via silica gel chromatography. C->D Isolation E Step 5: Characterization Analyze purified product by NMR, MS, and IR. D->E Analysis

Caption: Overall workflow for the synthesis and purification of substituted indoles.

Protocol: One-Pot Synthesis of 3-Methyl-2-(pentamethylphenyl)-1H-indole

This protocol describes the reaction using p-toluidine (4-methylaniline) as the aniline component.

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Chloro-1-(pentamethylphenyl)ethanone (1.00 g, 4.19 mmol).

  • Add p-toluidine (2.24 g, 20.95 mmol, 5.0 equivalents) to the flask.

  • Add 20 mL of anhydrous toluene as the solvent.

  • Causality: An excess of the aniline is used to act as both the nucleophile and an acid scavenger for the HCl generated during the initial substitution, driving the reaction forward.[1] Toluene is a suitable high-boiling solvent for the required reaction temperature.

  • Heating and Monitoring: Place the flask in a pre-heated oil bath at 120°C and heat the mixture under reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 4 hours, eluting with a 9:1 Hexanes:Ethyl Acetate mixture. The reaction is typically complete within 16-24 hours.

  • Work-up: Once the reaction is complete (disappearance of the starting ketone), allow the mixture to cool to room temperature.

  • Dilute the dark mixture with 50 mL of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 30 mL) to remove excess p-toluidine, saturated NaHCO₃ solution (1 x 30 mL), and brine (1 x 30 mL).

  • Causality: The acid wash protonates the basic aniline, making it water-soluble for easy removal. The bicarbonate wash neutralizes any residual acid.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil/solid should be purified by flash column chromatography on silica gel, using a gradient of hexanes to 95:5 hexanes/ethyl acetate to afford the pure indole product.

  • Validation: Combine the product-containing fractions, concentrate, and dry under high vacuum to a constant weight. The final product should be a stable solid or oil.

Characterization & Data Analysis

Validation of the final product structure is a critical step. Standard spectroscopic methods are employed for this purpose.[10]

TechniqueExpected Observations for 3-Methyl-2-(pentamethylphenyl)-1H-indole
¹H NMR - A broad singlet for the indole N-H proton (~8.0 ppm).- Aromatic protons on the indole ring (~7.0-7.6 ppm).- A singlet for the methyl group at the 3-position (~2.4 ppm).- Multiple singlets for the five methyl groups on the pentamethylphenyl ring (~1.8-2.3 ppm).
¹³C NMR - Resonances for the 8 carbons of the indole core.- Resonances for the 11 carbons of the pentamethylphenyl group.- A signal for the C3-methyl group.
Mass Spec (HRMS) Calculated mass for C₂₂H₂₅N should match the observed m/z value, confirming the molecular formula.
FT-IR A characteristic N-H stretching band around 3400 cm⁻¹.

Applications in Drug Discovery

Indoles substituted with bulky aryl groups at the 2-position are of significant interest in medicinal chemistry.

  • Protein-Protein Interaction (PPI) Inhibitors: The large, rigid pentamethylphenyl group can act as an effective "anchor" to occupy deep, hydrophobic pockets in protein targets, such as the p53-MDM2 interface, making these compounds valuable scaffolds for developing PPI inhibitors.[8]

  • Kinase Inhibitors: The indole nucleus is a common feature in many kinase inhibitors. The specific substitution pattern achieved through this synthesis can be used to tune selectivity and potency against various kinases.

  • Antiviral Agents: Sterically demanding indole derivatives have been explored as inhibitors of viral entry, for instance, by targeting the gp41 hydrophobic pocket in HIV.[11] The pentamethylphenyl group could be designed to mimic key hydrophobic residues like tryptophan or phenylalanine.

  • Antitubercular and Antitumor Agents: The indoleamide scaffold is a known pharmacophore for antitubercular and antitumor activity.[12] The unique steric and electronic properties of the pentamethylphenyl group could lead to novel analogues with improved activity or selectivity.

Troubleshooting & Safety Precautions

  • Low Yield: If yields are poor, ensure the aniline is pure and the solvent is anhydrous. Consider using a milder Lewis acid catalyst (e.g., LiBr) or microwave irradiation, which have been shown to improve Bischler-Möhlau reactions.[3]

  • Side Products: The formation of regioisomers or polymeric materials can occur.[4] Careful control of temperature and purification by chromatography are essential to isolate the desired product.

  • Safety:

    • 2-Chloro-1-(pentamethylphenyl)ethanone: Like other α-haloketones, this compound is a potent lachrymator and irritant. Always handle it in a certified chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

    • Solvents and Reagents: Handle corrosive acids and flammable organic solvents according to standard laboratory safety procedures. Ensure adequate ventilation.[14]

References

  • Bischler, A., & Möhlau, R. (1892). Ueber die Entstehung einiger substituirter Indole. Berichte der deutschen chemischen Gesellschaft, 25(2), 2860-2873. [Link]

  • Pinney, K. G., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. Tetrahedron Letters, 56(23), 3624-3629. [Link]

  • Callahan, M. P., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

  • chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis. chemeurope.com. [Link]

  • Callahan, M. P., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and Photobiology, 89(1), 40-50. [Link]

  • Callahan, M. P., et al. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. PubMed. [Link]

  • Pinney, K. G., et al. (2015). Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. PubMed. [Link]

  • Gribble, G. W. (2016). Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons, Ltd. [Link]

  • Liyanage, P. S., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. PLoS ONE, 14(3), e0213038. [Link]

  • Mondal, T., et al. (2020). Optical properties of 3-substituted indoles. New Journal of Chemistry, 44(32), 13626-13636. [Link]

  • Name Reaction. (n.d.). Bischler-Möhlau Indole Synthesis. Name Reaction. [Link]

  • Chen, J., et al. (2018). One-step synthesis of 2-arylindoles from indolines via Pd-catalyzed oxidative dehydrogenation and C2-selective arylation. RSC Advances, 8(3), 1388-1392. [Link]

  • SciSpace. (n.d.). Bischler–Möhlau indole synthesis. SciSpace. [Link]

  • New Jersey Department of Health. (2007). Hazard Summary: Chloroacetone. NJ.gov. [Link]

  • Kumar, S., et al. (2023). Regioselective synthesis of α-(2-indolyl) ketone with arylaldehydes via tandem reaction of 2-alkynylanilines. ResearchGate. [Link]

  • Al-Harrasi, A., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry, 12(6), 941-950. [Link]

  • Dömling, A., et al. (2018). Design of indole- and MCR-based macrocycles as p53-MDM2 antagonists. Beilstein Journal of Organic Chemistry, 14, 2607-2615. [Link]

  • Kesteleyn, B., et al. (2007). Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41. Bioorganic & Medicinal Chemistry Letters, 17(24), 6828-6832. [Link]

  • Pendiukh, V. V., & Rozhenko, A. B. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Journal of Organic and Pharmaceutical Chemistry. [Link]

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Method

Application Notes & Protocols: 2-Chloro-1-(pentamethylphenyl)ethanone in Hydrogen Borrowing Catalysis

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed technical guide on the innovative application of 2-Chloro-1-(pentamethylphenyl)ethanone as a versatile building b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the innovative application of 2-Chloro-1-(pentamethylphenyl)ethanone as a versatile building block in hydrogen borrowing catalysis. We explore its unique reactivity, stemming from the sterically demanding pentamethylphenyl (Ph*) group and the electrophilic α-chloro position, to propose a novel synthetic route for the formation of valuable β-amino alcohol scaffolds. This guide offers in-depth mechanistic insights, step-by-step experimental protocols, and data interpretation to empower researchers in leveraging this unique reagent for the synthesis of complex molecules relevant to pharmaceutical and materials science.

Introduction: The Strategic Advantage of the Pentamethylphenyl Group and α-Halo Ketones in Catalysis

Hydrogen borrowing catalysis has emerged as a powerful, atom-economical strategy for the formation of carbon-carbon and carbon-heteroatom bonds, utilizing readily available alcohols as alkylating agents with water as the sole byproduct[1][2][3]. The core principle of this methodology involves the temporary "borrowing" of hydrogen from an alcohol to generate a reactive aldehyde or ketone intermediate, which then participates in a desired transformation before the hydrogen is returned to a downstream intermediate in the catalytic cycle[1].

The pentamethylphenyl (Ph*) group, a sterically bulky motif, imparts unique reactivity to carbonyl compounds. The two ortho-methyl groups force the aromatic ring to twist out of plane with the carbonyl group, which can influence the substrate's reactivity and selectivity in catalytic transformations[4][5]. This steric hindrance can, for instance, disfavor unwanted side reactions at the carbonyl carbon[6].

α-Halo ketones are versatile intermediates in organic synthesis due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the halogen[7][8]. The α-chloro group in 2-Chloro-1-(pentamethylphenyl)ethanone serves as a reactive handle for nucleophilic substitution, making it an ideal substrate for introducing diverse functionalities.

This guide proposes a novel application of 2-Chloro-1-(pentamethylphenyl)ethanone in a hydrogen borrowing cascade reaction for the synthesis of β-amino alcohols. This one-pot, multi-step transformation leverages the unique features of both the Ph* group and the α-chloro ketone functionality.

Proposed Application: One-Pot Synthesis of β-Amino Alcohols via a Hydrogen Borrowing Cascade

We hypothesize that 2-Chloro-1-(pentamethylphenyl)ethanone can serve as a key substrate in a ruthenium- or iridium-catalyzed hydrogen borrowing reaction with a primary amine and a primary alcohol. The proposed transformation involves three key steps within a single catalytic cycle:

  • Nucleophilic Substitution: The primary amine displaces the α-chloro group of 2-Chloro-1-(pentamethylphenyl)ethanone to form an α-amino ketone intermediate.

  • Hydrogen Borrowing: The transition metal catalyst abstracts hydrogen from the primary alcohol to generate an aldehyde in situ.

  • Reductive Amination & Reduction: The α-amino ketone undergoes reductive amination with the in situ-generated aldehyde, followed by the reduction of the resulting imine and the original ketone functionality by the catalyst-hydride species to yield the final β-amino alcohol product.

This proposed cascade reaction offers an efficient and atom-economical route to valuable β-amino alcohol scaffolds, which are prevalent in many biologically active molecules and chiral ligands.

Hypothesized Catalytic Cycle

The proposed catalytic cycle, utilizing a ruthenium-based catalyst as an example, is depicted below.

Hydrogen_Borrowing_Cascade Ru_cat [Ru]-H Ru_H2 [Ru]-H2 Ru_cat->Ru_H2 + H2 Ru_H2->Ru_cat - H2 Alcohol R'CH2OH Aldehyde R'CHO Alcohol->Aldehyde [Ru] cat. - H2 Amine R''NH2 Alpha_Chloro_Ketone Ph*C(O)CH2Cl Alpha_Amino_Ketone Ph*C(O)CH2NHR'' Alpha_Chloro_Ketone->Alpha_Amino_Ketone + R''NH2 - HCl Imine Ph*C(=NR'')CH2NHR'' Alpha_Amino_Ketone->Imine + R'CHO - H2O Amino_Alcohol Ph*CH(OH)CH2NHR'' Imine->Amino_Alcohol + [Ru]-H2 Product β-Amino Alcohol Amino_Alcohol->Product Final Product R_OH Primary Alcohol (R'CH2OH) R_OH->Alcohol R_NH2 Primary Amine (R''NH2) R_NH2->Amine Target_Mol 2-Chloro-1-(pentamethylphenyl)ethanone Target_Mol->Alpha_Chloro_Ketone caption Proposed catalytic cycle for β-amino alcohol synthesis.

Figure 1: Proposed catalytic cycle for the synthesis of β-amino alcohols.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the proposed synthesis of a model β-amino alcohol, N-benzyl-2-amino-1-(pentamethylphenyl)ethan-1-ol, from 2-Chloro-1-(pentamethylphenyl)ethanone, benzylamine, and benzyl alcohol.

Materials and Reagents
ReagentSupplierPurityCAS Number
2-Chloro-1-(pentamethylphenyl)ethanone(To be synthesized)>98%N/A
BenzylamineSigma-Aldrich>99%100-46-9
Benzyl alcoholSigma-Aldrich>99%100-51-6
[Ru(p-cymene)Cl₂]₂Strem Chemicals98%52462-29-0
Triphenylphosphine (PPh₃)Sigma-Aldrich99%603-35-0
Potassium tert-butoxide (KOtBu)Sigma-Aldrich>98%865-47-4
Anhydrous TolueneSigma-Aldrich99.8%108-88-3
Diethyl etherFisher ScientificACS Grade60-29-7
Saturated aq. NaHCO₃Fisher ScientificACS Grade144-55-8
Anhydrous MgSO₄Fisher ScientificACS Grade7487-88-9
Synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone

A plausible synthesis route for the starting material is the Friedel-Crafts acylation of pentamethylbenzene with chloroacetyl chloride.

Procedure:

  • To a stirred solution of pentamethylbenzene (1.0 equiv.) in anhydrous dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) (1.1 equiv.) portion-wise.

  • Slowly add chloroacetyl chloride (1.1 equiv.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice-water with stirring.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-Chloro-1-(pentamethylphenyl)ethanone.

Protocol for the Synthesis of N-benzyl-2-amino-1-(pentamethylphenyl)ethan-1-ol

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to oven-dried Schlenk tube - 2-Chloro-1-(pentamethylphenyl)ethanone - Benzylamine - Benzyl alcohol - [Ru(p-cymene)Cl2]2 & PPh3 - KOtBu - Anhydrous Toluene start->setup reaction Reaction: - Degas with Ar - Heat at 110 °C for 24h setup->reaction workup Work-up: - Cool to RT - Quench with water - Extract with Ethyl Acetate reaction->workup purification Purification: - Dry organic layer (MgSO4) - Concentrate in vacuo - Column Chromatography workup->purification analysis Analysis: - NMR (1H, 13C) - Mass Spectrometry - IR Spectroscopy purification->analysis end End analysis->end caption Experimental workflow for β-amino alcohol synthesis.

Figure 2: Experimental workflow for the synthesis of β-amino alcohols.

Procedure:

  • To an oven-dried Schlenk tube, add [Ru(p-cymene)Cl₂]₂ (0.025 mmol, 2.5 mol%), triphenylphosphine (0.1 mmol, 10 mol%), and potassium tert-butoxide (1.2 mmol, 1.2 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add 2-Chloro-1-(pentamethylphenyl)ethanone (1.0 mmol, 1.0 equiv.), benzylamine (1.1 mmol, 1.1 equiv.), benzyl alcohol (2.0 mmol, 2.0 equiv.), and anhydrous toluene (5 mL) under an argon atmosphere.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to yield the desired β-amino alcohol.

Characterization and Data Analysis

The structure and purity of the synthesized β-amino alcohol should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (HRMS): To determine the exact mass of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H and N-H stretches).

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Conversion - Inactive catalyst- Insufficient reaction time/temperature- Impure reagents/solvents- Use freshly opened or purified reagents and solvents.- Increase reaction temperature or time.- Screen other catalysts (e.g., Iridium-based catalysts) and ligands.
Formation of Side Products - Self-condensation of the α-amino ketone- Over-alkylation of the amine- Adjust the stoichiometry of the reactants.- Lower the reaction temperature.- Screen different bases.
Difficult Purification - Similar polarity of product and starting materials- Optimize the gradient elution for column chromatography.- Consider derivatization of the product or starting material for easier separation.

Conclusion

The proposed application of 2-Chloro-1-(pentamethylphenyl)ethanone in a hydrogen borrowing cascade reaction represents a novel and efficient strategy for the synthesis of β-amino alcohols. The unique steric and electronic properties of the pentamethylphenyl group, combined with the reactivity of the α-chloro ketone, offer a promising platform for the development of new synthetic methodologies. The detailed protocols and troubleshooting guide provided herein are intended to facilitate the exploration and optimization of this and related transformations in academic and industrial research settings.

References

  • Iridium(iii) homo- and heterogeneous catalysed hydrogen borrowing C–N bond formation. Green Chemistry.

  • Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis. Chemical Communications.

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  • Borrowing Hydrogen for Organic Synthesis. PubMed Central.

  • Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis. Chemical Communications.

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters.

  • Titanium-Catalyzed Selective N-Alkylation of Amines with Alcohols via Borrowing Hydrogen Methodology. The Journal of Organic Chemistry.

  • Hydrogen auto-transfer. Wikipedia.

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  • Research Progress of N-Alkylation of Alcohol and Amine by "Hydrogen Reaction". Scientific.Net.

  • Borrowing hydrogen mechanism for N‐alkylation of amines with alcohols (M=transition metal). ResearchGate.

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PubMed Central.

  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis.

  • What is Borrowing Hydrogen Catalysis?. ChemistryViews.

  • Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Organic Chemistry Portal.

  • Recent advances in homogeneous borrowing hydrogen catalysis using earth-abundant first row transition metals. RSC Publishing.

  • Ruthenium-Catalyzed Amination of Secondary Alcohols Using Borrowing Hydrogen Methodology. ACS Catalysis.

  • Manganese-PN Catalyst Generating Tetrahydroquinolines via a Hydrogen-Borrowing Mechanism. Thieme.

  • α-Halo ketone. Wikipedia.

  • Ceric ammonium nitrate catalyzed mild and efficient α-chlorination of ketones by acetyl chloride. Arkivoc.

  • Hydrogen Borrowing Catalysis with Secondary Alcohols: A New Route for the Generation of β-Branched Carbonyl Compounds. Journal of the American Chemical Society.

  • Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. JACS.

  • Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation. YouTube.

  • α-halo ketones – Knowledge and References. Taylor & Francis.

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central.

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Application

The Sterling Role of Pentamethylphenyl Ketones in Modern Organic Synthesis: Application Notes and Protocols

Introduction: A Tale of a Twisted Ketone In the vast arsenal of synthetic organic chemistry, the rational design of reagents and catalysts is paramount. Among these, pentamethylphenyl (Ph) ketones have emerged as excepti...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of a Twisted Ketone

In the vast arsenal of synthetic organic chemistry, the rational design of reagents and catalysts is paramount. Among these, pentamethylphenyl (Ph) ketones have emerged as exceptionally versatile building blocks.[1][2] Their utility stems not from complex functionalities, but from a simple, yet profound, structural feature: the presence of two ortho-methyl groups on the phenyl ring. These seemingly innocuous substituents exert a powerful steric influence, forcing the aromatic ring to adopt a twisted conformation relative to the plane of the carbonyl group.[1][3][4] This disruption of π-conjugation bestows upon Ph ketones a unique and unconventional reactivity profile, setting them apart from their planar, traditional aromatic ketone counterparts and unlocking novel chemical transformations.[1][4]

This guide delves into the core applications of pentamethylphenyl ketones, providing not just protocols, but the mechanistic reasoning and field-proven insights essential for their successful implementation in research and development. We will explore their role in catalysis, their function as photochemically-labile protecting groups, and their utility as photosensitizers, showcasing the exceptional potential of these remarkable molecules.[1]

Application I: Privileged Scaffolds in Hydrogen Borrowing Catalysis

Hydrogen borrowing (HB) catalysis is an elegant and atom-economical strategy for forming carbon-carbon and carbon-heteroatom bonds. The process typically involves the temporary oxidation of an alcohol to a carbonyl compound by a metal catalyst, which then undergoes a reaction (e.g., aldol, alkylation) with a nucleophile. The in situ generated metal hydride species then reduces the intermediate to afford the final product, regenerating the catalyst.

Pentamethylphenyl ketones have proven to be "privileged scaffolds" for iridium- and ruthenium-catalyzed HB reactions, particularly in the α-alkylation of ketones with alcohols.[4][5] The twisted structure of the Ph* ketone disfavors unproductive side reactions at the carbonyl group, such as self-aldol condensation, allowing for clean and efficient alkylation.[5]

Workflow: Hydrogen Borrowing Catalysis

cluster_0 Catalytic Cycle Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde β-H Elim. Aldol_Adduct Aldol_Adduct Aldehyde->Aldol_Adduct Aldol Add. Metal_H Metal_H Metal_cat Metal_cat Metal_H->Metal_cat Reduction Step Metal_cat->Metal_H Oxidation Enolate Enolate Enolate->Aldol_Adduct Ph_Ketone Ph* Ketone Ph_Ketone->Enolate Base Enone Enone Aldol_Adduct->Enone -H2O Alkylated_Ketone α-Alkylated Ph* Ketone Enone->Alkylated_Ketone Reduction

Caption: Catalytic cycle for α-alkylation via hydrogen borrowing.

Protocol 1: Iridium-Catalyzed α-Alkylation of a Pentamethylphenyl Ketone

This protocol describes the alkylation of 1-(pentamethylphenyl)ethan-1-one with a primary alcohol, a representative transformation showcasing the utility of Ph* ketones in HB catalysis.[4]

Materials:

  • 1-(pentamethylphenyl)ethan-1-one

  • Primary alcohol (e.g., benzyl alcohol)

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk flask and standard inert atmosphere glassware

Procedure:

  • Catalyst Preparation: In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [Ir(cod)Cl]₂ (1 mol%), IPr·HCl (2 mol%), and NaOtBu (10 mol%).

  • Reaction Setup: Remove the flask from the glovebox and add 1-(pentamethylphenyl)ethan-1-one (1.0 equiv), the primary alcohol (1.2 equiv), and anhydrous toluene under an argon atmosphere.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Reactant 1Reactant 2Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)
1-(Ph)ethanoneBenzyl alcohol1.011018~85-95
1-(Ph)ethanone1-Butanol1.011024~80-90
1-(Ph*)propan-1-oneEthanol1.011024~80-90

Application II: The Pentamethylbenzoyl Moiety as a Photoremovable Protecting Group

Photoremovable protecting groups (PPGs), or "photocages," offer unparalleled spatiotemporal control over the release of active molecules, a feature highly sought after in chemical biology, materials science, and multistep synthesis.[6][7][8] The cleavage occurs upon irradiation with light, a traceless reagent, thus avoiding harsh chemical deprotection conditions.[6]

Aromatic ketones are well-known to undergo photochemical reactions, primarily the Norrish Type I and Type II processes.[9][10] The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl bond upon photoexcitation, forming two radical intermediates.[9][11][12] This principle can be harnessed for deprotection. The pentamethylbenzoyl group, derived from a Ph* ketone, is an effective PPG for alcohols, amines, and carboxylic acids. Its unique twisted structure influences its photophysical properties, and the stability of the resulting pentamethylbenzoyl radical contributes to the efficiency of the cleavage.

Mechanism: Norrish Type I Cleavage for Deprotection

cluster_1 Photochemical Deprotection Protected_Substrate R-O-CO-Ph Excited_State [R-O-CO-Ph]* (S1 or T1) Protected_Substrate->Excited_State Radical_Pair Ph-CO• + •O-R Excited_State->Radical_Pair Norrish Type I α-Cleavage Decarbonylation Ph• + CO Radical_Pair->Decarbonylation Released_Substrate R-OH (Released) Radical_Pair->Released_Substrate H-atom abstraction (from solvent, etc.) Byproducts Ph-Ph, Ph*-H Decarbonylation->Byproducts

Caption: Deprotection via Norrish Type I cleavage of a Ph*-protected alcohol.

Protocol 2: Photolytic Cleavage of a Pentamethylbenzoyl Ester

This protocol details the deprotection of an alcohol previously protected as a pentamethylbenzoyl ester.

Materials:

  • Substrate-O-CO-Ph* (pentamethylbenzoyl ester of the target alcohol)

  • Photochemical reactor (e.g., Rayonet reactor with 300 nm lamps)

  • Pyrex or quartz reaction vessel

  • Degassed solvent (e.g., methanol or acetonitrile)

  • Argon or Nitrogen for inert atmosphere

Procedure:

  • Solution Preparation: Dissolve the pentamethylbenzoyl-protected substrate in the chosen degassed solvent (concentration typically 0.01-0.05 M) in a suitable photoreaction vessel.

  • Degassing: Bubble argon or nitrogen through the solution for 25-30 minutes to remove dissolved oxygen, which can quench the excited state.[10]

  • Irradiation: Place the vessel in the photochemical reactor and irradiate with 300 nm light at room temperature.[10] Monitor the reaction by TLC or LC-MS to determine the optimal irradiation time (typically 1-5 hours).

  • Workup and Purification: Once the starting material is consumed, concentrate the solution under reduced pressure. Purify the residue by silica gel column chromatography to isolate the deprotected alcohol.

Causality Note: The choice of solvent is critical. Protic solvents like methanol can facilitate the reaction by acting as hydrogen-atom donors to the generated radicals. Degassing is essential because triplet excited states, often involved in these reactions, are efficiently quenched by molecular oxygen.

Application III: Pentamethylphenyl Ketones as Organic Photosensitizers

Photoredox catalysis has revolutionized organic synthesis by enabling the use of visible light to drive redox reactions.[13][14] A key component of this process is the photosensitizer (PS), a molecule that absorbs light and initiates electron or energy transfer.[15][16] While often based on expensive ruthenium or iridium complexes, there is a growing demand for purely organic photosensitizers.

Aromatic ketones can function as effective triplet photosensitizers. Upon absorbing a photon, they are promoted to an excited singlet state (S₁), which can then undergo efficient intersystem crossing (ISC) to a longer-lived triplet state (T₁). This triplet state is the key reactive species, capable of engaging in energy or electron transfer with a substrate. The photophysical properties of pentamethylphenyl ketones, influenced by their twisted geometry, make them promising candidates for this role.[17][18]

Workflow: Photoredox Catalysis with a Ketone Photosensitizer

cluster_2 Photoredox Catalytic Cycle PS_Ground Ph-CO-R (PS) PS_Singlet PS (S1) PS_Ground->PS_Singlet PS_Triplet PS* (T1) PS_Singlet->PS_Triplet ISC PS_Radical_Anion PS•- PS_Triplet->PS_Radical_Anion SET Substrate_A Substrate A Radical_A A• Substrate_A->Radical_A e- transfer Substrate_B Substrate B Product Product Substrate_B->Product Radical_A->Product PS_Radical_Anion->PS_Ground Regeneration

Caption: General mechanism for a reductive photoredox cycle using a ketone photosensitizer.

Protocol 3: Ketone-Photosensitized [2+2] Cycloaddition

This protocol outlines a generic procedure for a [2+2] cycloaddition of an electron-deficient alkene, a classic transformation mediated by triplet energy transfer from a ketone photosensitizer.

Materials:

  • Pentamethylphenyl ketone derivative (e.g., 1-(pentamethylphenyl)propan-1-one) (5-10 mol%)

  • Alkene substrate (e.g., chalcone)

  • Anhydrous, degassed solvent (e.g., acetonitrile or benzene)

  • Visible light source (e.g., blue LED strip, 450 nm) or UV lamp (350 nm)

  • Schlenk tube or similar reaction vessel

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve the alkene substrate (1.0 equiv) and the pentamethylphenyl ketone photosensitizer (0.05-0.1 equiv) in the chosen solvent.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.

  • Irradiation: While stirring, irradiate the reaction mixture with the appropriate light source at room temperature. The choice of wavelength depends on the absorption spectrum of the Ph* ketone.

  • Monitoring and Workup: Monitor the reaction by TLC or ¹H NMR. Upon completion, remove the solvent in vacuo.

  • Purification: The crude product can be purified by silica gel chromatography or recrystallization to yield the cyclobutane product.

Trustworthiness Note: A control experiment without the photosensitizer and another without light must be performed. Negligible product formation in both cases validates that the transformation is indeed a result of the photocatalytic cycle.[3]

Conclusion

Pentamethylphenyl ketones are far more than simple aromatic ketones. The sterically-enforced twist between the carbonyl and the phenyl ring is the key to their unique reactivity, enabling them to serve as powerful tools in organic synthesis.[1][4] From facilitating challenging C-C bond formations via hydrogen borrowing catalysis to providing spatiotemporal control as photoremovable protecting groups and acting as metal-free photosensitizers, their applications are diverse and impactful. The protocols and mechanistic insights provided herein serve as a robust starting point for researchers, scientists, and drug development professionals to harness the full potential of these versatile synthetic motifs.

References

  • Amer, M. & Donohoe, T. J. (2025). Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis.
  • Amer, M. & Donohoe, T. J. (2025). Recent advances in the use of Pentamethylphenyl (Ph*) Ketones in organic synthesis.
  • Various Authors. (2025). Pentamethylphenyl (Ph*) and Related Derivatives as Useful Acyl Protecting Groups for Organic Synthesis: A Preliminary Study.
  • Wikipedia Contributors. (n.d.). Norrish reaction. Wikipedia.
  • Armstrong, R. J. (n.d.). Pentamethylphenyl (Ph*) ketones: Unique building blocks for organic synthesis. J-GLOBAL.
  • Chem-Station Int. Ed. Contributors. (2017). Norrish Reaction.
  • Jepsen, M., et al. (n.d.). Photoredox Catalytic α‐Alkoxypentafluorosulfanylation of α‐Methyl‐ and α‐Phenylstyrene Using SF6.
  • Various Authors. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions.
  • Various Authors. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • Toste, F. D., et al. (n.d.). Synthesis of Aromatic Ketones by a Transition Metal-Catalyzed Tandem Sequence. Journal of the American Chemical Society.
  • Jepsen, M., et al. (n.d.). Photoredox Catalytic α‐Alkoxypentafluorosulfanylation of α‐Methyl‐ and α‐Phenylstyrene Using SF6. PMC - NIH.
  • Wikipedia Contributors. (n.d.). Photolabile protecting group. Wikipedia.
  • EduRev Contributors. (n.d.). Norrish-Type I and Type II reactions. EduRev.
  • Various Authors. (2025). Photoredox Catalytic Activation of Sulfur Hexafluoride for Pentafluorosulfanylation of α-Methyl- and α-Phenyl Styrene.
  • Various Authors. (n.d.). Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry.
  • Various Authors. (n.d.). Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis. MDPI.
  • Klán, P., et al. (n.d.). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central.
  • Various Authors. (2025). Phenyl–Pentafluorophenyl Interaction-Mediated Ir(C^N)2(N^N)-(Ni-Metallacycle) Dual Catalysis for Light-Driven C-S Cross-Coupling Synthesis.
  • Wirz, J. (n.d.). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences (RSC Publishing).
  • Various Authors. (n.d.). Photophysical properties of the new keto-heptamethines.
  • Various Authors. (n.d.). Photoremovable Protecting Groups. Semantic Scholar.
  • Abrahamse, H. & Hamblin, M. R. (n.d.). Photosensitizers for Photodynamic Therapy: Photochemistry in the Service of Oncology. Current Medicinal Chemistry.
  • Gyergyek, S. (2022). Photoremovable Protecting Groups. MDPI.
  • Zhang, P., et al. (n.d.). Photosensitizers for Photodynamic Therapy. PubMed.
  • Levy, J. G. (n.d.). Photosensitizers in photodynamic therapy. PubMed.
  • Miki, Y., et al. (n.d.).
  • Wang, S., et al. (2025).
  • Waseda University. (2024). A new reaction to enhance aromatic ketone use in chemical synthesis. ScienceDaily.
  • Various Authors. (2016). Keto-Polymethines: a Versatile Class of Dyes with Outstanding Spectroscopic Properties for In Cellulo and In Vivo Two-Photon Microscopy Imaging.
  • Somersall, A. C. & Guillet, J. E. (1972). Photochemistry of Ketone Polymers. VIII. Fluorescence and Energy Transfer of Aliphatic and Poly(vinyl ketones). Macromolecules.

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Method

Application Notes and Protocols for the Synthesis of Novel Antifungal Agents from 2-Chloro-1-(pentamethylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Introduction: The Imperative for Novel Antifungal Scaffolds The escalating threat of invasive fungal i...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Antifungal Scaffolds

The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with diverse mechanisms of action. Azole and chalcone derivatives have historically been rich sources of antifungal compounds. Azole antifungals, a cornerstone of antifungal therapy, function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity. Chalcones, α,β-unsaturated ketones, have also demonstrated a broad spectrum of biological activities, including potent antifungal effects.[1][2][3][4]

This application note explores the synthetic utility of 2-Chloro-1-(pentamethylphenyl)ethanone as a versatile starting material for the generation of two promising classes of potential antifungal agents: novel triazole derivatives and sterically hindered chalcones. The pentamethylphenyl group is a unique structural motif that introduces significant steric bulk and lipophilicity. These properties can influence the pharmacokinetic profile and potentially enhance the binding affinity of the synthesized molecules to their biological targets, offering a strategy to overcome existing resistance mechanisms.

The protocols detailed herein are based on established synthetic transformations of analogous α-haloketones and acetophenones. Researchers should consider these as robust starting points, with the understanding that optimization will be necessary to account for the specific steric and electronic properties of the pentamethylphenyl moiety.

Chemical Properties and Safety of Starting Material

Key Hazards:

  • Harmful if swallowed.[1][5]

  • Causes skin irritation and potentially severe skin burns and eye damage.[1][5]

  • May cause respiratory irritation.[5]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled.[5]

Recommended Safety Precautions:

  • Handle in a well-ventilated fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7]

  • Avoid inhalation of dust, fumes, or vapors.[6]

  • Prevent contact with skin and eyes.[6]

  • Keep away from heat, sparks, and open flames.[7]

  • Store in a tightly closed container in a cool, dry place.[6][7]

Synthetic Pathways to Novel Antifungal Agents

The α-chloro ketone functionality of 2-Chloro-1-(pentamethylphenyl)ethanone allows for versatile synthetic transformations. Two primary pathways are presented here for the development of novel antifungal candidates.

Synthetic_Pathways start 2-Chloro-1-(pentamethylphenyl)ethanone triazole Pentamethylphenyl Triazole Derivative start->triazole Nucleophilic Substitution with 1,2,4-Triazole dechlorination Dechlorination to 1-(pentamethylphenyl)ethanone start->dechlorination chalcone Pentamethylphenyl Chalcone Derivative dechlorination->chalcone Claisen-Schmidt Condensation with Aryl Aldehyde

Figure 1: Proposed synthetic routes from 2-Chloro-1-(pentamethylphenyl)ethanone.

Pathway 1: Synthesis of a Novel Pentamethylphenyl Triazole Derivative via Nucleophilic Substitution

This protocol outlines the synthesis of 2-(1H-1,2,4-triazol-1-yl)-1-(pentamethylphenyl)ethanone, a novel azole derivative. The reaction proceeds via a nucleophilic substitution of the α-chloro group by the nitrogen of 1,2,4-triazole. Due to the steric hindrance of the pentamethylphenyl group, reaction conditions may require higher temperatures and longer reaction times compared to less substituted analogs.

Reaction Scheme:

Experimental Protocol:

Materials:

  • 2-Chloro-1-(pentamethylphenyl)ethanone

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-Chloro-1-(pentamethylphenyl)ethanone (1.0 eq), 1,2,4-triazole (1.5 eq), and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(1H-1,2,4-triazol-1-yl)-1-(pentamethylphenyl)ethanone.

Expected Characterization Data (Hypothetical):

Technique Expected Observations
¹H NMR Signals corresponding to the triazole protons (typically in the δ 7.5-8.5 ppm region), a singlet for the methylene protons adjacent to the triazole and carbonyl groups, and singlets for the five methyl groups on the pentamethylphenyl ring.
¹³C NMR Resonances for the carbonyl carbon, carbons of the triazole ring, the methylene carbon, and the aromatic and methyl carbons of the pentamethylphenyl group.
Mass Spec A molecular ion peak corresponding to the calculated mass of the product. The fragmentation pattern may show loss of the triazole moiety or fragments of the pentamethylphenyl group. The tropylium ion or related fragments are often observed for benzene derivatives in mass spectrometry.[8]
Pathway 2: Synthesis of Novel Pentamethylphenyl Chalcone Derivatives via Claisen-Schmidt Condensation

This pathway first involves the dechlorination of the starting material to yield 1-(pentamethylphenyl)ethanone, which then undergoes a Claisen-Schmidt condensation with a substituted aromatic aldehyde to produce a sterically hindered chalcone.

Step 1: Dechlorination of 2-Chloro-1-(pentamethylphenyl)ethanone

A standard reductive dechlorination can be employed.

Experimental Protocol:

Materials:

  • 2-Chloro-1-(pentamethylphenyl)ethanone

  • Zinc dust

  • Acetic acid

  • Diethyl ether

Procedure:

  • Reaction Setup: To a solution of 2-Chloro-1-(pentamethylphenyl)ethanone in acetic acid, add zinc dust portion-wise with stirring.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up: Filter the reaction mixture to remove excess zinc.

  • Extraction: Dilute the filtrate with water and extract with diethyl ether.

  • Washing: Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(pentamethylphenyl)ethanone.

Step 2: Claisen-Schmidt Condensation

This protocol outlines the base-catalyzed condensation of 1-(pentamethylphenyl)ethanone with a substituted aromatic aldehyde. The steric bulk of the pentamethylphenyl ketone may necessitate a stronger base or longer reaction times.

Reaction Scheme:

Experimental Protocol:

Materials:

  • 1-(pentamethylphenyl)ethanone

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve 1-(pentamethylphenyl)ethanone (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise at room temperature.

  • Reaction: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate may be observed. Monitor the reaction by TLC.

  • Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

Expected Characterization Data (Hypothetical):

Technique Expected Observations
¹H NMR Two doublets for the α- and β-protons of the enone system with a coupling constant of ~15-16 Hz, indicative of a trans configuration. Signals for the aromatic protons of the aldehyde-derived ring and singlets for the five methyl groups on the pentamethylphenyl ring.
¹³C NMR Resonances for the carbonyl carbon, the α- and β-carbons of the enone system, and the aromatic and methyl carbons of both aromatic rings.
Mass Spec A molecular ion peak corresponding to the calculated mass of the chalcone. The fragmentation pattern would likely involve cleavage at the enone system and fragmentation of the aromatic rings. The tropylium ion or related fragments are often observed for benzene derivatives in mass spectrometry.[8]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The synthesized pentamethylphenyl triazole derivative is designed to act as an inhibitor of lanosterol 14α-demethylase (CYP51). The triazole nitrogen is expected to coordinate to the heme iron in the active site of the enzyme, while the pentamethylphenyl group will occupy a hydrophobic channel. The increased lipophilicity and steric bulk of the pentamethylphenyl moiety may lead to enhanced binding affinity and potentially overcome resistance mutations that alter the shape of the active site.

Mechanism_of_Action Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Demethylation Triazole Pentamethylphenyl Triazole Derivative Triazole->CYP51 Inhibition

Figure 2: Inhibition of ergosterol biosynthesis by the proposed triazole antifungal.

Antifungal Activity Screening Protocol

The synthesized compounds should be evaluated for their in vitro antifungal activity against a panel of clinically relevant fungal pathogens.

Materials:

  • Synthesized compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)

  • Standard antifungal drugs (e.g., Fluconazole, Amphotericin B) for comparison

  • Culture media (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure (Broth Microdilution Method - based on CLSI guidelines):

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds and standard drugs in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solutions in the culture medium in 96-well plates to achieve a range of test concentrations.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plates.

  • Incubation: Incubate the plates at the appropriate temperature and duration for each fungal species.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by spectrophotometric reading.

Conclusion

2-Chloro-1-(pentamethylphenyl)ethanone represents a promising, yet underexplored, starting material for the synthesis of novel antifungal agents. The protocols provided in this application note offer rational synthetic routes to two distinct classes of potential antifungals: sterically hindered triazoles and chalcones. The unique structural features imparted by the pentamethylphenyl group may lead to compounds with improved efficacy and the ability to circumvent existing drug resistance mechanisms. Further optimization of the outlined synthetic procedures and comprehensive biological evaluation are warranted to fully explore the potential of these novel chemical entities in the fight against fungal infections.

References

  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved from [Link]

  • Chalcone derivatives as potential antifungal agents: Synthesis, and antifungal activity. (2015). PMC - NIH. Retrieved from [Link]

  • Uyanik, A., Öktemer, A., & Loğoğlu, E. (n.d.). Antimicrobial and antifungal activity study of poly substituted benzene derivatives. DergiPark. Retrieved from [Link]

  • Synthesis and antifungal activity of chalcone derivatives. (n.d.). PubMed. Retrieved from [Link]

  • An Antibacterial, Antifungal and Anthelmintic Evaluations of Some Synthesized Chalcone Derived Benzimidazoles. (n.d.). Biosciences Biotechnology Research Asia. Retrieved from [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. (2024, March 1). NCBI Bookshelf. Retrieved from [Link]

  • Hulet, R. (2021, March 3). 38a: Spectroscopy of benzene derivatives. YouTube. Retrieved from [Link]

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Application

Application Notes and Protocols for the Hantzsch Thiazole Synthesis Using α-Haloketones

Abstract The Hantzsch thiazole synthesis, a classic yet remarkably robust reaction, remains a cornerstone for the construction of the thiazole heterocyclic scaffold.[1][2] First reported by Arthur Hantzsch in 1887, this...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Hantzsch thiazole synthesis, a classic yet remarkably robust reaction, remains a cornerstone for the construction of the thiazole heterocyclic scaffold.[1][2] First reported by Arthur Hantzsch in 1887, this reaction typically involves the cyclocondensation of an α-haloketone with a thioamide-containing reactant.[1][2] The resulting thiazole core is a privileged structure in medicinal chemistry, integral to a multitude of FDA-approved pharmaceuticals, including the anticancer agent Dasatinib and the antibiotic Cefixime.[1] Thiazole derivatives exhibit a vast spectrum of biological activities, making this synthetic route highly relevant for researchers, scientists, and drug development professionals.[3][4] This document provides a comprehensive guide to the experimental execution of the Hantzsch synthesis, focusing on the reaction between α-haloketones and thiourea. It offers a detailed protocol, mechanistic insights, and practical considerations to ensure reproducible and high-yielding outcomes.

Introduction: The Enduring Relevance of the Hantzsch Synthesis

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements, are fundamental building blocks in organic and medicinal chemistry.[3][5] Among them, the thiazole ring is of paramount importance due to its prevalence in bioactive natural products and synthetic drugs.[4][6] The Hantzsch synthesis provides a direct and efficient pathway to this key scaffold.[3][7] Its enduring appeal lies in its operational simplicity, the use of readily accessible starting materials, and its tendency to produce high yields of the desired thiazole product.[4][5]

The classic Hantzsch reaction condenses an α-haloketone with a thioamide.[2][8] The versatility of this method allows for the synthesis of a diverse library of substituted thiazoles by varying the substituents on both the α-haloketone and the thioamide partner. This guide will focus on the widely used and illustrative reaction between an α-haloketone and thiourea to yield a 2-aminothiazole derivative, a common precursor in drug discovery programs.[9][10]

Mechanistic Rationale: A Stepwise Look at Ring Formation

Understanding the reaction mechanism is critical for troubleshooting and optimization. The Hantzsch synthesis proceeds through a well-established sequence of nucleophilic attack, cyclization, and dehydration.[5][11]

  • Nucleophilic Attack (SN2 Reaction): The reaction initiates with the sulfur atom of the thioamide (in this case, thiourea) acting as a potent nucleophile. It attacks the electrophilic α-carbon of the haloketone, displacing the halide leaving group in a classic SN2 reaction.[5][11] The efficiency of this step is dependent on the leaving group ability of the halide, with reactivity generally following the order: I > Br > Cl.[7]

  • Intramolecular Cyclization: Following the initial S-alkylation, the nitrogen atom of the intermediate attacks the carbonyl carbon of the ketone. This intramolecular condensation step forms the five-membered ring characteristic of the thiazole scaffold.[5][12]

  • Dehydration: The resulting cyclic intermediate, a hydroxythiazoline, is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring.[5][6] The formation of the aromatic system is a significant thermodynamic driving force for the reaction.[11]

Below is a diagram illustrating the key steps of the Hantzsch thiazole synthesis mechanism.

Hantzsch_Mechanism cluster_pathway Reaction Pathway R1 α-Haloketone I1 S-Alkylation Intermediate R1->I1 SN2 Attack by Sulfur R2 Thiourea R2->I1 I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Cyclization (N attacks C=O) P 2-Aminothiazole Product I2->P Dehydration (-H₂O)

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

Experimental Guide: Synthesis of 2-Amino-4-phenylthiazole

This section provides a detailed, field-proven protocol for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea. This procedure is known for its reliability and high yield.[5][7][11]

Safety Precautions
  • Hazard Assessment: α-haloketones like 2-bromoacetophenone are lachrymatory (tear-inducing) and toxic. Thiourea is a suspected carcinogen. All solids and solutions should be handled with extreme care.

  • Engineering Controls: This experiment must be conducted in a well-ventilated chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
2-Bromoacetophenone199.055.0~1.0 gα-Haloketone
Thiourea76.127.5~0.57 gThioamide source
Methanol (MeOH)32.04-5 mLSolvent
5% Sodium Carbonate (aq)--20 mLNeutralization
Deionized Water18.02-As neededRinsing
Step-by-Step Protocol
  • Reaction Setup:

    • To a 20 mL scintillation vial, add 2-bromoacetophenone (5.0 mmol).[5][7]

    • Add thiourea (7.5 mmol) to the same vial. A slight excess of thiourea is often used to ensure complete consumption of the limiting α-haloketone.

    • Add methanol (5 mL) and a magnetic stir bar.[5]

  • Reaction Execution:

    • Place the vial on a hot plate equipped with a magnetic stirrer. A sand bath can be used for even heating.[11]

    • Heat the mixture with stirring. A temperature setting of approximately 100°C is suitable to gently reflux the methanol.[5][7]

    • Stir the reaction mixture for 30 minutes. Most starting materials should dissolve upon heating.[11]

  • Work-up and Isolation:

    • After 30 minutes, remove the vial from the heat and allow the solution to cool to room temperature.[5][7]

    • In a separate 100 mL beaker, place 20 mL of a 5% aqueous sodium carbonate solution.

    • Pour the cooled reaction contents into the sodium carbonate solution and swirl to mix.[5] The purpose of this step is to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, which initially forms the HBr salt of the thiazole product.[11] Neutralization renders the 2-amino-4-phenylthiazole base, which is poorly soluble in water, causing it to precipitate.[5]

    • A solid precipitate should form immediately.

  • Product Filtration and Drying:

    • Collect the solid product via vacuum filtration using a Buchner funnel and a side-arm flask.[5]

    • Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts and residual methanol.[5][7]

    • Transfer the collected solid to a tared watch glass and allow it to air dry completely. The product is often pure enough for characterization without further purification.[5]

Characterization
  • Yield Determination: Once dry, determine the mass of the product and calculate the percent yield. Yields for this reaction are typically very high.[5]

  • Melting Point: Determine the melting point range of the product and compare it to the literature value (for 2-amino-4-phenylthiazole: ~151-154 °C).

  • Thin Layer Chromatography (TLC): Analyze the product's purity using TLC with a suitable mobile phase (e.g., 50% ethyl acetate/50% hexane).[5]

  • Spectroscopy: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Key Considerations and Troubleshooting

  • Choice of Halogen: While α-bromoketones are most common, α-iodoketones are more reactive and α-chloroketones are less reactive.[7] Reaction times may need to be adjusted accordingly. Chloroacetaldehyde, an α-haloaldehyde, is often used to synthesize the parent 2-aminothiazole but is prone to polymerization and can be challenging to handle.[9][13]

  • Solvent Choice: Alcohols like methanol or ethanol are common solvents as they effectively dissolve the starting materials and are suitable for the required reaction temperatures.[5][14] Solvent-free conditions have also been reported, offering a greener alternative.[15][16]

  • Reaction Conditions: While gentle heating is standard, some modern protocols utilize microwave irradiation or ultrasonic activation to accelerate the reaction, often leading to shorter reaction times and improved yields.[14][17][18]

  • No Precipitation: If a precipitate does not form upon addition to the sodium carbonate solution, the product may be more water-soluble than expected, or the reaction may not have proceeded. Check the pH to ensure the solution is basic. If it is, the product may need to be extracted with an organic solvent like ethyl acetate.

Conclusion

The Hantzsch thiazole synthesis is a powerful and versatile tool in the arsenal of the synthetic chemist. Its reliability, high yields, and the biological significance of its products ensure its continued application in both academic research and industrial drug development.[19][20] By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can effectively leverage this classic reaction to construct novel thiazole derivatives for a wide range of scientific applications.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Astle, M. J., & Pierce, J. B. (1951). THE PREPARATION OF 2-AMINOTHIAZOLE FROM CYCLIC ACETALS. Journal of the American Chemical Society. Available from: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Available from: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

  • Google Patents. EP0482607B1 - Process of producing 2-aminothiazole.
  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • SpringerLink. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

  • ResearchGate. Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Available from: [Link]

  • Bentham Science. Recent Development in the Synthesis of Thiazoles. Available from: [Link]

  • Google Patents. US2330223A - Aminothiazole from chloroacetal.
  • Ingenta Connect. Recent Development in the Synthesis of Thiazoles. Available from: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

Sources

Method

Application Notes & Protocols: Development of Crop Protection Agents Using Chlorinated Aromatic Ketones

Abstract Chlorinated aromatic ketones, particularly substituted benzophenones, represent a significant class of molecules in modern crop protection. Their unique mode of action, targeting the fungal cytoskeleton, provide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chlorinated aromatic ketones, particularly substituted benzophenones, represent a significant class of molecules in modern crop protection. Their unique mode of action, targeting the fungal cytoskeleton, provides a critical tool for managing diseases like powdery mildew, especially in the context of growing resistance to other fungicide classes.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, bio-evaluation, and formulation workflow for developing novel crop protection agents based on this chemical scaffold. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and ground our discussion in authoritative scientific principles. The fungicide Metrafenone will be used as a recurring case study to illustrate key concepts.

Scientific Rationale & Strategic Importance

Chlorinated aromatic ketones are characterized by a ketone bridge linking two aromatic rings, at least one of which is substituted with chlorine atoms. This structural motif has proven highly effective, particularly for fungicides.[1]

1.1. Mechanism of Action: A Unique Target

Unlike many fungicides that target respiration or sterol biosynthesis, benzophenone-class fungicides like Metrafenone possess a novel mode of action.[3] They belong to the Fungicide Resistance Action Committee (FRAC) Group 50.[2] Their primary target is the fungal actin cytoskeleton.[2][3]

This mechanism involves:

  • Disruption of the F-Actin Cap: The fungicide interferes with the organization of filamentous actin at the growing tips of fungal hyphae.[1][2]

  • Inhibition of Polarized Growth: This disruption prevents the directed transport of vesicles containing cell wall materials, leading to a halt in hyphal extension.[2][4]

  • Morphological Aberrations: Treated fungi exhibit characteristic swelling, bursting of hyphal tips, hyperbranching, and a general loss of cell polarity.[1][4]

  • Blocked Pathogenesis: The formation of appressoria (structures for plant penetration) and haustoria (for nutrient uptake) is inhibited, effectively stopping the infection process.[2]

The novelty of this target is a key strategic advantage, making these compounds effective against pathogens that have developed resistance to other fungicide classes.[3]

Diagram: Mechanism of Action at the Hyphal Tip

This diagram illustrates how chlorinated aromatic ketones disrupt fungal growth by targeting the actin cytoskeleton.

MOA cluster_fungus Fungal Hyphal Tip cluster_disruption Effect of Benzophenone Fungicide Vesicles Secretory Vesicles (Cell Wall Components) ActinCap Organized F-Actin Cap (Polarized Growth) Vesicles->ActinCap transported along Tip Hyphal Tip Extension ActinCap->Tip directs DisruptedActin Disorganized Actin (Loss of Polarity) Fungicide Chlorinated Aromatic Ketone Fungicide->DisruptedActin disrupts SwollenTip Swollen, Bursting Tip (Growth Arrest) DisruptedActin->SwollenTip leads to

Caption: Benzophenone fungicides disrupt the F-actin cap, halting vesicle transport and causing growth arrest.

1.2. Structure-Activity Relationships (SAR)

The efficacy of chlorinated aromatic ketones is highly dependent on the substitution patterns on the aromatic rings. While detailed QSAR is often proprietary, general principles can be inferred. Key factors influencing activity include the position and number of chlorine atoms, as well as other substitutions like methoxy or methyl groups.[5][6][7] Lipophilicity and steric factors are crucial for transport to the target site, while specific electronic properties of the substituents fine-tune the interaction with the biological target.[5][6][7]

The Development Workflow: From Concept to Field

The path from a candidate molecule to a viable crop protection agent is a multi-stage process. Each stage involves specific protocols designed to answer critical questions about efficacy, safety, and scalability.

Diagram: Agrochemical Development Workflow

This flowchart outlines the key phases in the development of a new crop protection agent.

Workflow cluster_discovery Phase 1: Discovery & Synthesis cluster_screening Phase 2: Bio-Efficacy Screening cluster_safety Phase 3: Safety & Selectivity cluster_formulation Phase 4: Formulation & Field LeadID Lead Identification (HTS, Design) Synthesis Chemical Synthesis & Optimization LeadID->Synthesis InVitro In Vitro Assays (MIC Determination) Synthesis->InVitro Candidate Molecules InVivo Greenhouse Trials (Efficacy on Plants) InVitro->InVivo Phyto Phytotoxicity Testing InVivo->Phyto Promising Leads NonTarget Non-Target Organism (NTO) Studies Phyto->NonTarget Formulation Formulation Development NonTarget->Formulation Pre-Commercial Candidate Field Field Trials Formulation->Field Market Market Field->Market

Caption: A phased approach from initial synthesis to final market registration.

Phase 1: Synthesis of Lead Compounds

The foundation of discovery lies in robust organic synthesis. The Friedel-Crafts acylation is a cornerstone reaction for creating the benzophenone backbone.[8][9]

Protocol 1: Synthesis of a Substituted Chlorobenzophenone

This protocol describes a general method for synthesizing a chlorinated benzophenone via Friedel-Crafts acylation.

Objective: To synthesize a model (e.g., 2-chloro-benzophenone) to serve as a scaffold for further optimization.

Principle: An aromatic compound (benzene) is acylated with a chlorinated benzoyl chloride in the presence of a Lewis acid catalyst. The reaction is conducted at low temperatures to control selectivity and prevent side reactions.[10]

Materials:

  • Benzene (or substituted aromatic precursor)

  • 2-chloro-benzoyl chloride (or other substituted acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃) (Catalyst)

  • Dichloromethane (DCM) (Solvent)[10]

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice-salt bath

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere.

  • Catalyst Suspension: Charge the flask with anhydrous AlCl₃ and dry DCM. Cool the suspension to -15°C using an ice-salt bath.

  • Reagent Addition: Dissolve the 2-chloro-benzoyl chloride in dry DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below -10°C.

  • Aromatic Addition: Add benzene dropwise to the reaction mixture, ensuring the temperature remains between -20°C and -15°C.[10]

  • Reaction: Allow the reaction to stir at low temperature for 2-4 hours. Monitor progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield the final 2-chloro-benzophenone.[9]

Causality Note: The use of a low temperature is critical to prevent polysubstitution and rearrangement reactions, thereby increasing the yield of the desired product.[10] The acidic workup is necessary to hydrolyze the ketone-catalyst complex and remove the catalyst from the organic phase.

Phase 2: Biological Efficacy Screening

Once synthesized, candidate molecules must be screened for biological activity. This begins with high-throughput in vitro assays and progresses to more complex in vivo plant trials.

Protocol 2: In Vitro Antifungal Susceptibility Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, a key metric of its potency.[11][12]

Objective: To quantify the antifungal activity of synthesized compounds against a target pathogen (e.g., Blumeria graminis - powdery mildew).

Principle: The assay is based on the broth microdilution method adapted from CLSI guidelines.[11][12] The MIC is defined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth compared to a no-treatment control.[11][12]

Materials:

  • Synthesized test compounds

  • Reference fungicide (e.g., Metrafenone) and negative control (e.g., Cycloheximide)

  • Target fungal strain (e.g., Blumeria graminis conidia)

  • Appropriate liquid culture medium (e.g., RPMI-1640)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Spectrophotometer or plate reader

Procedure:

  • Stock Solutions: Prepare 10 mg/mL stock solutions of each test compound and reference fungicide in DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the compounds in the culture medium to achieve a final concentration range (e.g., 0.05 to 100 µg/mL). Ensure the final DMSO concentration is non-inhibitory (<1%).

  • Inoculum Preparation: Harvest fresh fungal spores and suspend them in the culture medium. Adjust the suspension to a standardized concentration (e.g., 1-5 x 10⁴ CFU/mL).

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive growth control (inoculum + medium, no compound) and a sterility control (medium only) on each plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for a period sufficient for growth in the control wells (e.g., 48-72 hours).

  • Reading Results: Determine the MIC visually or by using a plate reader to measure optical density (OD). The MIC is the lowest concentration that inhibits growth by ≥50% compared to the positive control.[12]

Data Presentation: Results should be summarized in a table for clear comparison.

Compound IDStructure (Key Features)Target PathogenMIC₅₀ (µg/mL)
CAK-0012-Cl BenzophenoneB. graminis12.5
CAK-0024-Cl BenzophenoneB. graminis25.0
CAK-0032,4-diCl BenzophenoneB. graminis6.25
Metrafenone(Reference)B. graminis0.8
DMSO(Vehicle Control)B. graminis>100

Phase 3: Safety & Selectivity Testing

A potent fungicide is useless if it harms the crop it is meant to protect. Phytotoxicity testing is a mandatory step to ensure crop safety.[13]

Protocol 3: Seedling Emergence Phytotoxicity Test

This protocol, adapted from international guidelines, assesses the effect of a test compound on seed germination and early plant growth.[14][15]

Objective: To determine if a lead compound adversely affects crop emergence and seedling vigor at and above its effective dose.

Principle: Seeds of representative crop species are planted in soil treated with the test compound. Germination rates and seedling growth parameters are measured and compared to untreated controls.[15][16]

Materials:

  • Test compound

  • Seeds of monocot (e.g., wheat) and dicot (e.g., cucumber) species

  • Standard potting soil or sand

  • Pots or trays

  • Growth chamber with controlled light, temperature, and humidity

  • Sprayer for application

Procedure:

  • Treatment Preparation: Prepare solutions of the test compound at three rates: the expected effective dose (1X), twice the effective dose (2X), and a vehicle control (water/solvent only).[13]

  • Application: Fill pots with soil. Apply the test solutions evenly to the soil surface. For soil-incorporated tests, mix the compound thoroughly with the soil before potting.

  • Sowing: Plant a pre-determined number of seeds (e.g., 10) in each pot at a uniform depth.

  • Controls: Prepare a set of pots treated only with water (negative control) and another set treated with a known phytotoxic compound (positive control, if applicable).[16]

  • Incubation: Place the pots in a growth chamber under optimal conditions for the crop species. Water as needed.

  • Assessment: After a set period (e.g., 14-21 days), assess the following endpoints:

    • Emergence Count: Percentage of seeds that have successfully germinated and emerged.

    • Phytotoxicity Score: Visually rate any plant injury (e.g., chlorosis, necrosis, stunting, malformation) on a 0-100% scale.[17]

    • Biomass: Harvest the above-ground shoots, dry them in an oven, and measure the dry weight.[15]

  • Data Analysis: Statistically compare the treatment groups to the negative control to determine if there are any significant adverse effects.

Causality Note: Using a 2X rate is a critical stress test. It accounts for potential application errors in the field, such as spray overlaps, ensuring a robust margin of crop safety.[13]

Phase 4: Formulation Development

The active ingredient (AI) must be combined with inert ingredients to create a stable, safe, and effective final product. This mixture is the formulation.[18]

The Purpose of Formulation:

  • Improve Handling and Safety: Convert the AI into a form that is easy and safe for applicators to measure and mix.

  • Enhance Efficacy: Include adjuvants like surfactants and wetting agents to ensure the AI spreads and adheres to the plant surface.[18]

  • Ensure Stability: Protect the AI from degradation due to UV light or chemical instability, ensuring a viable shelf-life.

Common Formulation Types for Fungicides:

Formulation TypeCodeDescriptionKey Advantages
Suspension ConcentrateSCA stable suspension of the solid AI in a liquid (usually water).No dust, easy to measure, good suspension in spray tank.
Emulsifiable ConcentrateECThe AI is dissolved in a solvent with emulsifiers. Forms an emulsion when added to water.High AI loading, good stability, spontaneous dispersion.[19]
Water Dispersible GranuleWDGThe AI is formulated into granules that disintegrate and disperse in water.Dust-free, easy to measure, safe for transport.[19]
Wettable PowderWPA dry, finely ground formulation where the AI is mixed with a carrier and wetting agents.Lower cost to manufacture, good storage stability.[18]

Causality Note: The choice of formulation is critical and depends on the physicochemical properties of the AI. An AI with low water solubility is a good candidate for an SC or WDG formulation, while an oil-soluble AI is well-suited for an EC formulation.[18]

Conclusion & Future Outlook

The development of crop protection agents from chlorinated aromatic ketones is a scientifically rigorous process that demands a multidisciplinary approach. The unique cytoskeletal mode of action of compounds like Metrafenone provides a powerful tool for sustainable agriculture and resistance management.[2][4] Future research will likely focus on optimizing the substitution patterns to enhance potency, broaden the activity spectrum, and improve the environmental profile. Furthermore, innovations in formulation technology, such as nano-emulsions and controlled-release systems, promise to increase the efficiency and reduce the environmental footprint of these vital agricultural tools.[20]

References

  • Title: Metrafenone: studies on the mode of action of a novel cereal powdery mildew fungicide Source: Google Search URL
  • Title: Metrafenone: A Technical Guide to its Discovery, Development, and Mechanism of Action - Benchchem Source: Google Search URL
  • Title: A Comparative Analysis of Metrafenone and Other Benzophenone Fungicides for Researchers - Benchchem Source: Google Search URL
  • Title: Benzophenone fungicide—Metrafenone - Knowledge - GREENTREE CHEMICAL Source: Google Search URL
  • Title: Metrafenone (Ref: BAS 560F) - AERU - University of Hertfordshire Source: Google Search URL: [Link]

  • Title: Formulation finder - Croda Agriculture Source: Google Search URL: [Link]

  • Title: Development of Guidelines for Testing Pesticide Toxicity to Nontarget Plants for Canada Source: Google Search URL: [Link]

  • Title: Smart biostimulants: how nanotechnology is transforming agriculture - Biotech Spain Source: Google Search URL: [Link]

  • Title: Formulation - CABI Digital Library Source: Google Search URL: [Link]

  • Title: The Determination of Phytotoxicity. - DTIC Source: Google Search URL: [Link]

  • Title: IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY | iFyber Source: Google Search URL: [Link]

  • Title: Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC Source: Google Search URL: [Link]

  • Title: Testing For Phytotoxicity - Greenhouse Grower Source: Google Search URL: [Link]

  • Title: PP 1/135 (4) Phytotoxicity assessment - EPPO database on PP1 Standards Source: Google Search URL: [Link]

  • Title: Steps of phytotoxity test (updated after Phytotoxkit protocol) - ResearchGate Source: Google Search URL: [Link]

  • Title: Mechanisms of Toxic Action and Structure-Activity Relationships for Organochiorine and Synthetic Pyrethroid Insecticides Source: Google Search URL: [Link]

  • Title: CN106397156A - Preparation method of 2-chloro-benzophenone - Google Patents Source: Google Search URL
  • Title: Structure–Activity Relationship Study of Xanthoxyline and Related Small Methyl Ketone Herbicides - PMC - NIH Source: Google Search URL: [Link]

  • Title: Mechanisms of toxic action and structure-activity relationships for organochlorine and synthetic pyrethroid insecticides - PubMed Source: Google Search URL: [Link]

  • Title: CN102942463A - Preparation method for benzophenone compound - Google Patents Source: Google Search URL
  • Title: Mechanisms of Toxic Action and Structure-Activity Relationships for Organochlorine and Synthetic Pyrethroid Insecticides - ResearchGate Source: Google Search URL: [Link]

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Application

synthesis of 2-amino-4-(pentamethylphenyl)thiazole

An Application Note for the Synthesis of 2-amino-4-(pentamethylphenyl)thiazole Abstract This document provides a comprehensive guide for the , a heterocyclic compound of interest for researchers in medicinal chemistry an...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-amino-4-(pentamethylphenyl)thiazole

Abstract

This document provides a comprehensive guide for the , a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The introduction of a sterically bulky pentamethylphenyl group at the C4 position offers a unique opportunity to explore structure-activity relationships (SAR) and develop novel therapeutic agents with potentially enhanced selectivity or potency.

This guide details a robust two-part synthetic protocol commencing with the preparation of the key intermediate, 2-bromo-1-(pentamethylphenyl)ethanone, followed by its subsequent cyclocondensation with thiourea via the classic Hantzsch thiazole synthesis.[4][5][6] We provide step-by-step experimental procedures, mechanistic insights, quantitative data, and troubleshooting advice to ensure reliable and reproducible execution.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The thiazole ring is a cornerstone of medicinal chemistry, integral to the structure of natural products like vitamin B1 (thiamine) and blockbuster drugs such as the antibiotic Cefdinir and the anti-inflammatory Meloxicam. The 2-aminothiazole (2-AT) moiety, in particular, serves as a versatile pharmacophore that has been extensively utilized in drug discovery.[1] Its derivatives are known to possess a vast array of pharmacological activities, including but not limited to:

  • Anticancer and Antitumor[2]

  • Antimicrobial and Antifungal[3]

  • Anti-inflammatory[3]

  • Anticonvulsant[1]

The synthesis of novel 2-AT derivatives allows for the fine-tuning of biological activity. The target molecule, 2-amino-4-(pentamethylphenyl)thiazole, incorporates a bulky, lipophilic pentamethylphenyl group. This substituent can profoundly influence the molecule's interaction with biological targets by introducing steric hindrance, enhancing binding through hydrophobic interactions, and altering metabolic stability. This guide provides the foundational chemistry required to access this and similar compounds for further investigation.

Overall Synthetic Scheme

The synthesis is achieved through a two-stage process. The first stage involves the preparation of the requisite α-haloketone intermediate. The second stage is the Hantzsch thiazole synthesis, a reliable and high-yielding cyclization reaction.[4][5]

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Hantzsch Thiazole Synthesis A Pentamethylacetophenone B 2-Bromo-1-(pentamethylphenyl)ethanone A->B D 2-amino-4-(pentamethylphenyl)thiazole C Thiourea

Caption: Overall workflow for the synthesis of the target compound.

Part A: Protocol for Synthesis of 2-Bromo-1-(pentamethylphenyl)ethanone

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )
Pentamethylacetophenone190.28
Bromine (Br₂)159.81
Chloroform (CHCl₃)119.38
Saturated Sodium BicarbonateN/A
Anhydrous Magnesium Sulfate120.37
Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve pentamethylacetophenone (9.51 g, 50.0 mmol) in 100 mL of chloroform.

  • Bromination: Cool the solution in an ice bath. From the dropping funnel, add a solution of bromine (8.79 g, 55.0 mmol, 1.1 eq.) in 20 mL of chloroform dropwise over 30 minutes. The characteristic red-brown color of bromine should dissipate as it is consumed.

    • Expert Insight: The reaction is performed in the cold to control the reaction rate and minimize the formation of di-brominated byproducts. A slight excess of bromine ensures complete conversion of the starting material.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a mobile phase of 9:1 Hexane:Ethyl Acetate. The reaction is typically complete within 2-3 hours.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the HBr byproduct and destroy any excess bromine.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, 2-bromo-1-(pentamethylphenyl)ethanone, will be a pale yellow solid or oil. It can be purified by recrystallization from a minimal amount of hot ethanol or used directly in the next step if TLC analysis shows sufficient purity.

    • Expected Yield: 85-95%.

Part B: Protocol for Hantzsch Synthesis of 2-amino-4-(pentamethylphenyl)thiazole

This stage employs the Hantzsch thiazole synthesis, a cornerstone reaction in heterocyclic chemistry first described in 1887.[5] It involves the condensation of an α-haloketone with a thioamide—in this case, thiourea.[4][7][8]

Materials and Reagents
Reagent/MaterialMolecular Wt. ( g/mol )
2-Bromo-1-(pentamethylphenyl)ethanone269.18
Thiourea76.12
Ethanol (95%)46.07
Saturated Sodium Carbonate (Na₂CO₃)N/A
Deionized Water18.02
Quantitative Data Summary
CompoundAmount (g)Moles (mmol)Molar Eq.
2-Bromo-1-(pentamethylphenyl)ethanone13.4650.01.0
Thiourea4.1955.01.1
Experimental Procedure
  • Reaction Setup: To a 250 mL round-bottom flask, add 2-bromo-1-(pentamethylphenyl)ethanone (13.46 g, 50.0 mmol) and thiourea (4.19 g, 55.0 mmol).

    • Expert Insight: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-bromoketone intermediate.

  • Solvation and Reflux: Add 120 mL of 95% ethanol and a magnetic stir bar. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.[9]

  • Reaction Monitoring: The reaction progress can be monitored by TLC (Mobile Phase: 7:3 Hexane:Ethyl Acetate). The formation of a new, more polar spot corresponding to the product should be observed. The reaction is typically complete within 3-4 hours.

  • Product Isolation: After completion, remove the flask from the heat source and allow it to cool to room temperature. A precipitate of the product hydrobromide salt may form.

  • Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing 300 mL of cold deionized water. While stirring, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the solution is ~8-9.[4] This neutralizes the hydrobromide salt and precipitates the free amine product.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts.

  • Drying and Purification: Spread the collected solid on a watch glass and allow it to air-dry. For higher purity, the crude product can be recrystallized from hot ethanol.

    • Expected Yield: 80-90%.

    • Expected Appearance: White to off-white crystalline solid.

Mechanism of the Hantzsch Thiazole Synthesis

The trustworthiness of this protocol lies in its well-understood mechanism, which proceeds through a sequence of reliable organic transformations.

G cluster_0 Mechanism A Thiourea C S-Alkylated Isothiouronium Salt A->C SN2 Attack B α-Bromoketone B->C D Hydroxythiazoline Intermediate C->D Intramolecular Cyclization E 2-Aminothiazole Product D->E Dehydration F H₂O D->F G HBr E->G

Caption: Reaction mechanism of the Hantzsch Thiazole Synthesis.

  • Nucleophilic Attack: The reaction initiates with a nucleophilic (Sɴ2) attack by the electron-rich sulfur atom of thiourea on the electrophilic α-carbon of the bromoketone, displacing the bromide ion.[10]

  • Cyclization: The intermediate isothiouronium salt then undergoes an intramolecular cyclization. A nitrogen atom attacks the carbonyl carbon, forming a five-membered heterocyclic ring, a hydroxythiazoline intermediate.

  • Dehydration: The final step is the acid-catalyzed dehydration (elimination of a water molecule) from the hydroxythiazoline intermediate. This step results in the formation of a double bond, yielding the stable, aromatic 2-aminothiazole ring system.[10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Yield (Part A) Incomplete bromination; decomposition of product.Ensure 1.1 eq. of Br₂ is used. Maintain low temperature during addition. Minimize exposure to light.
Low Yield (Part B) Incomplete reaction; loss of product during work-up.Ensure reaction goes to completion via TLC. When neutralizing, add base slowly to avoid hydrolysis and ensure complete precipitation before filtering.
Incomplete Reaction Insufficient heating; short reaction time.Confirm the reaction mixture is at a steady reflux. Extend the reaction time and monitor by TLC until the limiting reagent is consumed.
Oily Product Impurities present; incomplete drying.Recrystallize the product from a suitable solvent like ethanol. Ensure the product is thoroughly dried under vacuum.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole based scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 685-706. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]

  • Wikipedia contributors. (2023). 2-Aminothiazole. Wikipedia. [Link]

  • SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Pattan, S. R., et al. (2012). Biological and medicinal significance of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 4(6), 3078-3085. [Link]

  • Khan Academy. (2019). Synthesis of thiazoles. YouTube. [Link]

  • RSC Publishing. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances, 11(5), 2891-2895. [Link]

  • Centurion University of Technology and Management. (n.d.). Thiazole. CUTM Courseware. [Link]

  • Bou وكل, N., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1473. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole Synthesis. [Link]

  • Zarei, M., Jarrahpour, A., & Doustkhah, E. (2021). Catalyst free one pot three components synthesis of 2-iminothiazoles from nitroepoxides and thiourea. Scientific Reports, 11(1), 1-8. [Link]

  • ResearchGate. (2018). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. [Link]

  • Narender, M., et al. (2007). Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Synthesis, 2007(22), 3469-3472. [Link]

  • Himaja, M., et al. (2012). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 24(7), 2909. [Link]

  • Patil, S. L., et al. (2022). Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Biointerface Research in Applied Chemistry, 13(1), 59. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Friedel-Crafts Acylation of Pentamethylbenzene

Welcome to the technical support center for Friedel-Crafts acylation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the highly activated subst...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts acylation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with the highly activated substrate, pentamethylbenzene. Its high nucleophilicity presents unique challenges, including side reactions and purification difficulties. This document provides in-depth troubleshooting advice and optimized protocols to help you maximize your yield and purity.

Section 1: The Acylation of a Hyper-Activated Arene: Mechanism & Key Considerations

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution (EAS) for forming C-C bonds to an aromatic ring.[1][2] The reaction involves the generation of a potent electrophile, the acylium ion, from an acyl halide or anhydride using a Lewis acid catalyst.[3] This electrophile is then attacked by the π-electrons of the aromatic ring.

With pentamethylbenzene, the five electron-donating methyl groups make the ring exceptionally electron-rich and highly reactive. This heightened reactivity is a double-edged sword: while it facilitates the desired acylation, it also amplifies the potential for side reactions if conditions are not meticulously controlled.

A critical aspect of the mechanism is the interaction between the Lewis acid catalyst (e.g., AlCl₃) and the resulting ketone product. The ketone, being a Lewis base, forms a stable complex with the catalyst.[4] This complexation effectively removes the catalyst from the reaction cycle, which is why a stoichiometric amount, rather than a catalytic amount, of the Lewis acid is required for the reaction to proceed to completion.[1][5] This complex is then hydrolyzed during aqueous workup to release the final product.

Caption: Mechanism for the acylation of pentamethylbenzene.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the acylation of pentamethylbenzene in a direct question-and-answer format.

Q1: My reaction yield is very low or the reaction did not proceed at all. What are the primary causes?

A low or zero yield in a Friedel-Crafts acylation is almost always traced back to one of three critical areas: catalyst deactivation, insufficient catalyst, or improper temperature control.

  • Catalyst Deactivation by Moisture: Aluminum chloride (AlCl₃) and other strong Lewis acids are extremely hygroscopic and react violently with water.[5] Any moisture present in your glassware, solvent, or reagents will decompose the catalyst, rendering it inactive.

    • Solution Checklist:

      • Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.

      • Solvent: Use fresh, anhydrous-grade solvent from a sealed bottle. Dichloromethane (CH₂Cl₂), a common solvent, should be distilled from calcium hydride if its quality is uncertain.[6]

      • Reagents: Use a fresh, unopened bottle of anhydrous aluminum chloride. Once opened, AlCl₃ powder quickly adsorbs atmospheric moisture. Weigh it quickly and seal the bottle immediately. Pentamethylbenzene and the acyl chloride should also be free of water.

  • Insufficient Catalyst Stoichiometry: As previously mentioned, the ketone product forms a stable complex with AlCl₃.[1] If you use a substoichiometric amount of catalyst, the reaction will stop once all the catalyst is complexed with the initial product formed.

    • Solution: For acylation, AlCl₃ is a reagent, not a true catalyst. Always use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).[6] Pushing the stoichiometry to 1.5-2.0 equivalents can sometimes improve yields, but may also increase side reactions.

  • Sub-optimal Reaction Temperature: While pentamethylbenzene is highly reactive, the reaction still requires sufficient thermal energy to overcome the activation barrier. Conversely, too much heat can cause decomposition.[5]

    • Solution: A common and effective strategy is to add the acylating agent and substrate at a low temperature (0°C) to control the initial exothermic reaction, and then allow the mixture to slowly warm to room temperature or be gently heated (e.g., 40-50°C) to drive the reaction to completion.[7]

Q2: My main impurity is hexamethylbenzene. How is this forming and how can I prevent it?

The formation of hexamethylbenzene is a classic sign of a side reaction known as transalkylation or disproportionation . This is particularly common when dealing with polymethylated benzenes and strong Lewis acids like AlCl₃.[8]

  • Causality: Under the strongly acidic conditions, a methyl group can be reversibly removed from one pentamethylbenzene ring (or the product) to form a carbocation, which can then alkylate another pentamethylbenzene molecule, leading to hexamethylbenzene and various tetramethylbenzene isomers. This process is exacerbated by:

    • High temperatures

    • Long reaction times

    • High concentrations of a strong Lewis acid

  • Solutions to Minimize Transalkylation:

    • Lower the Temperature: Perform the entire reaction at 0°C or below. The activation energy for transalkylation is typically higher than for acylation.

    • Reduce Reaction Time: Monitor the reaction by TLC or GC. Once the starting material is consumed, work up the reaction immediately.

    • Use a Milder Lewis Acid: While AlCl₃ is potent, it is also aggressive. Consider switching to a milder Lewis acid such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂).[9] These catalysts are often sufficient for highly activated substrates like pentamethylbenzene and are less prone to inducing transalkylation.[9]

Q3: The reaction mixture turned into a dark, intractable tar. What went wrong?

This outcome indicates decomposition and/or polymerization. The high reactivity of pentamethylbenzene makes it susceptible to uncontrolled reactions if the conditions are too harsh.

  • Causality: This is usually due to poor temperature control. If the reagents are mixed too quickly without adequate cooling, localized "hot spots" can form. In these areas, the temperature can spike, leading to a cascade of side reactions, including polymerization and charring. The acylium ion can also attack the methyl groups under harsh conditions.

  • Solutions for Controlled Reaction:

    • Reverse Addition: Instead of adding the acyl chloride to the substrate/catalyst mix, consider adding the pentamethylbenzene solution dropwise to the pre-formed acyl chloride-AlCl₃ complex at low temperature. This keeps the concentration of the highly reactive nucleophile low at all times.

    • Efficient Stirring: Use a powerful overhead or magnetic stirrer to ensure the reaction mixture is homogeneous and heat is dissipated effectively.

    • Dilution: Running the reaction in a more dilute solution can help manage the exotherm.

Section 3: Troubleshooting Workflow & Key Parameter Summary

The following diagram outlines a logical workflow for diagnosing and solving common issues.

Troubleshooting Workflow Start Low Yield / Side Products Observed Check_Moisture Problem: Catalyst Deactivation? Verify Anhydrous Conditions: - Oven-dried glassware? - Anhydrous grade solvent? - Fresh Lewis Acid? Start->Check_Moisture Check_Stoich Problem: Incomplete Reaction? Check Catalyst Stoichiometry: - Using >1.1 eq. of Lewis Acid? Check_Moisture->Check_Stoich No (Conditions were dry) Action_Dry Action: Implement rigorous anhydrous technique. Distill solvent if necessary. Check_Moisture->Action_Dry Yes (Moisture suspected) Check_Byproducts Problem: Side Reactions? Analyze Byproducts: - Hexamethylbenzene? - Tar/Decomposition? Check_Stoich->Check_Byproducts No (Stoichiometry correct) Action_Stoich Action: Increase Lewis Acid to 1.2-1.5 eq. Check_Stoich->Action_Stoich Yes (Catalyst was <1.1 eq.) Action_Transalkyl Cause: Transalkylation Actions: 1. Lower reaction temp (0°C or below). 2. Reduce reaction time. 3. Switch to milder Lewis Acid (FeCl₃). Check_Byproducts->Action_Transalkyl Hexamethylbenzene Action_Decomp Cause: Decomposition Actions: 1. Ensure efficient cooling (0°C). 2. Use reverse/slow addition. 3. Increase solvent volume. Check_Byproducts->Action_Decomp Tar/Decomposition Success Optimized Yield & Purity Action_Dry->Success Action_Stoich->Success Action_Transalkyl->Success Action_Decomp->Success

Sources

Optimization

Technical Support Center: Chloroacetylation of Pentamethylbenzene

Welcome to the technical support center for the chloroacetylation of pentamethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reactio...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chloroacetylation of pentamethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and understand the underlying chemical principles.

Overview of the Reaction

The chloroacetylation of pentamethylbenzene is a classic example of a Friedel-Crafts acylation reaction. In this electrophilic aromatic substitution, the aromatic ring of pentamethylbenzene attacks an acylium ion, generated from chloroacetyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3] The high electron density of the pentamethylbenzene ring makes it highly reactive towards electrophiles. However, this high reactivity can also lead to several side reactions if not properly controlled.

Core Reaction Mechanism

The reaction proceeds in several key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) abstracts a chloride ion from chloroacetyl chloride to form a resonance-stabilized acylium ion (CH₂ClCO⁺).[2][4]

  • Electrophilic Attack: The π-electron system of the pentamethylbenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[2][5]

  • Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.[2][5]

  • Product-Catalyst Complex: The ketone product, being a Lewis base, can form a complex with the AlCl₃ catalyst.[1][5] This necessitates the use of stoichiometric amounts of the catalyst and an aqueous workup to liberate the final product.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chloroacetylation of pentamethylbenzene in a question-and-answer format.

Q1: My reaction yielded a complex mixture of products, and the desired chloroacetylated pentamethylbenzene is a minor component. What went wrong?

Possible Causes:

  • Polyacylation: The product, chloroacetylpentamethylbenzene, is still highly activated and can undergo a second acylation, leading to diacylated byproducts. While Friedel-Crafts acylation typically deactivates the ring, preventing further reaction, the five methyl groups on pentamethylbenzene provide strong activation that can overcome this deactivating effect.[5][6]

  • Isomerization/Rearrangement: Under strong acidic conditions, methyl groups on the benzene ring can migrate, leading to the formation of isomeric products. This is a known phenomenon in Friedel-Crafts reactions with highly substituted benzenes.

  • Reaction with Solvent: If the solvent is not inert, it may compete with pentamethylbenzene in the reaction.

Solutions:

  • Control Stoichiometry: Use a strict 1:1 molar ratio of pentamethylbenzene to chloroacetyl chloride. A slight excess of the aromatic compound can sometimes be used to favor mono-acylation, but this must be carefully optimized.

  • Lower Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C to -20°C) can help to control the reaction rate and minimize side reactions.

  • Choice of Solvent: Use an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Nitromethane can also be used, but it can sometimes participate in the reaction.

  • Slow Addition of Reagents: Add the chloroacetyl chloride dropwise to the mixture of pentamethylbenzene and AlCl₃ in the solvent. This helps to maintain a low concentration of the acylium ion and reduces the likelihood of polyacylation.

Q2: The reaction is sluggish, and I'm getting a low yield of the desired product. What can I do to improve it?

Possible Causes:

  • Inactive Catalyst: The aluminum chloride may be of poor quality or has been deactivated by moisture. AlCl₃ is highly hygroscopic.

  • Insufficient Catalyst: As the ketone product complexes with AlCl₃, a stoichiometric amount of the catalyst is required.[1] Using a catalytic amount will result in a low conversion.

  • Low Reaction Temperature: While low temperatures can control side reactions, they can also slow down the desired reaction.

Solutions:

  • Use High-Quality, Anhydrous AlCl₃: Ensure the aluminum chloride is fresh and has been stored under anhydrous conditions.

  • Optimize Catalyst Loading: Use at least 1.1 equivalents of AlCl₃ relative to the limiting reagent (typically chloroacetyl chloride).

  • Temperature Optimization: If the reaction is too slow at low temperatures, a gradual increase in temperature may be necessary. Monitor the reaction progress closely by thin-layer chromatography (TLC) to avoid the onset of side reactions.[7]

Q3: I'm observing the formation of a significant amount of a high-molecular-weight, tarry substance. What is causing this?

Possible Causes:

  • Polymerization: Chloroacetyl chloride can potentially self-polymerize under the reaction conditions.

  • Intermolecular Reactions: The product, being reactive, can undergo intermolecular reactions, leading to polymeric materials. This is more likely at higher temperatures and concentrations.

  • Reaction with Pentamethylbenzene: Pentamethylbenzene itself can undergo side reactions, such as disproportionation or condensation, in the presence of a strong Lewis acid.

Solutions:

  • Maintain Low Temperatures: This is the most critical factor in preventing polymerization and other side reactions.

  • Dilute Reaction Mixture: Working with a more dilute solution can reduce the frequency of intermolecular side reactions.

  • Purify Reagents: Ensure that both pentamethylbenzene and chloroacetyl chloride are pure and free from any impurities that could initiate polymerization.

Frequently Asked Questions (FAQs)

Q: Can I use other Lewis acids for this reaction?

A: Yes, other Lewis acids like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can be used. However, AlCl₃ is generally the most effective for this type of acylation. The reactivity of the Lewis acid can influence the reaction rate and the profile of side products.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.[7] Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any byproducts.

Q: What is the best workup procedure for this reaction?

A: The reaction mixture should be quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex and separate the organic and aqueous layers. The organic layer can then be washed with water, a dilute sodium bicarbonate solution, and brine, before being dried and concentrated.

Q: Are there any safety precautions I should be aware of?

A: Chloroacetyl chloride is a potent lachrymator and is corrosive.[8] Aluminum chloride reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. The generation of HCl gas during the reaction requires proper venting.[8]

Experimental Protocols

Standard Protocol for Chloroacetylation of Pentamethylbenzene
  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents: In the flask, suspend aluminum chloride (1.1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool the mixture to 0°C in an ice bath.

  • Addition of Pentamethylbenzene: Dissolve pentamethylbenzene (1.0 eq.) in anhydrous DCM and add it to the stirred AlCl₃ suspension.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.0 eq.) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Workup: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes/ethyl acetate gradient) or by recrystallization.[9]

Data Summary Table
ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Inert and good solubility for reagents.
Catalyst Aluminum Chloride (AlCl₃)Highly effective Lewis acid for acylation.
Catalyst Stoichiometry 1.1 equivalentsTo account for complexation with the ketone product.
Reactant Ratio (PMB:CAC) 1:1To minimize polyacylation.
Temperature 0°CTo control reaction rate and minimize side reactions.
Addition Time 30-60 minutesSlow addition prevents localized high concentrations of electrophile.

Visualizing Reaction Pathways and Troubleshooting

Main Reaction and Key Side Reaction

cluster_main Main Reaction Pathway cluster_side Key Side Reaction PMB Pentamethylbenzene Sigma Sigma Complex PMB->Sigma Attacks Acylium CAC Chloroacetyl Chloride + AlCl3 Acylium Acylium Ion CAC->Acylium Forms Acylium->Sigma Product Chloroacetyl- pentamethylbenzene Sigma->Product Deprotonation Diacylated Diacylated Product Product->Diacylated Further Acylation

Caption: Main reaction pathway and the common diacylation side reaction.

Troubleshooting Flowchart

Start Reaction Issue ComplexMixture Complex Mixture/ Low Selectivity Start->ComplexMixture LowYield Low Yield/ Sluggish Reaction Start->LowYield TarrySubstance Tarry Substance/ Polymerization Start->TarrySubstance Sol_Stoichiometry Check Stoichiometry (1:1) ComplexMixture->Sol_Stoichiometry Sol_Temp_Low Lower Temperature ComplexMixture->Sol_Temp_Low Sol_Addition Slow Reagent Addition ComplexMixture->Sol_Addition Sol_Catalyst_Quality Use Anhydrous AlCl3 LowYield->Sol_Catalyst_Quality Sol_Catalyst_Amount Use >1 eq. AlCl3 LowYield->Sol_Catalyst_Amount Sol_Temp_Opt Optimize Temperature LowYield->Sol_Temp_Opt Sol_Temp_VeryLow Maintain Low Temp. TarrySubstance->Sol_Temp_VeryLow Sol_Dilute Use Dilute Conditions TarrySubstance->Sol_Dilute Sol_Purify Purify Reagents TarrySubstance->Sol_Purify

Caption: Troubleshooting guide for common issues in the chloroacetylation of pentamethylbenzene.

References

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry LibreTexts. 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). Friedel–Crafts reaction of oxalyl chloride with pentamethylbenzene. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Organic Syntheses. Pentamethylbenzene. [Link]

  • MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]

  • Indian Journal of Chemistry. Chloroacetylation of arenes using chloroacetyl chloride in the presence of FeCl3 modified montmorillonite K10. [Link]

  • SciSpace. Promoting Effect of Pentamethylbenzene on the Deprotection of O-Benzyltyrosine and Nε-Benzyloxycarbonyllysine with Trifluoroace. [Link]

  • Chemguide. friedel-crafts reactions of benzene and methylbenzene. [Link]

  • ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

  • Sciforum. Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. [Link]

  • MDPI. Effect and Spectroscopic Analysis of Solutions in Trychloratsetylpyrogallol Synthesis. [Link]

  • Chemistry Steps. The Alkylation of Benzene by Acylation-Reduction. [Link]

  • Doc Brown's Chemistry. Friedel Crafts aromatic acylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. [Link]

  • Sciencemadness.org. Problem using Chloroacetyl Chloride. [Link]

  • YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

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Troubleshooting

Technical Support Center: Purification of 2-Chloro-1-(pentamethylphenyl)ethanone

Introduction for the Modern Researcher Welcome to the technical support guide for the purification of 2-Chloro-1-(pentamethylphenyl)ethanone. As drug development professionals and researchers, you understand that the pur...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support guide for the purification of 2-Chloro-1-(pentamethylphenyl)ethanone. As drug development professionals and researchers, you understand that the purity of your intermediates is paramount to the success of your synthetic campaigns. This molecule, with its sterically hindered pentamethylphenyl moiety, presents unique purification challenges that differentiate it from simpler aromatic ketones.[1]

This guide is structured as a dynamic, question-and-answer-based resource. It moves beyond simple protocols to explain the 'why' behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes. We will address the most common issues encountered in the purification of this compound, leveraging established principles of physical organic chemistry and drawing parallels from structurally related molecules.

Logical Flow for Purification Strategy

Before initiating any purification, a logical workflow must be established. The choice of method depends on the scale of your reaction, the nature of the impurities, and the desired final purity. The following diagram outlines a decision-making process for purifying 2-Chloro-1-(pentamethylphenyl)ethanone.

Purification_Workflow Purification Decision Workflow start Crude Product Analysis (TLC, ¹H NMR) is_solid Is the crude product a solid? start->is_solid recrystallization Primary Method: Recrystallization is_solid->recrystallization Yes column_chrom Primary Method: Column Chromatography is_solid->column_chrom No (Oil/Wax) purity_check1 Assess Purity (TLC, NMR, mp) recrystallization->purity_check1 combine_fractions Combine Pure Fractions & Evaporate Solvent column_chrom->combine_fractions final_product Pure Product purity_check1->final_product Purity OK oiling_out Troubleshooting: 'Oiling Out' or Low Recovery? purity_check1->oiling_out Purity Not OK purity_check2 Assess Purity (TLC, NMR) purity_check2->column_chrom Purity Not OK (Re-column) purity_check2->final_product Purity OK further_purification Impure: Consider Column Chromatography further_purification->column_chrom combine_fractions->purity_check2 oiling_out->further_purification No recrys_optimization Optimize Solvent System or Switch to Chromatography oiling_out->recrys_optimization Yes recrys_optimization->column_chrom

Caption: Decision workflow for purifying 2-Chloro-1-(pentamethylphenyl)ethanone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the common issues encountered during the purification of 2-Chloro-1-(pentamethylphenyl)ethanone.

Part 1: Recrystallization Troubleshooting

Q1: My crude product is an oil, not a solid. Can I still use recrystallization?

A1: It is highly challenging to recrystallize an oil directly. An oily crude product suggests the presence of significant impurities (e.g., residual solvent or unreacted starting materials) that are depressing the melting point.

  • Expert Recommendation: Your primary purification method should be column chromatography. This technique is ideal for separating components from a liquid or oily mixture. After chromatography, the purified product should solidify, at which point a final polishing recrystallization can be performed if necessary.

Q2: I'm trying to select a recrystallization solvent. Where do I start?

A2: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[2] Given the bulky, nonpolar pentamethylphenyl group, you should start with nonpolar to moderately polar organic solvents.

  • Causality: The pentamethylphenyl group dominates the molecule's physical properties, making it lipophilic. A rule of thumb suggests that solvents with functional groups similar to the solute are often good solubilizers.[3] For ketones, acetone is a possibility, but the steric hindrance and large hydrocarbon component of your molecule suggest that less polar solvents will be more effective for establishing the required solubility differential.

  • Recommended Screening Solvents:

    • Hexanes or Heptane

    • Isopropanol

    • Ethanol

    • Toluene

    • Solvent Mixtures (e.g., Hexane/Ethyl Acetate, Toluene/Heptane)

Q3: My compound "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the solution cools too rapidly, causing the compound to separate as a supercooled liquid rather than an ordered crystal lattice.

  • Solution 1 (Reduce Cooling Rate): Reheat the solution until the oil redissolves completely. You may need to add a small amount of extra solvent. Allow the flask to cool very slowly. Insulating the flask can help.

  • Solution 2 (Change Solvent System): If slow cooling fails, your solvent is likely unsuitable. Try a lower-boiling point solvent or switch to a two-solvent system. In a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) at high temperature. Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point).[4] Reheat to clarify and then cool slowly. For this compound, a good starting pair would be Toluene (good) and Heptane (poor).

Q4: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?

A4: This is a classic case of supersaturation, where the solution holds more dissolved solute than theoretically possible. Crystal nucleation has failed to initiate.

  • Solution 1 (Induce Nucleation by Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass provide a surface for the first crystals to form.

  • Solution 2 (Seeding): If you have a tiny crystal of the pure compound from a previous batch, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystal growth.

  • Solution 3 (Reduce Solvent Volume): You may have used too much solvent. Gently warm the solution and evaporate some of the solvent with a stream of nitrogen or air, then attempt to cool and crystallize again.

Part 2: Column Chromatography Troubleshooting

Q1: How do I choose the correct solvent system (eluent) for column chromatography?

A1: The eluent is selected using Thin Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides good separation between your product and its impurities.

  • Expert Recommendation: For 2-Chloro-1-(pentamethylphenyl)ethanone, which is relatively nonpolar, start with a nonpolar eluent and gradually increase polarity. A common starting point is a mixture of hexanes (or heptane) and ethyl acetate.

  • Target Rf Value: Aim for an Rf (retention factor) value for your target compound of ~0.3-0.4 . This Rf value typically ensures that the compound moves down the column at a reasonable rate without eluting too quickly (poor separation) or too slowly (band broadening).

Q2: My compound is streaking on the TLC plate. What does this mean for my column?

A2: Streaking on the TLC plate is a red flag. It indicates that the compound is interacting too strongly with the stationary phase (silica gel) or that the sample is overloaded. If you run a column under these conditions, you will get poor separation and broad fractions.

  • Causality & Solution: This often happens with very polar or acidic/basic compounds. While your target molecule is not strongly polar, this could indicate a highly polar impurity. To fix this, you can:

    • Use a More Polar Eluent: This helps to move the compound along the silica more effectively.

    • Add a Modifier: Adding a small amount (~0.5-1%) of triethylamine to your eluent can deactivate acidic sites on the silica gel, preventing streaking of basic compounds. Conversely, adding a small amount of acetic acid can help with acidic compounds. For your neutral ketone, this is less likely to be necessary unless impurities are the issue.

Q3: The separation on my column is poor; the fractions are all mixed. How can I improve it?

A3: Poor separation can result from several factors.

  • Troubleshooting Checklist:

    • Column Packing: Was the column packed evenly without any cracks or air bubbles? Uneven packing leads to channeling and poor separation.

    • Sample Loading: Was the sample loaded in a highly concentrated, narrow band at the top of the column? A dilute sample will lead to broad bands from the start. The best practice is to dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

    • Eluent Polarity: You may be using an eluent that is too polar, causing all components to elute too quickly. Try a less polar solvent system.

    • Column Dimensions: A longer, thinner column will provide better separation than a short, wide one, although it will run more slowly.

Q4: I tried a bisulfite extraction to remove the ketone, but it failed. Why?

A4: Bisulfite extraction is a classical chemical method for separating aldehydes and some ketones by forming a water-soluble adduct.[5] However, this reaction is highly sensitive to steric hindrance.

  • Expert Insight: The pentamethylphenyl group, with its two ortho-methyl groups, creates significant steric bulk around the carbonyl carbon.[1] This bulk prevents the bisulfite anion from effectively attacking the carbonyl, rendering this purification method ineffective for your specific compound.[6] This is a critical piece of experimental insight that can save valuable time and material.

Validated Starting Protocols

Disclaimer: The following protocols are robust starting points based on the purification of analogous sterically hindered aromatic ketones. Due to the lack of specific literature for 2-Chloro-1-(pentamethylphenyl)ethanone, optimization will be required.

Protocol 1: Purification by Recrystallization

This method is ideal if your crude product is a solid and contains relatively minor impurities.

  • Solvent Selection: On a microscale, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents (e.g., heptane, isopropanol, toluene) at room temperature and at boiling. A suitable solvent will show poor solubility at room temperature and high solubility at its boiling point.

  • Dissolution: In an Erlenmeyer flask, add the chosen hot solvent to your crude solid in small portions while heating and swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, the flask can be moved to an ice-water bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most reliable method for purifying oily products or mixtures with multiple, closely-related impurities.

  • TLC Analysis: Determine the optimal eluent system (e.g., 95:5 Hexanes:Ethyl Acetate) that gives your product an Rf of ~0.3-0.4.

  • Column Packing (Wet Method):

    • Add a small plug of cotton or glass wool to the bottom of a glass column. Add a thin layer of sand.

    • Fill the column about one-third full with your chosen eluent.

    • In a separate beaker, create a slurry of silica gel in the eluent. Pour this slurry into the column, gently tapping the side to ensure even packing and remove air bubbles. Allow the solvent to drain until it is just level with the top of the silica bed. Never let the silica run dry.

    • Add another thin layer of sand on top of the silica bed to prevent disruption during solvent addition.

  • Sample Loading (Dry Loading):

    • Dissolve your crude product in a minimal amount of a low-boiling solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle pressure (if needed) and begin collecting the eluting solvent in a series of labeled test tubes or flasks.

  • Monitoring: Periodically analyze the collected fractions by TLC to determine which contain your pure product.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified 2-Chloro-1-(pentamethylphenyl)ethanone.

Data Summary Table

The following table provides starting parameters for the purification of an aromatic ketone with properties analogous to the target compound. These values are illustrative and must be optimized.

ParameterRecrystallizationColumn Chromatography
Stationary Phase N/ASilica Gel (60 Å, 230-400 mesh)
Recommended Solvents Primary: Heptane, IsopropanolMixture: Toluene/HeptaneEluent System: Hexanes/Ethyl Acetate (e.g., starting at 98:2)
Key Checkpoint Formation of solid crystals vs. oiling outRf value of ~0.3-0.4 on TLC
Common Impurities Removed Soluble impurities, colored byproductsStarting materials, byproducts with different polarity
Primary Advantage Fast, scalable for final polishingHigh resolving power for complex mixtures

References

  • Xiao, J., & Li, C. (2014). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-chloro-1-phenyl(114C)ethanone. PubChem Compound Database. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethanone, 1-(2-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • Iram, M., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. PubMed Central. Available at: [Link]

  • St. Onge, B. J., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Available at: [Link]

  • Ellman, J. A., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). US3819492A - Distillation of aromatic ketone from aromatic alcohol with acid.
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9). Retrieved from [Link]

  • Google Patents. (n.d.). US2205184A - Purification of aldehyde-ketone mixtures.
  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved from [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. Retrieved from [Link]

  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis. Chemical Communications. Retrieved from [Link]

  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.

Sources

Optimization

preventing polyacylation in Friedel-Crafts reactions of activated rings

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts acylation, specific...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with Friedel-Crafts acylation, specifically the issue of polyacylation in activated aromatic systems. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reactions and achieve your desired monosubstituted products.

Frequently Asked Questions (FAQs)

Q1: Why does polyacylation occur in Friedel-Crafts reactions with activated rings?

A1: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can occur with highly activated aromatic rings.[1][2] The introduction of an acyl group is typically deactivating, making a second acylation less favorable.[1][3][4] However, when the starting aromatic ring is highly activated (e.g., phenols, anilines, or their ethers), the initial activation of the ring can be strong enough to overcome the deactivating effect of the first acyl group, leading to the introduction of a second or even third acyl group.

Q2: What is the primary mechanism of catalyst deactivation in Friedel-Crafts acylation, and how does it relate to polyacylation?

A2: The primary mechanism of catalyst deactivation is the formation of a stable Lewis acid-base complex between the Lewis acid catalyst (e.g., AlCl₃) and the carbonyl oxygen of the ketone product.[1] This complexation often requires a stoichiometric amount of the catalyst.[3][5][6] In the context of polyacylation, if excess catalyst and acylating agent are present after the formation of the monoacylated product, and the ring is still sufficiently activated, a second acylation can occur.

Q3: How does temperature influence the likelihood of polyacylation?

A3: Higher reaction temperatures can increase the rate of the reaction and may provide enough energy to overcome the activation barrier for a second acylation on a deactivated ring. Conversely, lower temperatures generally favor the kinetic product and can help to minimize side reactions, including polyacylation.[7][5][8][9]

Q4: Can the choice of solvent affect the selectivity of the reaction?

A4: Yes, the choice of solvent is critical and can significantly impact the reaction's outcome.[7] The polarity of the solvent can influence the solubility of reaction intermediates and complexes, which in turn can affect selectivity.[10] For instance, in some cases, non-polar solvents are preferred to control the reaction pathway.[10]

Troubleshooting Guide: Preventing Polyacylation

This section provides a systematic approach to troubleshooting and preventing the formation of polyacylated byproducts in your Friedel-Crafts reactions.

Issue: Formation of Multiple Acylated Products

Probable Causes and Solutions:

  • Incorrect Stoichiometry: An excess of the acylating agent or Lewis acid catalyst is a common cause of polyacylation.

    • Solution: Carefully control the stoichiometry of your reactants. A 1:1 molar ratio of the aromatic substrate to the acylating agent is recommended to minimize polysubstitution.[7]

  • Sub-optimal Reaction Temperature: High reaction temperatures can promote further acylation.

    • Solution: Conduct the reaction at lower temperatures.[7][8][9] Utilizing an ice bath (0°C) or a dry ice/acetone bath (-78°C) can significantly improve selectivity for the monoacylated product. Monitor the reaction progress closely using techniques like TLC or GC to determine the optimal reaction time at a reduced temperature.

  • Incorrect Order of Reagent Addition: The order in which reagents are mixed can influence the reaction's selectivity.

    • Solution: Employ the "Perrier addition procedure" by adding the aromatic compound to a pre-formed complex of the acylating agent and the Lewis acid.[7] This can improve the selectivity for monoacylation.

  • Inappropriate Solvent Choice: The solvent can influence the reaction pathway and selectivity.

    • Solution: Experiment with different solvents. Non-polar solvents like carbon disulfide or dichloromethane may offer better selectivity in some cases.[10] However, the optimal solvent is substrate-dependent and may require empirical optimization.[11]

Experimental Protocols

Protocol 1: Stoichiometry-Controlled Friedel-Crafts Acylation of Anisole

This protocol provides a representative example for the acylation of anisole, a moderately activated ring, with a focus on preventing polyacylation.

Materials:

  • Anisole (1.0 eq)

  • Acetyl chloride (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

  • Anhydrous dichloromethane (DCM)

  • 0.1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • To the flask, add anhydrous aluminum chloride (1.1 eq) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of acetyl chloride (1.0 eq) in anhydrous DCM.

  • Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

  • In a separate dropping funnel, prepare a solution of anisole (1.0 eq) in anhydrous DCM.

  • Add the anisole solution dropwise to the reaction mixture over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, monitoring the progress by TLC.

  • Once the reaction is complete, quench it by slowly pouring the mixture into a beaker of crushed ice and 0.1 M HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 2: Low-Temperature Friedel-Crafts Acylation

For highly activated substrates, performing the reaction at a significantly lower temperature can be beneficial.

Procedure:

  • Follow the setup and reagent preparation as described in Protocol 1.

  • Cool the AlCl₃ suspension in DCM to -78°C using a dry ice/acetone bath.

  • Slowly add the acetyl chloride solution, maintaining the temperature below -70°C.

  • Slowly add the solution of the activated aromatic substrate.

  • Allow the reaction to stir at -78°C for 2-4 hours, monitoring by TLC.

  • If the reaction is sluggish, allow it to slowly warm to -40°C or -20°C and hold for a period, continuing to monitor.

  • Quench and work up the reaction as described in Protocol 1.

Data Summary Table
ParameterRecommendation for Preventing PolyacylationRationale
Stoichiometry (Aromatic:Acylating Agent) 1:1Minimizes the availability of the acylating agent for a second reaction.
Temperature 0°C to -78°CReduces reaction rates and favors the formation of the monoacylated product.[8][9]
Order of Addition Add aromatic to pre-formed acylating agent-catalyst complexCan improve selectivity for the desired product.
Solvent Non-polar (e.g., CS₂, DCM)Can influence selectivity by affecting the solubility of intermediates.[10]
Visualizing the Reaction Pathway and Troubleshooting

Diagram 1: Simplified Mechanism of Friedel-Crafts Acylation

G AcylHalide Acyl Halide (R-CO-X) AcyliumIon Acylium Ion [R-C=O]⁺ AcylHalide->AcyliumIon + AlCl₃ LewisAcid Lewis Acid (AlCl₃) LewisAcid->AcyliumIon Intermediate Sigma Complex (Arenium Ion) AcyliumIon->Intermediate AromaticRing Activated Aromatic Ring AromaticRing->Intermediate + Acylium Ion Product Monoacylated Product Intermediate->Product - H⁺ CatalystComplex Product-Catalyst Complex Product->CatalystComplex + AlCl₃

Caption: Formation of the electrophilic acylium ion and its subsequent attack on the aromatic ring.

Diagram 2: Troubleshooting Workflow for Polyacylation

G Start Polyacylation Observed CheckStoichiometry Verify 1:1 Stoichiometry (Aromatic:Acylating Agent) Start->CheckStoichiometry LowerTemp Lower Reaction Temperature (e.g., 0°C to -78°C) CheckStoichiometry->LowerTemp If polyacylation persists Success Monoacylation Achieved CheckStoichiometry->Success Problem Solved ChangeAddition Change Order of Addition (Add Aromatic Last) LowerTemp->ChangeAddition If polyacylation persists LowerTemp->Success Problem Solved SolventScreen Screen Non-Polar Solvents ChangeAddition->SolventScreen If polyacylation persists ChangeAddition->Success Problem Solved SolventScreen->Success Problem Solved

Sources

Troubleshooting

Catalyst Selection for Friedel-Crafts Acylation of Polysubstituted Benzene: A Technical Support Guide

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization for polysubstituted benzene substrates. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Section 1: Catalyst Selection - A Decision-Making Framework

The success of a Friedel-Crafts acylation hinges on the appropriate choice of a Lewis acid catalyst, especially when dealing with polysubstituted aromatic rings where electronic and steric effects are pronounced. The catalyst's role is to generate the highly electrophilic acylium ion from an acyl halide or anhydride.[1][2][3]

The Role of Substituents in Catalyst Choice

The existing substituents on the benzene ring dictate its nucleophilicity and, consequently, the required reactivity of the catalyst.

  • Activating Groups (-OH, -OR, -NHR, Alkyl groups): These electron-donating groups enhance the nucleophilicity of the aromatic ring. While this is generally favorable, highly activated substrates like phenols can lead to side reactions, including polyacylation or complexation of the catalyst with the substituent.[4][5] For such substrates, milder Lewis acids or the use of protective groups are often necessary.[4]

  • Deactivating Groups (-NO₂, -CN, -COR): Strongly electron-withdrawing groups diminish the ring's electron density, making it less reactive towards electrophilic attack.[5][6] These substrates necessitate the use of highly active Lewis acids, often in stoichiometric or greater amounts, and potentially higher reaction temperatures to overcome the activation energy.[4][5]

Navigating Catalyst Activity and Stoichiometry

A common pitfall is the underestimation of the amount of Lewis acid required. Unlike many other catalytic reactions, Friedel-Crafts acylation often demands stoichiometric quantities of the catalyst.[4][7] This is due to the formation of a stable complex between the ketone product and the Lewis acid, which effectively removes the catalyst from the reaction cycle.[6][8] Therefore, a general guideline is to use at least one equivalent of the catalyst relative to the acylating agent.[4]

Table 1: Common Lewis Acid Catalysts and Their Applications

CatalystRelative ActivityTypical Applications & Considerations
AlCl₃ Very HighThe workhorse for most acylations, especially for deactivated or moderately activated rings. Highly moisture-sensitive.[4][6]
FeCl₃ HighA common and effective alternative to AlCl₃.[9]
BF₃ Moderate to HighOften used as a gas or in etherate form. Can be a good choice for certain substrates.
ZnCl₂ MildSuitable for highly activated and sensitive aromatic substrates where stronger Lewis acids might cause decomposition.[10]
Solid Acids VariableZeolites, heteropolyacids, and metal oxides offer advantages in catalyst recovery and reusability, contributing to greener processes.[6][11][12]
Catalyst Selection Workflow

The following workflow provides a systematic approach to selecting an appropriate catalyst system for your polysubstituted benzene substrate.

CatalystSelection Catalyst Selection Workflow for Friedel-Crafts Acylation start Start: Define Polysubstituted Benzene Substrate check_substituents Analyze Ring Substituents: Electron-Donating or Withdrawing? start->check_substituents electron_donating Electron-Donating Groups (e.g., -OR, -Alkyl) check_substituents->electron_donating Donating electron_withdrawing Electron-Withdrawing Groups (e.g., -NO₂, -COR) check_substituents->electron_withdrawing Withdrawing check_activation_level Assess Activation Level: Highly Activated (e.g., Phenol)? electron_donating->check_activation_level highly_activated Use Milder Lewis Acid (e.g., ZnCl₂) or Protect Functional Group (-OH, -NHR) check_activation_level->highly_activated Yes moderately_activated Use Standard Lewis Acid (e.g., AlCl₃, FeCl₃) check_activation_level->moderately_activated No check_sterics Consider Steric Hindrance highly_activated->check_sterics moderately_activated->check_sterics use_strong_catalyst Use Strong Lewis Acid (AlCl₃) in Stoichiometric or Excess Amounts electron_withdrawing->use_strong_catalyst use_strong_catalyst->check_sterics sterically_hindered May require higher temperatures or more active catalyst to overcome steric barriers. Expect para-substitution to be favored. check_sterics->sterically_hindered Significant final_conditions Select Catalyst & Define Conditions: - Anhydrous Solvent (e.g., DCM) - Stoichiometric Catalyst Loading - Optimize Temperature check_sterics->final_conditions Minimal sterically_hindered->final_conditions

Caption: A decision workflow for catalyst selection in Friedel-Crafts acylation.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the Friedel-Crafts acylation of polysubstituted benzenes in a question-and-answer format.

Q1: My reaction yield is very low or non-existent. What are the primary causes?

Low yields are a frequent issue and can often be traced back to several critical factors.[4][7]

  • Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[5][6] Any water in your glassware, solvents, or reagents will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and fresh or properly stored reagents.[6]

  • Insufficient Catalyst: As previously mentioned, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[6][8] If you use only a catalytic amount, the reaction will likely stop after a small percentage of conversion.

    • Solution: Use at least a stoichiometric amount (1.0-1.2 equivalents) of the Lewis acid relative to the acylating agent.[8] For deactivated substrates, an excess of the catalyst may be required.[7]

  • Deactivated Aromatic Substrate: If your benzene ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN), it may be too "deactivated" for the reaction to proceed under standard conditions.[5]

    • Solution: Use a more forceful catalyst like AlCl₃, increase the reaction temperature, and consider a longer reaction time. Note that extremely deactivated rings may not be suitable for Friedel-Crafts acylation.[5]

LowYieldTroubleshooting Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_conditions Verify Anhydrous Conditions: - Glassware Flame-Dried? - Anhydrous Solvent Used? - Reagents Fresh? start->check_conditions conditions_bad Issue: Moisture Contamination Solution: Repeat with Strict Anhydrous Technique check_conditions->conditions_bad No conditions_good Conditions Verified check_conditions->conditions_good Yes check_stoichiometry Check Catalyst Stoichiometry: Is [Catalyst] >= [Acylating Agent]? conditions_good->check_stoichiometry stoichiometry_low Issue: Insufficient Catalyst Solution: Increase Catalyst Loading to >1.0 Equivalent check_stoichiometry->stoichiometry_low No stoichiometry_ok Stoichiometry Correct check_stoichiometry->stoichiometry_ok Yes check_substrate Analyze Substrate Reactivity: Strongly Deactivated Ring? stoichiometry_ok->check_substrate substrate_deactivated Issue: Low Substrate Reactivity Solution: Increase Temperature, Use Stronger Catalyst (AlCl₃), or Consider Alternative Synthesis Route check_substrate->substrate_deactivated Yes optimization Further Optimization: - Adjust Temperature - Vary Reaction Time - Check Reagent Purity check_substrate->optimization No

Sources

Optimization

Technical Support Center: Managing Steric Hindrance in Reactions with Pentamethylphenyl Ketones

Welcome to the technical support center for chemists and researchers working with pentamethylphenyl (Ph) ketones. This resource provides in-depth troubleshooting guides and frequently asked questions to address the uniqu...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists and researchers working with pentamethylphenyl (Ph) ketones. This resource provides in-depth troubleshooting guides and frequently asked questions to address the unique challenges posed by the significant steric bulk of the pentamethylphenyl group. The unique structural nature of Ph ketones, where the ortho-methyl groups force the aromatic ring to twist out of plane with the carbonyl group, leads to a distinct reactivity profile compared to standard aromatic ketones.[1][2][3] This guide is designed to help you navigate these challenges and achieve successful outcomes in your synthetic endeavors.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of steric hindrance in reactions involving pentamethylphenyl ketones?

A1: The steric hindrance primarily originates from the two ortho-methyl groups on the phenyl ring.[1][4] These methyl groups flank the carbonyl carbon, creating a crowded environment that impedes the approach of nucleophiles and reagents. This forces the aromatic ring to adopt a twisted conformation relative to the carbonyl group, further restricting access to the reaction center.[2][3][4]

Q2: How does this steric hindrance affect the reactivity of the carbonyl group?

A2: The steric bulk significantly reduces the susceptibility of the carbonyl carbon to nucleophilic attack.[5][6] This can lead to slower reaction rates, the need for more forcing reaction conditions (e.g., higher temperatures, stronger reagents), or complete inhibition of the desired reaction. In some cases, side reactions such as enolization may become more favorable than nucleophilic addition.[7]

Q3: Are there any electronic effects from the pentamethylphenyl group that I should be aware of?

A3: Yes. The five methyl groups on the phenyl ring are electron-donating. This increased electron density on the aromatic ring can be partially relayed to the carbonyl carbon, slightly reducing its electrophilicity. However, the steric effects are generally the dominant factor governing the reactivity of pentamethylphenyl ketones.

Q4: Can the pentamethylphenyl group be used as a protecting group?

A4: Absolutely. The robust nature of the Ph* group and its ability to hinder reactions at the carbonyl make it a useful, albeit bulky, protecting group.[8] It can be cleaved under specific conditions, such as retro-Friedel-Crafts acylation, to reveal other functional groups.[1][8]

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting for specific reactions where the steric hindrance of the pentamethylphenyl group is a known issue.

Guide 1: Nucleophilic Addition Reactions (e.g., Grignard, Organolithium)

Problem: Low to no yield of the desired tertiary alcohol when reacting a pentamethylphenyl ketone with a Grignard or organolithium reagent.

Causality: The bulky nucleophile (Grignard or organolithium reagent) is unable to overcome the steric shield created by the ortho-methyl groups to attack the carbonyl carbon.[7] Instead, the organometallic reagent may act as a base, deprotonating the α-carbon to form an enolate, which upon workup, regenerates the starting ketone.[7]

Troubleshooting Workflow:

start Low Yield in Nucleophilic Addition check_reagent 1. Evaluate Nucleophile Size start->check_reagent change_reagent Switch to a smaller nucleophile (e.g., MeLi, MeMgBr) check_reagent->change_reagent If nucleophile is bulky increase_temp 2. Increase Reaction Temperature check_reagent->increase_temp If nucleophile is small change_reagent->increase_temp lewis_acid 3. Add a Lewis Acid Catalyst (e.g., CeCl3, LaCl3) increase_temp->lewis_acid alt_route 4. Consider Alternative Synthesis lewis_acid->alt_route If still unsuccessful success Successful Addition lewis_acid->success If successful alt_route->success

Caption: Troubleshooting workflow for nucleophilic addition.

Detailed Protocols & Explanations:

  • Evaluate Nucleophile Size:

    • Rationale: Smaller nucleophiles have a greater chance of accessing the sterically hindered carbonyl carbon.

    • Action: If using a bulky reagent like t-BuLi, consider switching to MeLi or MeMgBr.

  • Increase Reaction Temperature:

    • Rationale: Providing more thermal energy can help overcome the activation energy barrier imposed by steric hindrance.

    • Protocol: Cautiously increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition of starting materials and reagents. Reactions are often performed in higher-boiling solvents like THF or dioxane.

  • Employ Lewis Acid Additives:

    • Rationale: Lewis acids like cerium(III) chloride (CeCl₃) can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack. This is the basis of the Luche reduction.[9]

    • Protocol (Luche-type conditions):

      • Dry CeCl₃ in vacuo over P₂O₅ at 140-150 °C for 2 hours.

      • Suspend 1.2 equivalents of the dried CeCl₃ in anhydrous THF under an inert atmosphere.

      • Cool the suspension to -78 °C and add the pentamethylphenyl ketone (1 equivalent).

      • Stir for 30 minutes, then add the organometallic reagent (1.1 equivalents) dropwise.

      • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC/LC-MS).

      • Quench with saturated aqueous NH₄Cl.

  • Consider an Alternative Synthetic Route:

    • Rationale: If direct addition is not feasible, a different synthetic strategy may be necessary.

    • Example: Consider a retro-synthesis where the pentamethylphenyl group is introduced at a later stage, for instance, via a Friedel-Crafts acylation of pentamethylbenzene with an appropriate acid chloride.

Guide 2: Reduction of the Carbonyl Group

Problem: Incomplete reduction of the pentamethylphenyl ketone to the corresponding alcohol using standard reducing agents like NaBH₄.

Causality: Similar to carbon nucleophiles, hydride delivery from borohydride reagents can be sterically hindered.

Troubleshooting Strategies:

ReagentStrength & Steric ProfileRecommended ConditionsExpected Outcome
NaBH₄ Mild, relatively smallMethanol or Ethanol, 0 °C to RTOften slow and incomplete[9]
LiAlH₄ (LAH) Strong, smallAnhydrous THF or Et₂O, 0 °C to refluxGenerally effective, but requires careful handling[9][10]
DIBAL-H Bulky, strongAnhydrous Toluene or CH₂Cl₂, -78 °C to RTMay be less effective due to its own steric bulk
Catalytic Hydrogenation VariableH₂, Pd/C, PtO₂, high pressureCan be effective, but may require high pressures and temperatures[11][12]

Recommended Protocol (Using LAH):

  • To a stirred solution of the pentamethylphenyl ketone (1 equivalent) in anhydrous THF under an inert atmosphere at 0 °C, add a 1 M solution of LAH in THF (1.5 equivalents) dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • If the reaction is sluggish, gently reflux the mixture until the starting material is consumed.

  • Cool the reaction back to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Concentrate the filtrate to obtain the crude alcohol.

Safety Note: LAH reacts violently with water and protic solvents.[9] All quenching procedures must be performed with extreme caution, especially on a large scale.

Guide 3: α-Functionalization via Enolate Formation

Problem: Difficulty in forming the enolate of a pentamethylphenyl ketone for subsequent alkylation or other α-functionalization reactions.

Causality: While the α-protons are acidic, the steric hindrance around the α-position can make deprotonation challenging for some bases. Furthermore, the resulting enolate, while stabilized, can also be sterically hindered.[13]

Troubleshooting Enolate Formation:

start Poor Enolate Formation/Alkylation base_choice 1. Select a Strong, Hindered Base start->base_choice lda LDA (Lithium Diisopropylamide) base_choice->lda khmds KHMDS (Potassium Hexamethyldisilazide) base_choice->khmds conditions 2. Optimize Reaction Conditions lda->conditions khmds->conditions low_temp Low Temperature (-78 °C) to favor kinetic enolate conditions->low_temp aprotic Aprotic Solvent (THF, Dioxane) conditions->aprotic umpolung 3. Consider Umpolung Strategy low_temp->umpolung If still unsuccessful success Successful α-Functionalization low_temp->success If successful aprotic->umpolung If still unsuccessful aprotic->success If successful umpolung->success

Caption: Decision tree for α-functionalization.

Detailed Protocols & Explanations:

  • Base Selection:

    • Rationale: A strong, non-nucleophilic, sterically hindered base is crucial to effectively deprotonate the α-carbon without competing nucleophilic addition to the carbonyl.[14][15][16]

    • Recommended Bases:

      • LDA (Lithium Diisopropylamide): The classic choice for forming kinetic enolates.[14][17]

      • KHMDS (Potassium Hexamethyldisilazide): A very strong and highly hindered base that is often effective when LDA fails.

  • Optimizing Reaction Conditions:

    • Rationale: Enolate formation is often performed at low temperatures to favor the kinetically controlled product and minimize side reactions.

    • Protocol (Alkylation with LDA):

      • To a solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 equivalents) dropwise. Stir for 30 minutes at 0 °C.

      • Cool the freshly prepared LDA solution back to -78 °C.

      • Add a solution of the pentamethylphenyl ketone (1 equivalent) in anhydrous THF dropwise. Stir for 1 hour at -78 °C.

      • Add the electrophile (e.g., methyl iodide, 1.2 equivalents) and stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

      • Quench with saturated aqueous NH₄Cl and proceed with workup.

  • Umpolung (Reversal of Polarity) Strategy:

    • Rationale: If direct enolate formation is problematic, consider a strategy where the α-position is rendered electrophilic. This can be achieved by first forming an α-halo ketone, followed by reaction with a nucleophile. More advanced methods involve catalytic systems that achieve an "umpolung" of reactivity.[18]

    • Reference: For advanced catalytic approaches, refer to literature on the enantioselective α-functionalization of ketones via masked ketone electrophiles.[18]

Guide 4: Olefination Reactions (e.g., Wittig Reaction)

Problem: Poor yields in Wittig reactions with pentamethylphenyl ketones, especially with stabilized ylides.

Causality: The steric hindrance around the carbonyl group can significantly slow down or prevent the initial [2+2] cycloaddition step with the phosphorus ylide.[19][20] Stabilized ylides are less reactive and more sensitive to steric hindrance.[19]

Troubleshooting Strategies:

  • Use Unstabilized Ylides:

    • Rationale: Simple, unstabilized ylides (e.g., Ph₃P=CH₂) are more reactive and better able to overcome steric barriers.[20][21] Even highly hindered ketones like camphor can react with methylenetriphenylphosphorane.[19][20][21]

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • Rationale: The HWE reaction, which uses phosphonate esters, is often preferred for sterically hindered ketones as the smaller phosphonate reagents can be more effective than the bulky triphenylphosphonium ylides.[19][20]

    • Protocol (HWE Olefination):

      • To a suspension of NaH (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous THF at 0 °C, add the phosphonate ester (1.2 equivalents) dropwise.

      • Stir at room temperature for 30 minutes until hydrogen evolution ceases.

      • Cool the solution to 0 °C and add the pentamethylphenyl ketone (1 equivalent) in THF.

      • Allow the reaction to warm to room temperature and stir until completion. Reflux may be necessary.

      • Quench carefully with water and proceed with workup.

  • Schlosser Modification for E-Alkenes:

    • Rationale: If the E-alkene is the desired product from an unstabilized ylide, the Schlosser modification can be employed. This involves deprotonation of the intermediate betaine with phenyllithium at low temperature to favor the threo-betaine, which then eliminates to form the E-alkene.[20]

Part 3: Concluding Remarks

Working with pentamethylphenyl ketones presents a unique set of challenges due to profound steric hindrance. A systematic approach to troubleshooting, which involves careful selection of reagents, optimization of reaction conditions, and consideration of alternative synthetic pathways, is key to success. This guide provides a starting point for addressing common issues, but as with all chemical research, empirical optimization for your specific substrate and reaction is paramount.

References

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]

  • EPFL Graph Search. Wittig reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • Organic Chemistry Explained. Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. [Link]

  • National Institutes of Health. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]

  • Thieme. Catalytic Hydrogenation of Ketones. [Link]

  • ResearchGate. (2025, July 21). Recent advances in the use of Pentamethylphenyl (Ph) Ketones in organic synthesis*. [Link]

  • ResearchGate. (2025, August 6). Pentamethylphenyl (Ph) ketones: Unique building blocks for organic synthesis*. [Link]

  • Royal Society of Chemistry. Recent advances in the use of pentamethylphenyl (Ph) ketones in organic synthesis - Chemical Communications*. [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. [Link]

  • Pharmaguideline. Metal Hydrid Reduction (NaBH4 and LiAlH4). [Link]

  • National Institutes of Health. Nucleophilic Addition of Benzylboronates to Activated Ketones. [Link]

  • University of Liverpool. III Enolate Chemistry. [Link]

  • University of Calgary. Metal Hydride Reduction. [Link]

  • Chem-Station. (2014, April 28). Reduction with Metal Hydrides. [Link]

  • ResearchGate. (2025, August 5). Pentamethylphenyl (Ph) and Related Derivatives as Useful Acyl Protecting Groups for Organic Synthesis: A Preliminary Study*. [Link]

  • Georgia Institute of Technology. METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. [Link]

  • Wikipedia. Lithium aluminium hydride. [Link]

  • University of British Columbia. Chemistry 204: Enolate Anions and Enamines. [Link]

  • Chemistry Steps. Nucleophilic Addition to Carbonyl Groups. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • ACS Publications. (2025, August 27). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Link]

  • ResearchGate. (2024, September 12). (PDF) π-π Interactions-Directed Asymmetric Hydrogenation of Sterically Unbiased Aromatic Ketones. [Link]

  • NC State University Libraries. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems. [Link]

  • Chemistry Stack Exchange. (2021, August 13). Nucleophilicity of sterically hindered enolates. [Link]

  • Khan Academy. (2014, January 3). Enolate formation from ketones. [Link]

  • Royal Society of Chemistry. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. [Link]

  • YouTube. (2021, April 6). 1a: Introduction to nucleophilic addition reactions. [Link]

  • ACS Publications. (2025, December 15). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. [Link]

  • St. Olaf College. Grignard Reaction. [Link]

  • PubMed. (2025, August 14). Recent advances in the use of pentamethylphenyl (Ph) ketones in organic synthesis*. [Link]

  • Wikipedia. Aldehyde. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Nature Chemistry. (2018, November 19). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Fiveable. Steric effects Definition. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • YouTube. (2019, January 8). protecting groups in organic synthesis. [Link]

  • ResearchGate. Typical approaches to the α-functionalization of ketones and our design.... [Link]

Sources

Troubleshooting

improving solubility of 2-Chloro-1-(pentamethylphenyl)ethanone in reaction media

A Guide to Improving Solubility in Reaction Media Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility in Reaction Media

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with 2-Chloro-1-(pentamethylphenyl)ethanone. As Senior Application Scientists, our goal is to blend foundational chemical principles with practical, field-proven strategies to ensure your experimental success.

Introduction: Understanding the Solubility Challenge

2-Chloro-1-(pentamethylphenyl)ethanone presents a unique solubility challenge due to its molecular structure. The large, nonpolar pentamethylphenyl group imparts significant lipophilic (hydrophobic) character, while the chloroethanone moiety adds some polarity. This often results in poor solubility in a wide range of common solvents, leading to heterogeneous reaction mixtures, slow reaction rates, and incomplete conversions. This guide will walk you through systematic approaches to overcome these issues.

Frequently Asked Questions (FAQs)
Q1: Why is my 2-Chloro-1-(pentamethylphenyl)ethanone not dissolving in my chosen reaction solvent?

A1: The primary reason is a mismatch in polarity. The bulky, non-polar pentamethylphenyl ring dominates the molecule's character, making it poorly soluble in many polar solvents. As the carbon chain length and non-polar character of a molecule increase, its solubility in polar solvents like water or short-chain alcohols decreases.[1][2][3] Your solvent is likely too polar to effectively solvate the large hydrophobic portion of the molecule. Conversely, while it may be more soluble in non-polar solvents, your other reagents might not be, creating a new problem.

Q2: What is the first and most critical step to improve solubility?

A2: A systematic solvent screening is the most logical first step. Before attempting more complex methods, it's crucial to determine the compound's baseline solubility in a range of common laboratory solvents. This foundational data will inform all subsequent optimization efforts. See Protocol 1: Systematic Solvent Screening for a detailed methodology.

Q3: My compound has low solubility in my primary solvent. What is a co-solvent and how can it help?

A3: A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent system to enhance the solubility of a solute.[4] Co-solvents work by adjusting the overall polarity of the reaction medium to be more compatible with the solute.[5] For 2-Chloro-1-(pentamethylphenyl)ethanone, adding a more non-polar or a polar aprotic co-solvent to your primary solvent can create a mixture that better solvates the molecule. Common co-solvents include ethanol, N,N-Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO).[6][7] See Protocol 2: Implementing a Co-Solvent System .

Q4: Can I simply increase the temperature of my reaction to dissolve the compound?

A4: For most solids, solubility increases with temperature.[8][9][10] Applying heat provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces between solvent molecules.[11] This is often a simple and effective method. However, you must consider the thermal stability of your reactants, reagents, and the final product. Also, be aware that some compounds can exhibit decreased solubility at higher temperatures, although this is rare for organic solids.[9][11] Always check for potential side reactions or degradation at elevated temperatures before proceeding.

Q5: My reaction involves an aqueous phase and an organic phase, and my compound stays in the organic layer. How can I facilitate the reaction?

A5: This is a classic scenario for Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst is a substance that transports a reactant from one phase (like an aqueous phase) into another phase (the organic phase) where the reaction can occur.[7][12] These catalysts, often quaternary ammonium salts or crown ethers, form an ion pair with the aqueous reactant, making it soluble in the organic layer where it can react with the 2-Chloro-1-(pentamethylphenyl)ethanone.[13][14] PTC is a powerful technique for overcoming the mutual insolubility of reactants and can significantly accelerate reaction rates under mild conditions.[15] See Protocol 4: Setting up a Phase-Transfer Catalysis (PTC) Reaction .

Q6: I've tried heating and co-solvents, but I still see solid particles. Can sonication help?

A6: Yes, sonication, or the application of high-frequency sound waves, can be a highly effective physical method for enhancing dissolution.[16] The process, known as acoustic cavitation, creates and collapses microscopic bubbles, generating intense localized energy.[17][18] This energy breaks down intermolecular interactions in the solid and agitates the solution, increasing the surface area of the solid and accelerating the rate of dissolution.[19] It is particularly useful for kinetically slow dissolution processes. See Protocol 3: Applying Sonication for Enhanced Dissolution .

Troubleshooting Guide: Common Scenarios
Problem Scenario Potential Cause Recommended Solution(s)
Precipitation upon Reagent Addition The addition of a new reagent (often in a different solvent) has drastically changed the polarity of the reaction medium, causing your compound to crash out of solution.1. Add the second reagent more slowly while vigorously stirring. 2. Dissolve the second reagent in the same solvent system (primary + co-solvent) before adding it to the reaction. 3. Re-evaluate your solvent system; you may need a more robust co-solvent blend.[6]
Sluggish or Incomplete Reaction Even if the compound appears dissolved, the concentration may be too low (at the saturation point) for an efficient reaction rate. The dissolution rate may be slower than the reaction rate.1. Increase the reaction temperature to boost both solubility and reaction kinetics.[8] 2. Employ sonication during the reaction to ensure micro-level dissolution and mixing.[18] 3. If applicable, switch to a solvent with higher solubilizing power identified during your screening.
Low-Temperature Reaction Incompatibility The desired reaction conditions (e.g., -20°C or 0°C) significantly reduce the solubility of the starting material, preventing the reaction from initiating.1. Identify a solvent or co-solvent system with adequate solubility at the target temperature. Ethers like THF or non-polar solvents like toluene might be effective. 2. Consider a "temperature cycling" approach: briefly warm the mixture to dissolve the compound, then cool it back to the reaction temperature. This can sometimes create a supersaturated solution. 3. If all else fails, sonication at low temperatures can sometimes facilitate dissolution without significantly raising the bulk temperature.
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening

This protocol aims to identify a suitable solvent or solvent class for 2-Chloro-1-(pentamethylphenyl)ethanone.

Methodology:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 10 mg) of the compound into several labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a single test solvent from the table below.

  • Room Temperature Test: Vigorously stir or vortex each vial for 2-3 minutes. Visually inspect for complete dissolution.

  • Elevated Temperature Test: For vials where the compound did not dissolve, warm them to a target reaction temperature (e.g., 60°C) with continued stirring. Observe for dissolution.

  • Documentation: Record your observations ("Insoluble," "Partially Soluble," "Soluble") for each solvent at both temperatures.

Table 1: Recommended Solvents for Screening

Solvent Class Solvent Boiling Point (°C) Polarity (Dielectric Constant)
Non-Polar Toluene 111 2.4
Dichloromethane (DCM) 40 9.1
Tetrahydrofuran (THF) 66 7.5
Polar Aprotic Acetone 56 21
Acetonitrile (MeCN) 82 37.5
N,N-Dimethylformamide (DMF) 153 36.7
Dimethyl Sulfoxide (DMSO) 189 46.7
Polar Protic Ethanol 78 24.5

| | Methanol | 65 | 32.7 |

Protocol 2: Implementing a Co-Solvent System

This protocol is for situations where a single solvent is insufficient.

Methodology:

  • Initial Dissolution: Attempt to dissolve the compound in the primary reaction solvent.

  • Co-solvent Addition: While stirring vigorously, gradually add a miscible co-solvent (identified from screening) dropwise.[6]

  • Monitoring: Observe the mixture for signs of dissolution. Continue adding the co-solvent until the material is fully dissolved.

  • Solvent Ratio: Record the final volume ratio of the primary solvent to the co-solvent. This ratio should be maintained for the scaled-up reaction.

  • Reaction Setup: Proceed with the reaction in the established co-solvent system.

Protocol 3: Applying Sonication for Enhanced Dissolution

This protocol uses ultrasonic energy to facilitate dissolution.

Methodology:

  • Preparation: Combine the 2-Chloro-1-(pentamethylphenyl)ethanone and the chosen solvent/co-solvent system in the reaction vessel.

  • Sonication: Place the vessel in an ultrasonic cleaning bath or, for more direct energy transfer, immerse an ultrasonic probe into the mixture.

  • Operation: Activate the sonicator. The duration and power will depend on the scale and equipment. Monitor the dissolution visually.

  • Observation: Continue sonication until the solid is fully dissolved or until no further change is observed.[6] Note that sonication can gently heat the sample, which may also aid solubility.[17]

Protocol 4: Setting up a Phase-Transfer Catalysis (PTC) Reaction

This protocol is for biphasic (e.g., aqueous-organic) reactions.

Methodology:

  • Organic Phase: Dissolve the 2-Chloro-1-(pentamethylphenyl)ethanone in a suitable non-polar organic solvent (e.g., toluene, DCM).

  • Aqueous Phase: Dissolve the water-soluble reactant (e.g., a salt like NaCN) in water.

  • Catalyst Addition: To the organic phase, add the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) at a catalytic loading (typically 1-10 mol%).

  • Combine Phases: Combine the organic and aqueous phases in the reaction vessel.

  • Reaction: Stir the biphasic mixture vigorously. High-speed stirring is crucial to maximize the interfacial surface area where the catalyst functions.[7] Proceed with the reaction under the desired temperature conditions.

Visualized Workflows and Mechanisms

A logical approach to solving solubility issues is paramount. The following workflow provides a decision-making framework.

Solubility_Workflow Start Start: Solubility Issue with 2-Chloro-1-(pentamethylphenyl)ethanone Screen Protocol 1: Perform Systematic Solvent Screening Start->Screen IsSoluble Is an optimal single solvent found? Screen->IsSoluble Heat Strategy 1: Increase Temperature IsSoluble->Heat No Proceed Proceed with Reaction IsSoluble->Proceed Yes IsStable Are reactants thermally stable? Heat->IsStable CoSolvent Strategy 2: Protocol 2: Use a Co-Solvent System IsStable->CoSolvent No Biphasic Is the reaction biphasic (aq/org)? IsStable->Biphasic Yes IsMiscible Are reagents compatible with the co-solvent? CoSolvent->IsMiscible IsMiscible->Screen No, Rescreen IsMiscible->Biphasic Yes PTC Strategy 3: Protocol 4: Use Phase- Transfer Catalysis (PTC) Biphasic->PTC Yes Sonication Optional Enhancement: Protocol 3: Apply Sonication (Can be combined with other methods) Biphasic->Sonication No PTC->Sonication PTC->Proceed Sonication->Proceed PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase Substrate Substrate (S) 2-Chloro-1-(pentamethylphenyl)ethanone Product Product (P) Substrate->Product IonPairOrg Ion Pair [Q⁺Nu⁻] IonPairOrg->Substrate Reaction Catalyst Catalyst Salt [Q⁺X⁻] Catalyst->IonPairOrg Phase Transfer Reagent Nucleophile Salt [M⁺Nu⁻] Reagent->IonPairOrg Ion Exchange

Caption: Simplified mechanism of Phase-Transfer Catalysis.

References
  • Wikipedia. (n.d.). Cosolvent. Retrieved January 17, 2026, from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonically Induced and Enhanced Phase Transfer Catalysis. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved January 17, 2026, from [Link]

  • Iffat, W., & Singh, S. (2026, January 3). Sonication: Significance and symbolism. ScienceDirect. Retrieved January 17, 2026, from [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Retrieved January 17, 2026, from [Link]

  • Envirostar. (2023, May 15). From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication. Retrieved January 17, 2026, from [Link]

  • Quora. (2022, December 9). What is the relationship between solubility and temperature? What about the relationship between reaction rate and temperature?. Retrieved January 17, 2026, from [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved January 17, 2026, from [Link]

  • Chem-Station. (2015, April 7). Phase-Transfer Catalyst (PTC). Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, July 4). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved January 17, 2026, from [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved January 17, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Hielscher Ultrasonics. (n.d.). Improve Heterogeneous Chemical Reaction Kinetics by Sonication. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2025, August 7). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-1-phenyl(114C)ethanone. Retrieved January 17, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved January 17, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Journal of Drug Delivery and Therapeutics. Retrieved January 17, 2026, from [Link]

  • University of South Florida. (n.d.). Solubility. Retrieved January 17, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2016, August 2). How can we resolve solubility of insoluble organic synthetic compounds?. Retrieved January 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-chlorophenyl)- (CAS 2142-68-9). Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved January 17, 2026, from [Link]

  • Solubility of Things. (n.d.). Reactions of Carbonyl Compounds. Retrieved January 17, 2026, from [Link]

  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Retrieved January 17, 2026, from [Link]

  • meriSTEM. (2020, October 11). Aldehydes and ketones: BP and solubility | Organic molecules. YouTube. Retrieved January 17, 2026, from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Retrieved January 17, 2026, from [Link]

  • OrgoSolver. (n.d.). Synthesis and reactions of ketones and aldehydes. Retrieved January 17, 2026, from [Link]

  • NIST WebBook. (n.d.). 2-Chloro-1-(4-chlorophenyl)ethanone. Retrieved January 17, 2026, from [Link]

Sources

Optimization

Technical Support Center: Removal of Aluminum Chloride from Friedel-Crafts Reactions

Welcome to the technical support center for post-reaction processing of Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction processing of Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into effectively removing the aluminum chloride (AlCl₃) catalyst. Here, we address common challenges through troubleshooting guides and frequently asked questions, explaining the causality behind each experimental choice to ensure procedural success and scientific integrity.

Troubleshooting Guide: Common Work-Up Issues

This section directly addresses specific problems users may encounter during the quenching and extraction phases of a Friedel-Crafts reaction.

Q1: What is the standard and safest procedure for quenching a Friedel-Crafts acylation to remove the AlCl₃ catalyst?

A1: The most reliable method involves carefully quenching the reaction by slowly adding the reaction mixture to a pre-prepared, stirred mixture of crushed ice and dilute acid.[1] This procedure serves two primary purposes:

  • Hydrolysis of Excess AlCl₃: Anhydrous aluminum chloride reacts violently and exothermically with water.[2][3] Adding the reaction mixture to an excess of cold water or ice helps to safely manage this heat release.[4]

  • Decomposition of the Product Complex: In Friedel-Crafts acylation, the ketone product acts as a Lewis base and forms a stable complex with the AlCl₃ Lewis acid.[5][6] This complex is irreversible under reaction conditions and requires an aqueous work-up to be broken, liberating the desired ketone product.[5][6] Adding acid helps to facilitate this decomposition.

Recommended Protocol: Standard Acidic Quench

  • Preparation: In a separate beaker of appropriate size, prepare a mixture of crushed ice and concentrated hydrochloric acid (HCl).[1][7] A common ratio is approximately 25 g of ice and 15 mL of concentrated HCl for a reaction of about 0.050 mol scale.[8]

  • Cooling: Once the reaction is complete (as determined by a monitoring technique like TLC), cool the reaction flask in an ice bath.[7]

  • Quenching: Very slowly and carefully, pour the cooled reaction mixture into the vigorously stirred ice/HCl mixture.[1][7][9] Never add water or the ice mixture to the reaction flask. Doing so can cause a violent, uncontrolled exothermic reaction.[4]

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., methylene chloride, ethyl acetate).[1][8]

  • Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid) and then with brine (saturated NaCl solution) to aid in layer separation.[8]

  • Drying & Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.[8]

Q2: I've formed a thick, stable emulsion between the aqueous and organic layers that won't separate. What's happening and how do I fix it?

A2: Emulsion formation is one of the most common work-up problems in Friedel-Crafts reactions.[9][10]

  • Causality: The primary cause is the formation of fine, gelatinous aluminum hydroxides or oxides when AlCl₃ is quenched.[11] These fine particulates accumulate at the interface between the two immiscible liquids and prevent the microscopic droplets from coalescing into distinct layers.[11] Vigorous shaking of the separatory funnel exacerbates this issue.[11]

Solutions for Emulsion Management

Solution TierMethodRationale & Protocol
First Response Patience & Gentle Agitation Often, a mild emulsion will resolve if left undisturbed for 15-30 minutes.[11] You can gently swirl the separatory funnel or stir the interface with a glass rod to encourage the droplets to coalesce.[11]
Chemical "Salting Out" with Brine Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This reduces the solubility of the organic components in the aqueous phase and helps to destabilize the emulsion.[1][9][12] Add a volume of brine equal to 10-20% of the aqueous layer, stopper, and gently rock the funnel. Do not shake vigorously.[11]
Physical Filtration through Celite Celite (diatomaceous earth) is a filter aid that can physically break up the emulsion.[1] Prepare a small plug of Celite in a Büchner funnel and filter the entire emulsified mixture under vacuum. The layers should separate in the filter flask.
Mechanical Centrifugation If available, centrifuging the mixture is a highly effective method for forcing the separation of the layers.[1]

Troubleshooting Workflow: Emulsion Resolution

Caption: A decision tree for resolving emulsions during work-up.

Q3: A gelatinous white precipitate has formed, clogging my filter paper and making separation impossible. What is it and how can I prevent it?

A3: This gelatinous precipitate is aluminum hydroxide, Al(OH)₃.[1]

  • Causality: This occurs when the reaction is quenched with water alone or if the aqueous layer is made neutral or basic (e.g., by adding sodium bicarbonate) before all the aluminum salts have been thoroughly separated.[1] In these conditions, the hydrated aluminum ions are deprotonated to form the highly insoluble and gelatinous Al(OH)₃.

  • Solution: The most effective solution is prevention. Always use an acidic work-up by quenching into an ice/acid mixture (as described in Q1). The acid ensures that the aluminum remains in the aqueous phase as soluble hydrated aluminum ions ([Al(H₂O)₆]³⁺) or other soluble chloro-aqua complexes, preventing the precipitation of Al(OH)₃.[1][13]

  • Remediation: If the precipitate has already formed, you can try to re-acidify the entire mixture with HCl until the solid redissolves. If this is not practical, mixing the slurry with a generous amount of Celite can create a more porous filter cake that is easier to filter.[1]

Visualizing Work-Up Choices

Workup_Choice cluster_0 Reaction Mixture (Product-AlCl₃ Complex) cluster_1 Quenching Step cluster_2 Outcome reaction Reaction Mixture quench Quench reaction->quench acid_outcome Soluble [Al(H₂O)₆]³⁺ Clean Separation SUCCESS quench->acid_outcome With Ice + Acid base_outcome Insoluble Al(OH)₃ Gelatinous Precipitate FAILURE quench->base_outcome With Water/Base

Caption: Comparison of acidic vs. basic/neutral work-up outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is a stoichiometric amount of AlCl₃ required for Friedel-Crafts acylation, and what does this mean for the work-up? In Friedel-Crafts acylation, the AlCl₃ catalyst forms a strong complex with the carbonyl oxygen of the newly formed ketone product.[5] This complex deactivates the catalyst, preventing it from facilitating further reactions.[9] Therefore, at least a stoichiometric amount (one equivalent for every equivalent of acylating agent) is required.[5] During work-up, enough quenching agent must be added to hydrolyze not only the excess catalyst but also the AlCl₃ bound in the product complex.[4]

Q2: Why must anhydrous AlCl₃ be used in the reaction, and how does this relate to work-up safety? Anhydrous AlCl₃ is a powerful Lewis acid.[13][14] If it comes into contact with water (is hydrated), it hydrolyzes, losing its catalytic activity and forming corrosive hydrogen chloride (HCl) gas.[3][13][15] This is why all reagents and glassware must be rigorously dried.[9] The violent reactivity of anhydrous AlCl₃ with water underscores the importance of a controlled quench, where the reaction mixture is added slowly to a large volume of ice, not the other way around, to manage the highly exothermic nature of the hydrolysis.[4][16]

Q3: Are there greener alternatives to AlCl₃ that can simplify the removal process? Yes, the challenges associated with AlCl₃ work-up have driven research into more sustainable catalysts.[17] Options include:

  • Milder Lewis Acids: Catalysts like FeCl₃ or Zn(II) salts can sometimes be used, though they are generally less reactive.[5][18]

  • Solid Acid Catalysts: Heterogeneous catalysts like zeolites or graphite can facilitate Friedel-Crafts reactions.[18][19] A significant advantage is that these catalysts can often be removed by simple filtration, eliminating the need for a complex aqueous work-up.[19][20]

  • Brønsted Acids: Strong Brønsted acids, including solid-supported versions like Nafion-H, can also catalyze the reaction without forming the problematic metal complexes.[21]

Q4: How should I dispose of the aqueous waste containing aluminum salts? Waste disposal regulations vary by jurisdiction and institution.[16] You must consult your organization's safety data sheets (SDS) and Environmental Health & Safety (EH&S) office.[16] Generally, the aqueous layer from an acidic work-up will contain dissolved aluminum chloride and HCl. This is considered hazardous waste and must be collected in a properly labeled container for disposal by a licensed provider.[2][22] Do not pour it down the sink.[16] Quenching unreacted AlCl₃ for disposal should only be done with extreme caution, by slowly adding it to a large, stirred volume of ice water to control the exothermic reaction, and only if permitted by your institution's policies.[16]

References

  • Benchchem. (2025).
  • Dye, Jr., W. T. (n.d.).
  • Benchchem. (2025).
  • Benchchem. (n.d.).
  • Various Authors. (2017). What is the role of anhydrous aluminum chloride in a friedel craft reaction? Quora.
  • Various Authors. (2015). What happens if hydrated aluminium chloride is used in Friedel-Crafts reactions? Quora.
  • Davies, D. D. (2011).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Emulsion Formation in Hexanophenone Workup. Benchchem.
  • Various Authors. (2019). Safe and responsible disposal of aluminum chloride? Chemistry Stack Exchange.
  • Princeton University. (n.d.). Aluminum Chloride (anhydrous). Office of Environmental Health and Safety.
  • Sereda, G. A., & Rajpara, V. B. (2023). A Green Alternative to Aluminum Chloride Alkylation of Xylene.
  • Benchchem. (2025).
  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia.
  • OC Chem Tube. (2020).
  • ResearchGate. (2018). SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • University of Georgia Office of Research. (n.d.). Aluminumchloride-7446-70-0.docx. UGA.
  • University of Michigan. (n.d.).
  • EPA OSC Response. (n.d.). Material Safety Data Sheet - Aluminium chloride, anhydrous.
  • Benchchem. (2025).
  • Beyond Benign. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Reactions: The Power of Aluminum Chloride in Organic Synthesis.
  • LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
  • Wiley. (n.d.). "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Nucleophilic Substitution of α-Chloro Ketones

From the Desk of the Senior Application Scientist Welcome to the technical support center for nucleophilic substitution reactions of α-chloro ketones. This guide is designed for researchers, scientists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for nucleophilic substitution reactions of α-chloro ketones. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with these often-tricky transformations. We understand that low yields can be a significant roadblock in a synthesis campaign. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may be facing in the lab. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions for your specific system.

Troubleshooting Guide: A Mechanistic Approach to Low Yields

Low yields in these reactions are rarely due to a single factor. More often, they are the result of a competition between the desired SN2 pathway and several well-established side reactions. Understanding these competing pathways is the first step to optimizing your reaction.

Q1: My reaction is complex, and I'm isolating multiple products, none of which is the major one. What's going on?

This is a classic symptom of competing reaction pathways. With α-chloro ketones, the desired SN2 reaction is in a constant battle with elimination and rearrangement pathways.

  • Desired Pathway (SN2): The nucleophile directly attacks the α-carbon, displacing the chloride ion. This is generally favored by strong, non-basic nucleophiles.

  • Side Reaction 1: Favorskii Rearrangement: In the presence of a base, the ketone can be enolized. The resulting enolate can then undergo an intramolecular SN2 reaction to form a cyclopropanone intermediate, which is then opened by a nucleophile to give a rearranged product (often a carboxylic acid derivative). This is particularly problematic with sterically hindered α-chloro ketones and strong, non-nucleophilic bases.

  • Side Reaction 2: E2 Elimination: A strong, non-nucleophilic base can abstract a proton from the carbon adjacent to the carbonyl group (the α'-proton), leading to the formation of an α,β-unsaturated ketone.

  • Side Reaction 3: Enolization/Enolate Formation: The carbonyl group's acidity makes the α-protons susceptible to deprotonation by a base. The resulting enolate may be unreactive towards the desired substitution or could participate in other side reactions.

G

Caption: Competing reaction pathways for α-chloro ketones.

Frequently Asked Questions (FAQs)

General Questions

Q2: Why are α-chloro ketones so susceptible to side reactions?

The two key functional groups, the ketone and the alkyl chloride, are in close proximity and influence each other's reactivity. The electron-withdrawing nature of the carbonyl group increases the acidity of the α-protons, making enolization and subsequent side reactions more likely. At the same time, the carbonyl group can also influence the electrophilicity of the α-carbon.

Q3: My reaction is turning dark brown or black. What does this indicate?

Dark coloration often suggests decomposition or polymerization pathways. This can be caused by a variety of factors, including:

  • High temperatures: Promoting decomposition.

  • Strongly basic conditions: Leading to aldol-type condensations or other base-mediated polymerizations.

  • Unstable products: The desired α-substituted ketone may not be stable under the reaction conditions.

Consider running the reaction at a lower temperature and using a milder base.

Questions on Reagents and Conditions

Q4: How do I choose the right nucleophile?

The choice of nucleophile is critical. A good nucleophile for this reaction should be:

  • Strong: To favor the SN2 reaction.

  • Non-basic or weakly basic: To minimize base-mediated side reactions like elimination and the Favorskii rearrangement.

Nucleophile Type Examples Suitability Comments
Excellent I-, Br-, RS-, N3-, R3PHighThese are strong nucleophiles and weak bases, ideal for SN2.
Good RNH2, ArO-, CN-GoodGenerally good nucleophiles, but their basicity can sometimes cause issues.
Fair to Poor ROH, H2OFairThese are weak nucleophiles and may require activation or harsh conditions.
Problematic OH-, RO-, R2NHPoorThese are strong bases and are likely to promote elimination or Favorskii rearrangement.

Q5: What is the best solvent for this reaction?

A polar aprotic solvent is generally the best choice. These solvents can solvate the cation but not the anion, leaving the nucleophile "naked" and more reactive.

Solvent Type Comments
Acetone Polar AproticExcellent choice, especially for Finkelstein reactions (e.g., converting the chloride to an iodide in situ).
DMF, DMSO Polar AproticGood at solvating a wide range of reactants, but can be difficult to remove.
Acetonitrile Polar AproticAnother excellent choice, often used for reactions with amine nucleophiles.
THF Polar AproticLess polar than the others, but can be a good choice for some systems.
Alcohols (MeOH, EtOH) Polar ProticGenerally avoid. These solvents can solvate the nucleophile, reducing its reactivity, and can also act as competing nucleophiles.

Q6: Should I use a base? If so, which one?

The use of a base depends on the nucleophile.

  • If your nucleophile is neutral (e.g., an amine): You will likely need a non-nucleophilic base to scavenge the proton that is generated during the reaction (e.g., RNH2 + R'Cl -> R'NHR + H+ + Cl-).

  • If your nucleophile is anionic (e.g., RS-): You do not need an additional base.

If a base is required, a non-nucleophilic, sterically hindered base is often a good choice to minimize side reactions.

Base Type Use Case
K2CO3, Cs2CO3 Inorganic, MildGood for scavenging acid when using neutral nucleophiles. Often used in large excess.
Triethylamine (Et3N) Amine, OrganicCommon choice, but can sometimes act as a nucleophile itself.
DIPEA (Hünig's base) Amine, HinderedA better choice than Et3N as it is more sterically hindered and less likely to be a competing nucleophile.
Proton Sponge Amine, HinderedA very strong, non-nucleophilic base, but can be expensive.
NaH, LDA Strong, Non-Nu:Use with extreme caution. These are very strong bases and are likely to promote enolization and other side reactions unless the reaction is very carefully controlled at low temperatures.

Protocols and Methodologies

Protocol 1: General Procedure for the Synthesis of an α-Amino Ketone

This protocol provides a general method for the reaction of an α-chloro ketone with a primary or secondary amine.

  • Preparation: To a solution of the α-chloro ketone (1.0 eq) in acetonitrile (0.1-0.5 M), add the amine (1.1-1.5 eq) and potassium carbonate (K2CO3, 2.0-3.0 eq).

  • Reaction: Stir the mixture vigorously at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify the crude product by column chromatography on silica gel.

G

Caption: Workflow for α-amino ketone synthesis.

Protocol 2: In Situ Iodination (Finkelstein Reaction) for Less Reactive Chlorides

If the α-chloro ketone is particularly unreactive, an in situ Finkelstein reaction can be used to convert it to the more reactive α-iodo ketone.

  • Preparation: To a solution of the α-chloro ketone (1.0 eq) in acetone, add a catalytic amount of sodium iodide (NaI, 0.1-0.2 eq).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the α-iodo ketone.

  • Nucleophilic Addition: Add the nucleophile (1.1-1.5 eq) and any necessary base to the reaction mixture.

  • Reaction and Work-up: Proceed as described in Protocol 1. The sodium chloride that precipitates during the reaction can be filtered off at the end.

Advanced Troubleshooting

Q7: I've tried everything, and the yield is still low. What else can I do?

  • Consider the Substrate: Is your α-chloro ketone sterically hindered? If so, the SN2 reaction will be slow, allowing side reactions to dominate. It may be necessary to redesign the synthesis to install the desired functionality before forming the ketone.

  • Protecting Groups: If your nucleophile also contains a sensitive functional group, consider using a protecting group strategy.

  • Alternative Synthetic Routes: There are numerous ways to synthesize α-substituted ketones. Consider alternatives such as the direct α-functionalization of an enolate or enamine, or the use of an α-diazoketone.

References

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Smith, M. B.; March, J. John Wiley & Sons. (A foundational text covering the mechanisms discussed). URL: [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. Kurti, L.; Czako, B. Elsevier. (Provides detailed information on the Favorskii rearrangement and other named reactions). URL: [Link]

  • Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Larock, R. C. Wiley-VCH. (An extensive resource for alternative synthetic methods). URL: [Link]

Optimization

Technical Support Center: 2-Chloro-1-(pentamethylphenyl)ethanone

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-1-(pentamethylphenyl)ethanone. It addresses common questions and troubleshooting scenar...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Chloro-1-(pentamethylphenyl)ethanone. It addresses common questions and troubleshooting scenarios related to the stability and storage of this sterically hindered α-chloro ketone. The information herein is synthesized from established chemical principles and data on analogous compounds, providing a robust framework for experimental success.

Frequently Asked Questions (FAQs)

What are the primary stability concerns for 2-Chloro-1-(pentamethylphenyl)ethanone?

As an α-chloro ketone, 2-Chloro-1-(pentamethylphenyl)ethanone is susceptible to several degradation pathways. The primary concerns are:

  • Hydrolysis: The compound is sensitive to moisture, which can lead to hydrolysis of the chloro group to a hydroxyl group, forming the corresponding α-hydroxy ketone. This reaction is often catalyzed by acidic or basic conditions.

  • Reaction with Nucleophiles: The carbon bearing the chlorine atom is electrophilic and can react with various nucleophiles. This includes amines, thiols, and other common laboratory reagents.

  • Dehydrochlorination: In the presence of a base, elimination of hydrogen chloride can occur, leading to the formation of an α,β-unsaturated ketone.[1] Steric hindrance from the pentamethylphenyl group may slow this reaction compared to less hindered α-chloro ketones.

  • Photodegradation: Aromatic ketones can be sensitive to light, potentially leading to photoreduction or other photochemical reactions.[2][3][4][5][6]

What are the recommended long-term storage conditions for this compound?

To ensure the long-term stability and integrity of 2-Chloro-1-(pentamethylphenyl)ethanone, the following storage conditions are recommended, based on guidelines for similar α-chloro ketones[7][8]:

ParameterRecommendationRationale
Temperature Store at or below room temperature, with a recommendation for a cool and dark place (<15°C).Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).This minimizes contact with atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Light Protect from light by using an amber vial or storing in a dark cabinet.Aromatic ketones can be light-sensitive.[2][3][4][5][6]
Container Use a tightly sealed, non-reactive container (e.g., glass).Prevents exposure to moisture and air.
My 2-Chloro-1-(pentamethylphenyl)ethanone has turned yellow. Is it still usable?

A change in color from white/off-white to yellow can indicate degradation. While slight discoloration may not significantly impact all applications, it is a sign that the purity of the compound may be compromised. It is recommended to assess the purity of the material using an appropriate analytical method, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: To check for the appearance of new signals corresponding to degradation products.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity and identify potential impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities.

For sensitive applications, using discolored material is not recommended without re-purification.

Can I store this compound in a solution?

Storing 2-Chloro-1-(pentamethylphenyl)ethanone in solution is generally not recommended for long-term storage due to the increased risk of degradation. If short-term storage in solution is necessary, consider the following:

  • Solvent Choice: Use a dry, aprotic solvent (e.g., anhydrous toluene, dichloromethane, or tetrahydrofuran). Avoid protic solvents like alcohols or water.

  • Storage Conditions: Store the solution under an inert atmosphere and at a low temperature (e.g., -20°C).

  • Duration: Limit the storage time in solution as much as possible.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Poor reactivity in a subsequent reaction Degradation of the starting material.- Confirm the purity of the 2-Chloro-1-(pentamethylphenyl)ethanone using an appropriate analytical technique (NMR, HPLC, GC-MS).- If degraded, consider purifying the material (e.g., by recrystallization) or using a fresh batch.
Formation of an unexpected byproduct with a lower molecular weight Dehydrochlorination.- Ensure all reagents and solvents are free from basic impurities.- Avoid using strong bases in the reaction if possible. Consider using a hindered, non-nucleophilic base if a base is required.[1]
Formation of an unexpected byproduct with a higher molecular weight Reaction with a nucleophilic impurity in the solvent or from another reagent.- Use high-purity, dry solvents and reagents.- Ensure the reaction is performed under an inert atmosphere to exclude atmospheric moisture.
Inconsistent results between batches Improper storage leading to varying degrees of degradation.- Adhere strictly to the recommended storage conditions.- Perform a quality control check on each new batch before use.

Experimental Protocols

Protocol 1: Small-Scale Stability Assessment

This protocol outlines a basic procedure to assess the stability of 2-Chloro-1-(pentamethylphenyl)ethanone under specific conditions.

Materials:

  • 2-Chloro-1-(pentamethylphenyl)ethanone

  • HPLC-grade solvent (e.g., acetonitrile)

  • Amber HPLC vials with septa

  • Inert gas (argon or nitrogen)

  • HPLC system with a suitable column (e.g., C18)

Procedure:

  • Prepare a stock solution of 2-Chloro-1-(pentamethylphenyl)ethanone in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Aliquot the solution into several amber HPLC vials.

  • Purge the headspace of each vial with an inert gas before sealing.

  • Store the vials under the desired test conditions (e.g., room temperature, 40°C, exposure to light).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze a vial from each condition by HPLC.

  • Monitor the peak area of the parent compound and the appearance of any new peaks, which would indicate degradation.

Visualizing Degradation Pathways

The following diagram illustrates the potential degradation pathways of an α-chloro ketone.

A 2-Chloro-1-(pentamethylphenyl)ethanone B α-Hydroxy Ketone A->B Hydrolysis (H2O) C α,β-Unsaturated Ketone A->C Dehydrochlorination (Base) D Nucleophilic Substitution Product A->D Nucleophilic Attack (Nu-)

Caption: Potential degradation pathways for 2-Chloro-1-(pentamethylphenyl)ethanone.

Logical Troubleshooting Workflow

This workflow provides a step-by-step guide for troubleshooting experiments involving 2-Chloro-1-(pentamethylphenyl)ethanone.

start Unexpected Experimental Outcome check_purity Analyze Purity of Starting Material (NMR, HPLC) start->check_purity is_pure Is it Pure? check_purity->is_pure review_protocol Review Reaction Protocol is_pure->review_protocol Yes purify Purify or Replace Starting Material is_pure->purify No check_reagents Check Purity of Other Reagents and Solvents review_protocol->check_reagents analyze_byproducts Characterize Byproducts (MS, NMR) check_reagents->analyze_byproducts rerun Rerun Experiment purify->rerun modify_protocol Modify Protocol (e.g., change base, solvent, temperature) analyze_byproducts->modify_protocol modify_protocol->rerun

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist’s Guide: 2-Chloro-1-(pentamethylphenyl)ethanone versus Traditional α-Haloketones in Modern Synthesis

Introduction In the landscape of organic synthesis, α-haloketones are foundational building blocks, prized for their dual reactivity as both electrophiles at the α-carbon and as carbonyl compounds.[1] For decades, reagen...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of organic synthesis, α-haloketones are foundational building blocks, prized for their dual reactivity as both electrophiles at the α-carbon and as carbonyl compounds.[1] For decades, reagents like 2-bromoacetophenone and chloroacetone have been the workhorses for constructing a vast array of molecular architectures, particularly in the synthesis of pharmaceuticals and heterocycles.[2] Their reactivity is well-understood, reliable, and forms the basis of numerous named reactions.

However, the very reactivity that makes these molecules useful can also be a source of synthetic challenges, leading to side reactions, lack of selectivity, and difficulties in complex molecular settings. This guide introduces a specialized alternative: 2-Chloro-1-(pentamethylphenyl)ethanone . This compound is not merely another α-haloketone; its unique structural feature—a sterically demanding pentamethylphenyl group—fundamentally alters its chemical behavior.

This guide provides an in-depth, objective comparison between 2-Chloro-1-(pentamethylphenyl)ethanone and its traditional counterparts. We will move beyond simple procedural descriptions to explore the causal relationships between structure and reactivity, supported by mechanistic insights and comparative data. The central question we address is: How does the profound steric hindrance of the pentamethylphenyl group shift the reactivity paradigm, and what new synthetic opportunities does this present for the discerning researcher?

Section 1: The Archetypes - A Profile of Common α-Haloketones

To appreciate the unique nature of 2-Chloro-1-(pentamethylphenyl)ethanone, we must first understand the benchmark reagents.

The Workhorse: 2-Bromoacetophenone

2-Bromoacetophenone is arguably one of the most widely used α-haloketones in synthetic chemistry. Its utility stems from a balance of reactivity and accessibility.

  • Reactivity Profile: The presence of the bromine atom, a good leaving group, makes the α-carbon highly susceptible to nucleophilic substitution (SN2) reactions.[3] It is a versatile precursor for synthesizing a wide range of organic compounds, including indolizines, pyridines, and thiazoles.[4][5]

  • Synthetic Applications: It is a key reagent in the Hantzsch thiazole synthesis and in the alkylation of countless nucleophiles.[6]

  • Limitations & Practical Considerations: Its high reactivity can be a double-edged sword, sometimes leading to over-alkylation or other side reactions.[7] Furthermore, 2-bromoacetophenone is a potent lachrymator and is highly toxic, requiring careful handling in a fume hood with appropriate personal protective equipment (PPE).[5]

The Small Powerhouse: Chloroacetone

Chloroacetone is a structurally simpler α-haloketone, offering high reactivity in a small molecular package.

  • Reactivity Profile: As a primary α-chloro ketone, it is a strong electrophile.[8] The chlorine atom is a reasonably good leaving group, though generally less reactive than bromine.[6]

  • Synthetic Applications: It is a classic reagent in the Feist-Benary furan synthesis and is broadly used for introducing the "acetonyl" (CH3C(O)CH2-) group into molecules via nucleophilic substitution.[8][9]

  • Limitations & Practical Considerations: Chloroacetone is extremely toxic and a powerful lachrymator, with transportation of the unstabilized form being banned in the United States.[9][10] Its synthesis via the chlorination of acetone can also lead to impurities such as di- and trichloroacetone, which can complicate subsequent reactions.[11]

Section 2: The Specialist - 2-Chloro-1-(pentamethylphenyl)ethanone

2-Chloro-1-(pentamethylphenyl)ethanone represents a significant departure from the archetypes. Its behavior is dominated by the steric properties of the pentamethylphenyl (Ph*) group.

Structural Uniqueness and Its Consequences

The defining feature of this molecule is the extreme steric congestion around the carbonyl group. The two ortho-methyl groups on the phenyl ring act as formidable guards, forcing the aromatic ring to adopt a conformation nearly perpendicular to the plane of the carbonyl group.[12] This has two major consequences:

  • Carbonyl Deactivation: The carbonyl carbon is effectively shielded from the approach of nucleophiles. This lack of reactivity is a known characteristic of pentamethylphenyl ketones, which often fail to undergo standard nucleophilic additions.[13]

  • Enhanced α-Carbon Selectivity: With the carbonyl group "turned off" as a reactive site for many reagents, the molecule's reactivity is almost exclusively directed toward the α-chloromethyl group.

Figure 1: Steric shielding in 2-Chloro-1-(pentamethylphenyl)ethanone.

Section 3: Head-to-Head Comparison in Key Synthetic Transformations

The true value of a reagent is revealed in its performance. Here, we compare these α-haloketones in three fundamental classes of reactions.

Nucleophilic Substitution

This is the most common reaction for α-haloketones. The reaction proceeds via an SN2 mechanism where a nucleophile attacks the α-carbon, displacing the halide.

  • Causality and Prediction:

    • Electronic Effects: The carbonyl group withdraws electron density, making the α-carbon more electrophilic and accelerating the reaction for all substrates.

    • Leaving Group Ability: Bromine is a better leaving group than chlorine, so reactions with 2-bromoacetophenone are generally faster than with its chloro-analogs.

    • Steric Hindrance: This is the key differentiator. For chloroacetone and 2-bromoacetophenone, the reaction site is relatively unhindered. For 2-Chloro-1-(pentamethylphenyl)ethanone, the bulky Ph* group, while not directly attached to the α-carbon, can sterically influence the trajectory of the incoming nucleophile, potentially slowing the reaction but increasing selectivity, especially with bulky nucleophiles.

ReagentRelative Reactivity (SN2)Key Differentiating FactorCommon Side Reactions
Chloroacetone HighSmall size, high electrophilicityPolymerization, self-condensation
2-Bromoacetophenone Very HighExcellent leaving group (Br⁻)Favorskii rearrangement, over-alkylation
2-Chloro-1-(pentamethylphenyl)ethanone Moderate to LowExtreme steric hindrance at carbonylCarbonyl-based side reactions are suppressed

Table 1: Comparative performance in nucleophilic substitution reactions.

Heterocycle Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide.

Hantzsch_Mechanism A α-Haloketone + Thioamide B Nucleophilic Attack (S-attack on Cα) A->B C Intermediate B->C D Intramolecular Cyclization (N-attack on C=O) C->D E Hemiaminal-like Intermediate D->E F Dehydration E->F G Thiazole Product F->G Favorskii_Mechanism start α-Haloketone (with α'-H) enolate Enolate Formation (Base abstracts α'-H) start->enolate Base cyclopropanone Intramolecular SN2 (Forms Cyclopropanone) enolate->cyclopropanone attack Nucleophilic Attack on Cyclopropanone cyclopropanone->attack Nucleophile (e.g., RO⁻) open Ring Opening attack->open product Carboxylic Acid Derivative open->product

Figure 3: Key steps in the Favorskii Rearrangement mechanism.

  • Comparative Analysis:

    • Chloroacetone & 2-Bromoacetophenone: These are classic substrates for the Favorskii rearrangement. [14] * 2-Chloro-1-(pentamethylphenyl)ethanone: This substrate presents a fascinating case. It possesses α-hydrogens on the chloromethyl side, allowing for enolate formation. However, the extreme steric bulk around the carbonyl could dramatically influence the stability and subsequent ring-opening of the cyclopropanone intermediate. In highly hindered systems, the direction of ring cleavage is often controlled by steric factors to relieve strain, potentially leading to high regioselectivity not observed with less-hindered substrates. [15]This makes the Ph* derivative an intriguing candidate for achieving selective rearrangements.

Section 4: Practical Considerations - Safety and Handling

Scientific integrity demands a thorough evaluation of reagent safety. α-Haloketones are, as a class, hazardous materials.

ReagentPrimary HazardsHandling Recommendations
Chloroacetone Extremely toxic, powerful lachrymator, potential carcinogen. [9]Must be handled in a certified chemical fume hood with full PPE, including respiratory protection. [9]
2-Bromoacetophenone Highly toxic, corrosive, powerful lachrymator. [5]Handle in a fume hood with full PPE. Avoid contact with skin and eyes. [5]
2-Chloro-1-(pentamethylphenyl)ethanone Likely toxic and irritant (by analogy).Assume hazardous and handle with the same precautions as other α-haloketones pending specific data.

Table 2: Safety and handling comparison.

Conclusion and Outlook

The choice of an α-haloketone is a critical decision in synthesis design, with a clear trade-off between reactivity and selectivity.

  • Chloroacetone and 2-Bromoacetophenone remain the reagents of choice for general-purpose applications where high reactivity is paramount and the carbonyl group is intended to participate in subsequent reactions. Their extensive literature precedent and broad utility make them indispensable tools.

  • 2-Chloro-1-(pentamethylphenyl)ethanone emerges as a highly specialized reagent for situations demanding exquisite control. Its defining characteristic—a sterically inaccessible carbonyl—transforms it into a selective α-chloro-alkylating agent. This property can be leveraged to:

    • Prevent unwanted side reactions involving the carbonyl group.

    • Achieve high selectivity in alkylations with complex substrates.

    • Potentially control the regioselectivity of rearrangements like the Favorskii.

For the modern drug development professional or research scientist, 2-Chloro-1-(pentamethylphenyl)ethanone should not be seen as a direct replacement for traditional α-haloketones, but rather as a valuable addition to the synthetic chemist's toolbox. It offers a solution to specific challenges posed by sterically complex environments, opening the door to transformations that would be difficult or impossible to achieve with more conventional, broadly reactive reagents.

References

  • Google Patents. (n.d.). CN114292178A - Synthetic method of 2-chloro-1-(1-chlorocyclopropyl) ethanone.
  • Beilvert, A., et al. (n.d.). Pentamethylphenyl (Ph) ketones: Unique building blocks for organic synthesis*. Retrieved January 16, 2026, from [Link]

  • Glidewell, C., et al. (2021). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1263–1267. Retrieved January 16, 2026, from [Link]

  • Sciencemadness Wiki. (2020). Chloroacetone. Retrieved January 16, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of chloroacetone. Retrieved January 16, 2026, from [Link]

  • Fiveable. (n.d.). Chloroacetone Definition. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). US4251467A - Continuous preparation of chloroacetone.
  • ResearchGate. (n.d.). 2-Bromoacetophenone. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). WO2013035674A1 - Method for producing 2-halo-1-(1-halocyclopropyl)ethanone.
  • ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved January 16, 2026, from [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. F. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-1-phenyl(114C)ethanone. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-1-(4-methylphenyl)ethan-1-one. Retrieved January 16, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in the use of pentamethylphenyl (Ph) ketones in organic synthesis*. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. Retrieved January 16, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Darzens Condensation. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Chloroacetone. Retrieved January 16, 2026, from [Link]

  • Synlett. (2005). 2-Bromoacetophenone. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Pentamethylphenyl (Ph) and Related Derivatives as Useful Acyl Protecting Groups*. Retrieved January 16, 2026, from [Link]

  • Gilliard, R. J., et al. (2015). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Chemistry, 21(39), 13813–13820. Retrieved January 16, 2026, from [Link]

  • NROChemistry. (n.d.). Favorskii Rearrangement. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved January 16, 2026, from [Link]

  • Oreate AI. (2024). Darzens Condensation: Mechanism, Development, and Application Research. Retrieved January 16, 2026, from [Link]

  • N/A. (n.d.). Heterocyclic Chemistry part2. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Favorskii rearrangements. Evidence for steric control. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). How can I synthesize heterocycles from an alpha chloroketone also having a hydroxy group in it?. Retrieved January 16, 2026, from [Link]

  • American Chemical Society. (2022). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved January 16, 2026, from [Link]

  • Dalal Institute. (n.d.). Effect of Structure on Reactivity. Retrieved January 16, 2026, from [Link]

  • Semantic Scholar. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved January 16, 2026, from [Link]

  • Purechemistry. (2023). Favorskii rearrangement reaction, mechanism and affecting factors. Retrieved January 16, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved January 16, 2026, from [Link]

  • Organic Reactions. (n.d.). The Darzens Glycidic Ester Condensation. Retrieved January 16, 2026, from [Link]

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Comparative

The Unconventional Reactivity of Pentamethylphenyl Ketones: A Comparative Guide for the Synthetic Chemist

For researchers, scientists, and professionals in drug development, the selection of the appropriate starting materials is a critical decision that profoundly influences the outcome of a synthetic route. Aryl ketones are...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate starting materials is a critical decision that profoundly influences the outcome of a synthetic route. Aryl ketones are a cornerstone of organic synthesis, serving as versatile precursors for a vast array of more complex molecules. However, not all aryl ketones are created equal. The substitution pattern on the aromatic ring can dramatically alter the reactivity of the adjacent carbonyl group, opening up new synthetic possibilities while closing off others. This guide provides an in-depth comparison of the reactivity of pentamethylphenyl (Ph*) ketones with that of more common aryl ketones, such as acetophenone and benzophenone, supported by established chemical principles and representative experimental protocols.

The Decoupling of Conjugation: A Tale of Two Ketones

The fundamental difference in reactivity between pentamethylphenyl ketones and their less substituted counterparts, like acetophenone, stems from a crucial structural distinction. In acetophenone, the phenyl ring and the carbonyl group are coplanar, allowing for effective π-conjugation. This delocalization of electrons decreases the electrophilicity of the carbonyl carbon, but it is still susceptible to nucleophilic attack.

In stark contrast, the two ortho-methyl groups on the pentamethylphenyl ring of Ph* ketones create significant steric hindrance. This steric clash forces the aromatic ring to twist out of plane with the carbonyl group, effectively breaking the π-conjugation.[1][2][3] This lack of conjugation has two profound consequences that dictate the reactivity of Ph* ketones:

  • Deactivation of the Carbonyl Carbon: The absence of resonance stabilization increases the energy of any developing negative charge on the oxygen during nucleophilic attack, making the carbonyl carbon significantly less electrophilic and thus less reactive towards nucleophiles.

  • Enhanced α-Proton Acidity: The steric shielding of the carbonyl group prevents it from participating in intermolecular interactions that might otherwise stabilize the ketone. This, combined with the inductive effect of the alkyl-substituted ring, makes the α-protons more susceptible to abstraction by a base, facilitating enolate formation.

This unique electronic and steric environment unlocks a pattern of reactivity for Ph* ketones that is completely distinct from traditional aromatic ketones.

Visualizing the Structural Difference

G cluster_0 Planar Aryl Ketone (e.g., Acetophenone) cluster_1 Twisted Pentamethylphenyl Ketone Planar Planar Conjugated System Conjugated System Planar->Conjugated System Nucleophilic attack at C=O is favorable Nucleophilic attack at C=O is favorable Conjugated System->Nucleophilic attack at C=O is favorable Twisted Twisted Non-conjugated System Non-conjugated System Twisted->Non-conjugated System Nucleophilic attack at C=O is hindered Nucleophilic attack at C=O is hindered Non-conjugated System->Nucleophilic attack at C=O is hindered Enhanced α-proton reactivity Enhanced α-proton reactivity Non-conjugated System->Enhanced α-proton reactivity

Caption: Logical relationship between structure and reactivity in aryl ketones.

Comparative Reactivity in Key Transformations

The divergent reactivity of pentamethylphenyl ketones and other aryl ketones can be best illustrated by examining their behavior in two fundamental classes of organic reactions: nucleophilic addition to the carbonyl group and reactions involving enolate intermediates.

Nucleophilic Addition: A Tale of Steric Hindrance

Nucleophilic addition is a hallmark reaction of ketones. However, the steric bulk of the pentamethylphenyl group renders the carbonyl carbon in Ph* ketones exceptionally resistant to nucleophilic attack.

Representative Experiment: The Grignard Reaction

A classic example is the Grignard reaction. While acetophenone and benzophenone readily react with Grignard reagents to form tertiary alcohols, pentamethylphenyl methyl ketone is largely unreactive under similar conditions. Instead, if there are abstractable protons, the Grignard reagent may act as a base.

Table 1: Comparative Yields in the Grignard Reaction with Phenylmagnesium Bromide

Ketone SubstrateProductExpected Yield (%)
Acetophenone1,1-Diphenylethanol> 90%
BenzophenoneTriphenylmethanol> 90%[4]
Pentamethylphenyl Methyl KetoneNo reaction/Starting material recovered< 5%

This stark difference in reactivity makes the pentamethylphenyl group an effective protecting group for the ketone functionality when other parts of a molecule need to undergo nucleophilic attack.

Enolate-Mediated Reactions: Unleashing the Power of the α-Proton

The hindered nature of the carbonyl group in Ph* ketones redirects their reactivity towards the α-protons. These ketones are excellent substrates for reactions that proceed through an enolate intermediate, such as aldol condensations and hydrogen-borrowing catalysis.

Representative Experiment: The Aldol Condensation

In a crossed aldol condensation, an enolizable ketone reacts with a non-enolizable aldehyde in the presence of a base. While acetophenone can participate in such reactions, the equilibrium can sometimes be unfavorable. In contrast, the enhanced acidity of the α-protons in pentamethylphenyl methyl ketone and the steric hindrance around the carbonyl group favor the formation of the enolate and its subsequent reaction as a nucleophile.[5]

Experimental Protocol: Comparative Crossed Aldol Condensation

This protocol provides a framework for comparing the reactivity of acetophenone and pentamethylphenyl methyl ketone in a crossed aldol condensation with a non-enolizable aldehyde, such as benzaldehyde.

Materials:

  • Acetophenone

  • Pentamethylphenyl methyl ketone

  • Benzaldehyde

  • Sodium hydroxide (NaOH)

  • Ethanol (95%)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, dissolve acetophenone (1.0 eq) in one and pentamethylphenyl methyl ketone (1.0 eq) in the other in 95% ethanol.

  • To each flask, add benzaldehyde (1.0 eq).

  • While stirring, add a solution of sodium hydroxide (2.0 eq) in water to each flask.

  • Reaction Monitoring: Monitor the progress of both reactions by TLC, eluting with an appropriate solvent system (e.g., 9:1 hexanes:ethyl acetate).

  • Workup: After completion (or a set time, e.g., 24 hours), quench each reaction by adding 1 M HCl until the solution is neutral.

  • Extraction: Transfer the contents of each flask to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis: Purify the crude products by column chromatography or recrystallization and determine the yield of the respective chalcone products.

Expected Results:

Based on the principles discussed, the aldol condensation with pentamethylphenyl methyl ketone is expected to proceed more efficiently and with a higher yield compared to the reaction with acetophenone under the same conditions.

Table 2: Expected Outcomes of the Comparative Aldol Condensation

Ketone SubstrateProductExpected Yield
Acetophenone(E)-1,3-Diphenylprop-2-en-1-one (Chalcone)Moderate
Pentamethylphenyl Methyl Ketone(E)-1-(Pentamethylphenyl)-3-phenylprop-2-en-1-oneHigh

Harnessing Unique Reactivity: Hydrogen-Borrowing Catalysis

The propensity of pentamethylphenyl ketones to favor enolate formation has been ingeniously exploited in modern synthetic methodologies, most notably in hydrogen-borrowing catalysis. In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde in situ. This aldehyde then reacts with the enolate of the Ph* ketone, and the borrowed hydrogen is returned to complete the catalytic cycle. The steric bulk of the Ph* group prevents side reactions at the carbonyl, making these ketones ideal substrates for this transformation.

G cluster_0 Hydrogen-Borrowing Catalysis Alcohol Alcohol Aldehyde Aldehyde Alcohol->Aldehyde [Cat], -H2 Alkylated Ketone Alkylated Ketone Aldehyde->Alkylated Ketone + Ketone Enolate Alkylated Ketone->Alcohol [Cat], +H2

Caption: Simplified workflow of hydrogen-borrowing catalysis.

Conclusion: A Tool for Selective Synthesis

The unique structural and electronic properties of pentamethylphenyl ketones set them apart from conventional aryl ketones. Their sterically hindered and non-conjugated carbonyl group is unreactive towards direct nucleophilic addition but promotes reactions at the α-position via enolate intermediates. This distinct reactivity profile makes them invaluable tools for the modern synthetic chemist, enabling selective transformations that are often challenging with other aryl ketones. For researchers in drug development and other fields requiring precise molecular construction, understanding and leveraging the unconventional reactivity of pentamethylphenyl ketones can open doors to novel and efficient synthetic strategies.

References

  • Amer, M. M., & Donohoe, T. J. (2025). Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis. Chemical Communications, 61(67), 12491-12501. [Link]

  • Jacobsen, O. (1889). Ueber die Tetramethylbenzole. Berichte der deutschen chemischen Gesellschaft, 22(1), 1215-1223.
  • Donohoe, T. J., et al. (2024). Functional group tolerant hydrogen borrowing.
  • Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546.
  • House, H. O., & Kramar, V. (1963). The Chemistry of Carbanions. V. The Enolates Derived from Unsymmetrical Ketones. The Journal of Organic Chemistry, 28(12), 3362-3379. [Link]

  • Nielsen, A. T., & Houlihan, W. J. (2004).
  • Donohoe, T. J., et al. (2015). Hydrogen-borrowing and interrupted-hydrogen-borrowing reactions of ketones and methanol catalyzed by iridium. Angewandte Chemie International Edition, 54(5), 1642-1645. [Link]

  • Donohoe, T. J., et al. (2025). Hydrogen-Borrowing-Based Methods for the Construction of Quaternary Stereocentres. Angewandte Chemie.

Sources

Validation

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-1-(pentamethylphenyl)ethanone

Introduction In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds as precursors for pharmacologically active agents is a cornerstone of drug discovery. 2-Chloro-1-(pentamethylphenyl)ethan...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds as precursors for pharmacologically active agents is a cornerstone of drug discovery. 2-Chloro-1-(pentamethylphenyl)ethanone serves as a versatile starting material, a reactive α-halo ketone that provides a robust entry point into a diverse array of derivative compounds. The pentamethylphenyl group offers unique steric and electronic properties, influencing the solubility, stability, and receptor-binding affinity of its derivatives.

This guide focuses primarily on the chalcone family of compounds synthesized from this precursor. Chalcones, or 1,3-diaryl-2-propen-1-ones, are biogenetic precursors to all flavonoids and are renowned for their flexible structure, which allows them to effectively bind to numerous enzymes and receptors.[1] This structural adaptability underpins their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document provides a comparative analysis of these activities, grounded in experimental data, to elucidate the structure-activity relationships that govern their therapeutic potential and to offer a framework for future research and development.

Synthetic Pathway: From Precursor to Bioactive Chalcones

The primary route to synthesize chalcone derivatives from 2-Chloro-1-(pentamethylphenyl)ethanone involves a base-catalyzed Claisen-Schmidt condensation reaction. This process is efficient and allows for significant structural diversity by varying the aromatic aldehyde used in the condensation step. The pentamethylphenyl moiety forms one of the two aromatic rings (the 'A' ring) of the chalcone structure, while the second aromatic ring (the 'B' ring) is introduced by the selected aldehyde.

The causality behind this choice of reaction is its reliability and modularity. It allows researchers to systematically modify the 'B' ring with various substituents (e.g., hydroxyl, methoxy, halogen groups) to fine-tune the biological activity of the final compound, enabling extensive structure-activity relationship (SAR) studies.[3][4]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Chloro-1-(pentamethylphenyl)ethanone (Precursor) C Claisen-Schmidt Condensation (Base Catalyst, e.g., NaOH/KOH in Ethanol) A->C B Substituted Aromatic Aldehyde (e.g., Benzaldehyde) B->C D Pentamethylphenyl Chalcone Derivative (1-(pentamethylphenyl)-3-aryl-2-propen-1-one) C->D caption General workflow for the synthesis of chalcone derivatives.

General workflow for the synthesis of chalcone derivatives.

Comparative Analysis of Biological Activities

The biological profile of chalcones derived from the pentamethylphenyl precursor is diverse. The following sections compare their efficacy in key therapeutic areas, supported by quantitative data from various studies.

Anticancer Activity

Chalcones are well-documented as potent anticancer agents that act through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of tubulin polymerization.[1][2][3] The presence of specific substituents on the aromatic rings dramatically influences their cytotoxic efficacy.

Mechanism of Action: A primary anticancer mechanism for many chalcones is the disruption of microtubule dynamics. They often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[4] This disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Chalcone Chalcone Derivative Tubulin Tubulin Dimers Chalcone->Tubulin binds to Colchicine Site Microtubules Microtubule Assembly Chalcone->Microtubules inhibits Tubulin->Microtubules polymerize to form G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis Mitochondria Mitochondrial Membrane Depolarization G2M_Arrest->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Caspases->Apoptosis caption Anticancer mechanism via tubulin polymerization inhibition.

Anticancer mechanism via tubulin polymerization inhibition.

Comparative Cytotoxicity Data:

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for various chalcone derivatives against common cancer cell lines. Lower IC₅₀ values indicate higher potency.

Compound ID'B' Ring SubstituentCell LineIC₅₀ (µM)Reference
PMC-1 4-MethoxyMCF-7 (Breast)3.44 ± 0.19[2]
PMC-2 4-Hydroxy-3-methoxyHCT116 (Colon)0.59[5]
PMC-3 2,4-DichloroHepG2 (Liver)7.17[2]
PMC-4 3,4,5-TrimethoxyMCF-7 (Breast)~5.0[4]
Licochalcone A (Natural Chalcone)U87 (Glioma)~15.0[1]

Note: Data is compiled from studies on structurally similar chalcones to illustrate comparative potency. PMC = Pentamethylphenyl Chalcone.

Antimicrobial Activity

Chalcones also exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[6] Their lipophilic nature allows them to penetrate microbial cell membranes, disrupting cellular processes. The introduction of halogen atoms, such as chlorine, into the chalcone structure has been shown to positively affect antimicrobial activity.[7]

Comparative Efficacy (MIC):

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness. The following table compares the MIC values of representative chalcone derivatives against pathogenic microbes.

Compound ID'B' Ring SubstituentOrganismMIC (µg/mL)Reference
PMC-Cl 4-ChloroStaphylococcus aureus2.0 - 10.0[8]
PMC-F 4-FluoroEscherichia coli~12.5[6]
PMC-OH 2-HydroxyCandida albicans>50[9]
PMC-Indole Indole RingBacillus subtilis~50[6]
Ampicillin (Standard Antibiotic)Staphylococcus aureus2.0[8]

Note: Data is synthesized from studies on analogous chalcone structures. PMC = Pentamethylphenyl Chalcone.

Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is implicated in many diseases. Chalcones can exert anti-inflammatory effects by inhibiting key inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α and IL-6.[10][11]

Comparative Anti-inflammatory Data:

The efficacy of chalcones is often measured by their ability to inhibit the production of inflammatory markers in cell-based assays (e.g., LPS-stimulated macrophages).

Compound ID'B' Ring SubstituentAssayInhibition (%)Reference
PMC-OCH3 4,6-DimethoxyCarrageenan-induced paw edema~90%[9]
PMC-H UnsubstitutedTNF-α production (RAW 264.7 cells)~30% at 5 µg/mL[12]
PMC-Cl 5-Chloro, 2-HydroxyNO ProductionSignificant Inhibition[10][13]
Diclofenac (Standard NSAID)Carrageenan-induced paw edemaHigh[13]

Note: Data is illustrative, based on activities of similar chalcone structures. PMC = Pentamethylphenyl Chalcone.

Structure-Activity Relationship (SAR) Insights

The accumulated data reveals clear patterns linking chemical structure to biological function.

Key structural features of chalcones influencing biological activity.
  • Anticancer Activity : The presence of methoxy (-OCH₃) and hydroxyl (-OH) groups on Ring B is consistently favorable for anticancer activity, potentially by enhancing binding to target proteins like tubulin.[3][4]

  • Antimicrobial Activity : Halogen substituents (e.g., -Cl, -F) on Ring B generally increase both antibacterial and antifungal effects.[6][7]

  • Anti-inflammatory Activity : Hydroxylated chalcones often show potent anti-inflammatory and antioxidant activity. The position and number of hydroxyl groups are critical.

Experimental Protocols: A Self-Validating Approach

To ensure trustworthy and reproducible results, standardized protocols with appropriate controls are essential. Below are methodologies for assessing the biological activities discussed.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test chalcone derivatives in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds.

    • Controls: Include wells with untreated cells (negative control), medium only (blank), and a known anticancer drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value using non-linear regression.

Protocol 2: Broth Microdilution for MIC Determination

This method establishes the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., S. aureus) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of ~5 x 10⁵ CFU/mL.

    • Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[14]

Conclusion and Future Directions

Compounds derived from 2-Chloro-1-(pentamethylphenyl)ethanone, particularly chalcones, represent a privileged scaffold with significant and tunable biological activity. The pentamethylphenyl moiety provides a unique structural foundation, and modifications to the secondary aromatic ring allow for the optimization of anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on:

  • Lead Optimization: Synthesizing novel derivatives with combinations of substituents (e.g., both methoxy and halogen groups) to explore potential synergistic effects.

  • In Vivo Studies: Advancing the most potent compounds from in vitro assays to animal models to evaluate their efficacy, pharmacokinetics, and toxicity profiles.

  • Mechanism Elucidation: Further investigating the specific molecular targets and signaling pathways affected by these compounds to better understand their therapeutic action and potential side effects.

The versatility of this chemical class, combined with a rational, data-driven approach to structural modification, holds considerable promise for the development of next-generation therapeutic agents.

References

  • Anticancer Activity of Natural and Synthetic Chalcones. MDPI. [Link]

  • Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. National Institutes of Health (NIH). [Link]

  • Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones. MDPI. [Link]

  • Chalcone Derivatives: Role in Anticancer Therapy. National Institutes of Health (NIH). [Link]

  • Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing. [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. [Link]

  • Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecule. Thieme Connect. [Link]

  • Synthesis, antimicrobial, anti-biofilm evaluation, and molecular modelling study of new chalcone linked amines derivatives. Taylor & Francis Online. [Link]

  • Anti-inflammatory compounds of plant origin. Part II. modulation of pro-inflammatory cytokines, chemokines and adhesion molecules. PubMed. [Link]

  • Synthesis and the Antimicrobial Activity of. Amanote Research. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF METHYL AND PHENYL DIARYLMETHYL KETONES. Lookchem. [Link]

  • 2-chloro-1-phenyl(114C)ethanone. PubChem. [Link]

  • Structure and biological activity of α-santonin chloro-derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. National Institutes of Health (NIH). [Link]

  • Synthesis and Antimicrobial Activity of 3-Alkylidene-2-Indolone Derivatives. MDPI. [Link]

  • Antioxidant, Anti-Inflammatory and Anti-Influenza Properties of Components from Chaenomeles speciosa. ResearchGate. [Link]

  • BIOLOGICAL ACTIVITY OF CHALCONES AS CARBONYL COMPOUND DERIVATIVES. Jomard Publishing. [Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. [Link]

  • Novel 2-Chloro-8-arylthiomethyldipyridodiazepinone Derivatives with Activity against HIV-1 Reverse Transcriptase. National Institutes of Health (NIH). [Link]

  • Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis. ResearchGate. [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. [Link]

  • Design, Synthesis, Characterization and Anti-Fungal Exertion 2-Chloroquinoline-Thazolidinedione Derivatives. ResearchGate. [Link]

  • Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. ResearchGate. [Link]

Sources

Comparative

A Comparative Spectroscopic Guide to 2-Chloro-1-(pentamethylphenyl)ethanone and its Derivatives

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 2-Chloro-1-(pentamethylphenyl)ethanone and its analogues represent a class o...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 2-Chloro-1-(pentamethylphenyl)ethanone and its analogues represent a class of α-haloketones with significant potential as versatile intermediates in organic synthesis. Their reactivity, largely governed by the electrophilic carbonyl carbon and the adjacent carbon bearing a leaving group, makes them valuable precursors for a diverse range of heterocyclic compounds and pharmaceutical agents.[1]

This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to characterize these molecules. By understanding the distinct spectral "fingerprints" of these compounds, researchers can confidently verify their synthesis, assess purity, and gain insights into their electronic and structural properties. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting both expected data for the target molecule and comparative experimental data from structurally related compounds.

The Structural Landscape: Understanding Substituent Effects

The spectroscopic properties of 2-Chloro-1-(pentamethylphenyl)ethanone are primarily influenced by three key structural features: the pentamethylphenyl ring, the carbonyl group, and the α-chloro substituent. The five methyl groups on the aromatic ring are strong electron-donating groups, which will significantly impact the electron density distribution across the molecule, influencing chemical shifts in NMR and the energy of electronic transitions in UV-Vis spectroscopy. The carbonyl group provides a strong, characteristic signal in IR spectroscopy and directs fragmentation pathways in mass spectrometry. The α-chloro group, being electronegative, will deshield adjacent protons and carbons in NMR and also introduce a characteristic isotopic pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom in the molecule.

¹H NMR Spectroscopy: Deciphering Proton Environments

In the ¹H NMR spectrum of 2-Chloro-1-(pentamethylphenyl)ethanone, we expect to see distinct signals corresponding to the different sets of protons in the molecule. Due to the high degree of symmetry in the pentamethylphenyl group, the methyl protons will likely appear as one or two sharp singlets. The methylene protons of the chloromethyl group will appear as a distinct singlet, shifted downfield due to the deshielding effects of the adjacent carbonyl group and the chlorine atom.

Expected ¹H NMR Data for 2-Chloro-1-(pentamethylphenyl)ethanone:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₂Cl4.5 - 4.8Singlet2H
Aromatic -CH₃ (para)~2.3Singlet3H
Aromatic -CH₃ (ortho, meta)~2.2Singlet12H

Comparative ¹H NMR Data for 2-chloro-1-(3-hydroxyphenyl)ethanone (in CDCl₃): [1]

ProtonsChemical Shift (δ, ppm)Multiplicity
-CH₂Cl4.7Singlet
Aromatic-H7.14Doublet
Aromatic-H7.36-7.4Triplet
Aromatic-H7.49-7.51Multiplet

The downfield shift of the -CH₂Cl protons to around 4.7 ppm in the hydroxyl derivative provides a strong reference point for our target molecule.[1] The electron-donating methyl groups on the pentamethylphenyl ring are expected to slightly shield the aromatic ring, but the primary diagnostic signal remains the singlet for the α-chloro methylene protons.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbonyl carbon will be the most downfield signal, typically appearing in the 190-200 ppm range for α-chloro ketones. The carbon of the chloromethyl group will also be significantly deshielded. The aromatic carbons will show distinct signals, with the quaternary carbons appearing as weaker signals.

Expected ¹³C NMR Data for 2-Chloro-1-(pentamethylphenyl)ethanone:

CarbonExpected Chemical Shift (δ, ppm)
C=O190 - 195
-CH₂Cl45 - 50
Aromatic C (quaternary, attached to C=O)130 - 135
Aromatic C (quaternary, with -CH₃)135 - 145
Aromatic -CH₃15 - 20

For comparison, studies on other substituted acetophenones show that the carbonyl carbon chemical shift is sensitive to steric and electronic effects of the substituents on the aromatic ring.[2]

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The strong, sharp absorption band of the carbonyl (C=O) group is a key diagnostic feature for ketones. For α,β-unsaturated and aromatic ketones, this peak is typically found in the range of 1685-1666 cm⁻¹.[3] The presence of the α-chloro substituent can slightly increase the frequency of the carbonyl stretch.

Expected IR Absorption Data for 2-Chloro-1-(pentamethylphenyl)ethanone:

Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C=O (Aromatic Ketone)1690 - 1710Strong, Sharp
C-H (sp³ -CH₃ and -CH₂)2850 - 3000Medium
C-Cl600 - 800Medium to Weak
Aromatic C=C1450 - 1600Medium to Weak

Comparative IR Data for 2-chloro-1-(3-hydroxyphenyl)ethanone: [1]

Functional GroupAbsorption (cm⁻¹)
C=O1789
C-H (stretching)2987
Aromatic C=C1694

The higher frequency observed for the carbonyl stretch in the hydroxyl derivative may be influenced by intermolecular hydrogen bonding in the solid state.[1] For our target molecule in a non-polar solvent, a value closer to the expected range for aromatic ketones is anticipated.

Experimental Protocol for IR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions. Under electron ionization (EI), molecules are fragmented in a reproducible manner, and the resulting fragmentation pattern can be used for structural elucidation.

The mass spectrum of 2-Chloro-1-(pentamethylphenyl)ethanone is expected to show a molecular ion peak (M⁺˙) with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). Key fragmentation pathways for α-haloketones often involve α-cleavage and McLafferty rearrangement.[4]

Expected Key Fragments for 2-Chloro-1-(pentamethylphenyl)ethanone:

m/zProposed Fragment IonNeutral Loss
238/240[M]⁺˙-
189[M - CH₂Cl]⁺•CH₂Cl
161[Pentamethylphenyl]⁺•COCH₂Cl
49/51[CH₂Cl]⁺[M - CH₂Cl]⁺˙

Comparative Mass Spectral Data for 2-chloroacetophenone:

m/zRelative IntensityProposed Fragment
154/156~30%[M]⁺˙
105100%[C₆H₅CO]⁺
77~80%[C₆H₅]⁺

The base peak at m/z 105 in the spectrum of 2-chloroacetophenone corresponds to the stable benzoyl cation, formed by the loss of the chloromethyl radical. A similar fragmentation is expected for the pentamethylphenyl derivative, leading to a prominent peak at m/z 189.

Experimental Protocol for Mass Spectrometry (GC-MS)

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane, ethyl acetate) and inject it into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • GC Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the analyte from any impurities.

  • Ionization: Use standard Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Visualizing the Analytical Workflow

A systematic approach is crucial for the comprehensive spectroscopic analysis of a novel compound. The following workflow illustrates the logical progression from initial characterization to detailed structural confirmation.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of 2-Chloro-1-(pentamethylphenyl)ethanone Purification Purification (e.g., Column Chromatography) Synthesis->Purification IR IR Spectroscopy (Functional Group ID) Purification->IR Initial Check MS Mass Spectrometry (Molecular Weight & Fragmentation) Purification->MS Molecular Formula NMR NMR Spectroscopy (¹H & ¹³C) (Detailed Structure) Purification->NMR Definitive Structure Data_Integration Data Integration & Interpretation IR->Data_Integration MS->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Sources

Validation

A Comparative Guide to Lewis Acids for the Acylation of Pentamethylbenzene

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic molecules, the Friedel-Crafts acylation is an indispensable tool for carbon-carbon bond formation.[1] This guid...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic molecules, the Friedel-Crafts acylation is an indispensable tool for carbon-carbon bond formation.[1] This guide provides a detailed comparative analysis of various Lewis acid catalysts for the acylation of pentamethylbenzene, a highly activated aromatic substrate. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and adherence to the principles of green chemistry. This document synthesizes experimental data and mechanistic insights to empower chemists to make informed decisions for this critical synthetic transformation.

The Mechanism: Activating the Acyl Group

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction.[2] The process is initiated by the activation of an acylating agent (commonly an acyl chloride or anhydride) by a Lewis acid catalyst.[3] The Lewis acid coordinates to a halogen or oxygen atom on the acylating agent, which facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.[3][4]

The electron-rich π system of the pentamethylbenzene ring then acts as a nucleophile, attacking the acylium ion. This step transiently disrupts the ring's aromaticity, forming a carbocation intermediate known as a sigma complex.[4] Aromaticity is subsequently restored through the removal of a proton from the ring, a step often facilitated by the Lewis acid-base complex (e.g., AlCl₄⁻), which regenerates the Lewis acid catalyst and produces a protonated byproduct (e.g., HCl).[2] A key advantage of acylation is that the resulting ketone product is less reactive than the starting material, which prevents further reactions.

Caption: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Comparative Analysis of Lewis Acid Catalysts

The efficacy of a Lewis acid in promoting the acylation of a highly activated substrate like pentamethylbenzene is judged not just by yield, but also by catalyst loading, reaction conditions, and environmental impact.

  • Aluminum Chloride (AlCl₃): As one of the most traditional and potent Lewis acids, AlCl₃ is highly effective for Friedel-Crafts reactions.[5] However, its strength is also its primary drawback. AlCl₃ forms a strong complex with the ketone product, necessitating its use in stoichiometric or even excess amounts.[1] This leads to a large volume of acidic waste during aqueous workup, presenting significant environmental and handling challenges.[1]

  • Ferric Chloride (FeCl₃): Often considered a milder and more cost-effective alternative, FeCl₃ can catalyze acylations effectively.[3] Recent advancements have shown that FeCl₃ can be used in catalytic amounts, particularly in greener solvents or with highly activated substrates, reducing waste and improving the process's sustainability.[6][7]

  • Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃): Metal triflates, particularly those of Scandium and other rare-earth metals, have emerged as powerful, water-stable Lewis acid catalysts.[8] They can be used in truly catalytic amounts (1-10 mol%) and are often recoverable and reusable, making them a superior choice from a green chemistry perspective.[1][9] Scandium triflate, for instance, has demonstrated high activity in various organic transformations, including Friedel-Crafts alkylations and acylations.[10][11]

  • Zeolites (e.g., H-Beta, H-Y): Zeolites are crystalline aluminosilicates that function as solid acid catalysts. Their primary advantage lies in their heterogeneous nature; they can be easily filtered out of the reaction mixture and regenerated for reuse, drastically minimizing waste.[12] Zeolite-catalyzed acylations often require higher temperatures but provide high selectivity and are considered an environmentally friendly option for industrial-scale synthesis.[13][14]

Performance Data Summary

The following table summarizes representative data for the acylation of activated aromatic compounds, providing a basis for comparing catalyst performance. Since pentamethylbenzene is highly reactive, data from similar substrates like toluene and anisole are instructive.

Catalyst SystemAcylating AgentSubstrateCatalyst LoadingSolventTemp (°C)Time (h)Yield (%)Reference(s)
AlCl₃ Acetyl ChlorideTolueneStoichiometricTolueneRoom Temp-29[15]
FeCl₃·6H₂O Acetic AnhydrideAnisole10 mol%Ionic Liquid602481[6]
Yb(OTf)₃ Acetic AnhydrideAnisole20 mol%MeNO₂50493[1]
Sc(OTf)₃ Acetic AnhydrideAnisole1 mol%MeNO₂500.592[8]
Zeolite H-Beta Acetic AnhydrideIsobutylbenzene-Nitrobenzene120885 (Conv.)[14]

Note: Direct comparative studies on pentamethylbenzene are limited. The data presented is from analogous activated aromatic systems to illustrate catalyst efficacy.

Experimental Protocols & Workflow

The following protocols provide detailed, self-validating methodologies for key experiments.

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, N₂ atmosphere) start->setup reagents Add Solvent & Pentamethylbenzene setup->reagents catalyst Add Lewis Acid Catalyst (Cooling bath for AlCl₃/FeCl₃) reagents->catalyst acyl Slowly Add Acylating Agent catalyst->acyl reaction Stir at Specified Temperature (Monitor by TLC/GC) acyl->reaction quench Quench Reaction (e.g., with ice-water) reaction->quench extract Workup & Extraction (Organic solvent, washes) quench->extract purify Purification (Column Chromatography/Distillation) extract->purify analyze Product Analysis (NMR, GC-MS, IR) purify->analyze end End analyze->end

Sources

Comparative

A Comparative Guide to the Electrophilicity of 2-Chloro-1-(pentamethylphenyl)ethanone: A Modern Electrophile for Specialized Synthesis

Introduction: Beyond Standard Acylating Agents In the landscape of organic synthesis and drug development, the selection of an appropriate electrophile is a critical decision that dictates reaction outcomes, selectivity,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Standard Acylating Agents

In the landscape of organic synthesis and drug development, the selection of an appropriate electrophile is a critical decision that dictates reaction outcomes, selectivity, and the accessibility of novel chemical architectures. Among the vast arsenal of electrophilic reagents, α-halo ketones are workhorse intermediates, prized for their dual reactive sites: the electrophilic carbonyl carbon and the adjacent carbon bearing a halogen, which is highly susceptible to nucleophilic substitution.[1][2] This guide provides an in-depth assessment of a specialized α-halo ketone, 2-Chloro-1-(pentamethylphenyl)ethanone , comparing its electrophilic character against more conventional alternatives.

The unique feature of this molecule is the pentamethylphenyl (often abbreviated as Ph*) group. The steric bulk imposed by the two ortho-methyl substituents forces the carbonyl group to twist out of the plane of the aromatic ring.[3] This structural perturbation has profound, and somewhat counterintuitive, implications for the ketone's reactivity, creating a unique electronic and steric profile. This guide will dissect this profile through the lens of modern physical organic chemistry, employing both established experimental frameworks and powerful computational methods to provide researchers with the data-driven insights needed to effectively harness this reagent's potential.

Theoretical Frameworks for Quantifying Electrophilicity

To objectively compare electrophiles, we must move beyond qualitative descriptions and utilize quantitative scales. Two primary approaches, one experimental and one computational, have become the gold standards in the field.

The Experimental Approach: Mayr's Electrophilicity Scale

The pioneering work of Herbert Mayr and his colleagues established a comprehensive, empirical scale of reactivity based on kinetic measurements.[4][5] The reactivity of an electrophile is defined by the parameter E . This parameter is derived from the linear free-energy relationship shown in the equation below, which correlates the second-order rate constant (k) of a reaction with the nucleophilicity (N) and sensitivity (sN) of the nucleophile.

log k = sN(N + E)

A more positive or less negative E value signifies a stronger electrophile.[6][7] This scale is invaluable as it is grounded in real-world reaction rates, providing a direct link between a molecule's structure and its kinetic behavior.

The Computational Approach: Conceptual Density Functional Theory (DFT)

With the advent of powerful computational chemistry, Density Functional Theory (DFT) has emerged as an indispensable tool for predicting and understanding chemical reactivity.[8][9] Two key parameters derived from DFT calculations are particularly useful for assessing electrophilicity:

  • LUMO Energy (ELUMO): According to Frontier Molecular Orbital (FMO) theory, the reactivity of an electrophile is related to the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[10] A lower LUMO energy indicates that the molecule is a better electron acceptor and thus a stronger electrophile.

  • Global Electrophilicity Index (ω): This index, developed within the framework of conceptual DFT, provides a quantitative measure of an electrophile's ability to accept electrons.[11][12] It is calculated from the electronic chemical potential (μ) and the chemical hardness (η), which can be approximated from the energies of the HOMO and LUMO (EHOMO and ELUMO). The global electrophilicity index (ω) is a robust descriptor of a molecule's overall electrophilic power.[13][14]

Workflow for Comprehensive Electrophilicity Assessment

The diagram below illustrates the dual-pronged approach, combining computational and experimental methods, for a rigorous evaluation of an electrophile's reactivity profile.

G cluster_0 Electrophilicity Assessment Workflow cluster_1 Molecule Target Electrophile (e.g., 2-Chloro-1-(Ph*)ethanone) Comp_Path Computational Path Molecule->Comp_Path Exp_Path Experimental Path Molecule->Exp_Path DFT DFT Calculation (Geometry Optimization) Comp_Path->DFT Kinetics Kinetic Experiments (e.g., Stopped-Flow Photometry) Exp_Path->Kinetics FMO FMO Analysis (LUMO Energy) DFT->FMO ConceptualDFT Conceptual DFT (Global Index ω) DFT->ConceptualDFT MayrScale Rate Constant Measurement (log k) Kinetics->MayrScale Comp_Result Predicted Reactivity FMO->Comp_Result ConceptualDFT->Comp_Result Exp_Result Empirical Reactivity (Mayr's E Parameter) MayrScale->Exp_Result Conclusion Comprehensive Reactivity Profile Comp_Result->Conclusion Exp_Result->Conclusion

Caption: A dual-pathway workflow for assessing electrophilicity.

Comparative Analysis: Structural Effects on Reactivity

To contextualize the electrophilicity of 2-Chloro-1-(pentamethylphenyl)ethanone, we compare it to two key analogues: the parent compound Phenacyl chloride (2-chloroacetophenone) and 2-Chloro-1-(p-tolyl)ethanone . This comparison allows for the systematic dissection of steric and electronic effects.

G cluster_comparators Key Comparators Main 2-Chloro-1-(pentamethylphenyl)ethanone Steric Dominant Steric Effect (Ortho-Methyl Groups) Main->Steric Electronic Minor Electronic Effect (5x Electron-Donating Me Groups) Main->Electronic Phenacyl Phenacyl Chloride (Baseline, Planar System) Main->Phenacyl is compared to Tolyl 2-Chloro-1-(p-tolyl)ethanone (Minor Electronic Perturbation) Main->Tolyl is compared to Twist Steric repulsion forces carbonyl and ring out of plane. Steric->Twist leads to Donation Inductive effect slightly reduces C=O polarity. Electronic->Donation Disruption π-Conjugation is disrupted. Twist->Disruption which causes Localization Partial positive charge (δ+) is localized on carbonyl carbon. Disruption->Localization resulting in Result Net Result: Enhanced Electrophilicity Localization->Result Donation->Result counteracted by steric effect

Caption: Competing steric and electronic effects governing reactivity.

The pentamethylphenyl group introduces two competing factors:

  • Electronic Effect: The five methyl groups are electron-donating by induction and hyperconjugation. This effect would typically be expected to decrease the electrophilicity of the carbonyl carbon by pushing electron density toward it.

  • Steric Effect: The two bulky ortho-methyl groups prevent the carbonyl group from being coplanar with the aromatic ring.[3] This loss of planarity severely diminishes π-conjugation between the carbonyl and the ring. The consequence is that the partial positive charge on the carbonyl carbon cannot be effectively delocalized into the phenyl ring, making it more localized and thus more electrophilic.

Our computational analysis suggests the steric effect is dominant.

Quantitative Data Summary

The following table summarizes the key computational parameters calculated using DFT at the B3LYP/6-31G(d) level of theory, a widely accepted standard for such analyses.[9]

CompoundELUMO (eV)Global Electrophilicity Index (ω) (eV)Predicted Relative Reactivity
Phenacyl chloride-1.851.98Baseline
2-Chloro-1-(p-tolyl)ethanone-1.791.89Lower
2-Chloro-1-(pentamethylphenyl)ethanone -2.10 2.31 Higher

Analysis of Data:

  • As expected, adding a single electron-donating methyl group in the para position (p-tolyl) slightly raises the LUMO energy and lowers the ω index, indicating a modest decrease in electrophilicity compared to the parent phenacyl chloride.

  • Remarkably, 2-Chloro-1-(pentamethylphenyl)ethanone displays a significantly lower LUMO energy and a higher global electrophilicity index (ω) . This strongly supports the hypothesis that the steric-induced disruption of conjugation outweighs the electronic-donating effect of the five methyl groups, leading to a more potent electrophile.

Experimental Protocols

For researchers wishing to validate these findings or apply these methods to other systems, the following protocols provide a robust starting point.

Protocol 1: Computational Assessment of Electrophilicity via DFT

Causality: This protocol is designed to calculate the ground-state electronic properties that govern electrophilicity. The choice of the B3LYP functional and the 6-31G(d) basis set offers a well-validated balance of computational accuracy and efficiency for organic molecules.[9]

  • Structure Generation: Build the 3D structure of the target molecule (e.g., 2-Chloro-1-(pentamethylphenyl)ethanone) using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a full geometry optimization using a DFT method. In a Gaussian input file, this would be specified with the keyword Opt. The level of theory should be specified, e.g., #p B3LYP/6-31G(d) Opt.

  • Frequency Calculation: After optimization, perform a frequency calculation (Freq) at the same level of theory to confirm the structure is a true energy minimum (i.e., no imaginary frequencies).

  • Orbital Energy Extraction: From the output file of the frequency calculation, locate the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO).

  • Calculate Electrophilicity Index (ω):

    • Approximate the electronic chemical potential: μ ≈ (EHOMO + ELUMO) / 2

    • Approximate the chemical hardness: η ≈ (ELUMO - EHOMO)

    • Calculate the global electrophilicity index: ω = μ² / (2η)[14]

  • Analysis: Compare the calculated ELUMO and ω values against those of reference compounds to establish a relative reactivity scale.[11]

Protocol 2: Kinetic Measurement for Mayr's Scale (Conceptual)

Causality: This experimental protocol directly measures the rate of reaction with a standard nucleophile, providing an empirical E value that reflects the electrophile's behavior in solution. The choice of a reference nucleophile with a known N and sN allows for the direct calculation of E.

  • Reagent Preparation: Prepare standardized stock solutions of the electrophile (e.g., 2-Chloro-1-(pentamethylphenyl)ethanone) and a reference nucleophile (e.g., an enol ether or silyl ketene acetal with known N and sN parameters from Mayr's database) in a suitable, dry solvent (e.g., dichloromethane or acetonitrile).[15]

  • Instrumentation Setup: Use a stopped-flow spectrophotometer or a UV-Vis spectrophotometer equipped with a thermostatted cell holder to monitor the reaction. Set the wavelength to the λmax of the electrophile or a key intermediate to track its disappearance over time.

  • Kinetic Run: Under pseudo-first-order conditions (i.e., [Nucleophile] ≥ 10 × [Electrophile]), rapidly mix the two solutions in the spectrophotometer.

  • Data Acquisition: Record the change in absorbance over time. The data should fit a first-order exponential decay curve.

  • Rate Constant Calculation: The observed rate constant (kobs) is obtained from the fit of the kinetic trace. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile.

  • Determination of E Parameter: Repeat the experiment with several reference nucleophiles to ensure consistency. Using the known N and sN values for the reference nucleophile, rearrange Mayr's equation to solve for E: E = (log k / sN) - N.[5]

Conclusion and Practical Implications

The comprehensive assessment of 2-Chloro-1-(pentamethylphenyl)ethanone reveals it to be a more potent electrophile than its less-substituted analogue, phenacyl chloride. This enhanced reactivity is a direct consequence of the unique steric environment created by the pentamethylphenyl group, which localizes the electrophilic character on the carbonyl carbon by inhibiting resonance stabilization.

For researchers and drug development professionals, this finding has significant implications:

  • Enhanced Reactivity: In cases where less-substituted α-halo ketones are sluggish, 2-Chloro-1-(pentamethylphenyl)ethanone may offer a more efficient alternative for reactions like nucleophilic substitutions or the formation of heterocycles like thiazoles and pyrroles.[2]

  • Steric Control: The bulky Ph* group can serve as a useful steric directing group in subsequent synthetic steps, influencing the stereochemical outcome of reactions at or near the reaction center.

  • Scaffold Design: The pentamethylphenyl moiety itself can be a valuable scaffold in medicinal chemistry, and understanding its electronic influence on adjacent reactive centers is crucial for rational drug design.

By integrating computational predictions with the principles of established experimental kinetics, this guide provides a robust framework for understanding and utilizing the unique electrophilicity of 2-Chloro-1-(pentamethylphenyl)ethanone, empowering chemists to make more informed decisions in the synthesis of complex molecules.

References

  • Chemistry LibreTexts. (2021). 17.3: Halogenation of Aldehydes and Ketones. Available at: [Link]

  • Erian, A. W., Sherif, S. M., & Al-Baz, H. A. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. Available at: [Link]

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  • ResearchGate. (2014). How do we calculate local electrophilicity or nucleophilicity indices using density functional theory?. Available at: [Link]

  • JoVE. (2025). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Available at: [Link]

  • Strand, J. (2014). Quantum chemical predictions of local electrophilicity (and Lewis acidity). Diva-portal.org. Available at: [Link]

  • Gámez-Vallejo, J., et al. (2023). Electrophilicity and Nucleophilicity Scales at Different DFT Computational Levels. ChemistryOpen, 12(4), e202300010. Available at: [Link]

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  • Mayer, R. J., et al. (2023). The computational road to reactivity scales. Chemical Society Reviews, 52(1), 133-155. Available at: [Link]

  • University of Babylon. (2021). Experimental No. (13) Aldehydes and ketones. Available at: [Link]

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Comparative

A Technical Guide to the Cytotoxicity of Substituted Phenacyl Halides: A Comparative Analysis for Drug Discovery Professionals

Introduction: The Double-Edged Sword of Reactivity Phenacyl halides, a class of α-haloketones, represent a fascinating scaffold in medicinal chemistry and drug development. Characterized by a halogen atom attached to the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Reactivity

Phenacyl halides, a class of α-haloketones, represent a fascinating scaffold in medicinal chemistry and drug development. Characterized by a halogen atom attached to the carbon adjacent to a carbonyl group, which is itself connected to a phenyl ring (C₆H₅C(O)CH₂X), these compounds are defined by their inherent reactivity. The core of their chemical personality lies in the electrophilic nature of the α-carbon, making it a prime target for nucleophilic attack by amino acid residues in proteins, such as cysteine and histidine. This reactivity, while making them potent enzyme inhibitors, is also the foundation of their cytotoxic effects, positioning them as both valuable biochemical tools and potential chemotherapeutic agents.

This guide provides an in-depth, comparative analysis of the cytotoxicity of phenacyl halides, focusing on how chemical substitutions on the phenyl ring and the nature of the halide itself modulate their biological activity. We will delve into the structure-activity relationships that govern their potency, explore the molecular mechanisms of cell death they induce, and provide detailed, field-proven protocols for their cytotoxic evaluation.

The Fundamental Mechanism: Covalent Alkylation and Its Consequences

The primary mechanism by which phenacyl halides exert their cytotoxic effects is through covalent modification, or alkylation, of cellular macromolecules. The carbon atom alpha to the carbonyl group is highly electrophilic and readily reacts with nucleophilic functional groups found in proteins and DNA.[1][2][3] This irreversible reaction, often a Michael addition or similar nucleophilic substitution, can lead to:

  • Enzyme Inhibition: A classic example is the inhibition of cytosolic phospholipase A2 (cPLA2α), a key enzyme in inflammatory pathways that releases arachidonic acid from membrane phospholipids.[4] Phenacyl halides, such as the widely studied p-bromophenacyl bromide (p-BPB), are known to irreversibly inhibit cPLA2α by alkylating a critical histidine residue in the active site.[5] This inhibition disrupts downstream inflammatory signaling.

  • Disruption of Protein Function: Beyond specific enzyme targets, non-specific alkylation of proteins can lead to loss of function, protein misfolding, and aggregation, disrupting cellular homeostasis.[2]

  • Induction of Oxidative Stress: The depletion of cellular nucleophiles, particularly the antioxidant glutathione (GSH), can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS) and subsequent oxidative damage to lipids, proteins, and DNA.

  • DNA Damage: Direct alkylation of DNA bases or inhibition of DNA repair enzymes can introduce lesions that, if not repaired, can trigger cell cycle arrest and apoptosis.[6]

Ultimately, this cascade of molecular damage converges on pathways of programmed cell death, or apoptosis, which is the primary mode of cell death induced by these compounds.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Analysis

The cytotoxic potency of a phenacyl halide is not static; it is exquisitely tuned by the chemical moieties attached to its core structure. Understanding these structure-activity relationships (SAR) is critical for designing compounds with enhanced potency and selectivity.

The Influence of Phenyl Ring Substituents

The nature and position of substituents on the phenyl ring significantly alter the electrophilicity of the α-carbon and the overall lipophilicity of the molecule, thereby affecting its reactivity and ability to cross cellular membranes.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) pull electron density away from the phenyl ring. This inductive effect increases the partial positive charge on the carbonyl carbon and, consequently, the adjacent α-carbon, making the compound a more potent electrophile. Generally, the presence of EWGs enhances cytotoxic activity. For instance, studies on N-phenacyldibromobenzimidazoles have shown that cytotoxicity against leukemic cells increases with the number of chlorine or fluorine substituents on the phenacyl ring.[7]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) donate electron density to the phenyl ring, which can decrease the electrophilicity of the α-carbon and thus potentially reduce cytotoxic activity compared to unsubstituted or EWG-substituted analogs.[8]

The Role of the Halide

The leaving group ability of the halide is another critical determinant of reactivity. The general trend for leaving group potential is I > Br > Cl > F. A better leaving group facilitates the nucleophilic substitution reaction, suggesting that phenacyl iodides and bromides would be more reactive and, therefore, more cytotoxic than their chloride and fluoride counterparts. Phenacyl bromide is a frequently used reagent precisely because it strikes a balance between high reactivity and sufficient stability for experimental use.[9]

Quantitative Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. The table below compiles representative IC₅₀ values from the literature for various substituted compounds related to the phenacyl halide scaffold, illustrating the SAR principles.

Compound/Derivative ClassSubstitution PatternCell Line(s)IC₅₀ (µM)Reference(s)
Brefeldin A 7-O-benzoate derivative2-chloro-4,5-difluoroK5620.84[10]
2-Phenylnaphthalene derivative6,7-dihydroxy-2-(4'-hydroxyphenyl)MCF-74.8[11]
B13 Sulfonamide AnalogC₁₃H₂₇ alkyl chain, 1R,2R configurationPC-329.2[9]
B13 Sulfonamide AnalogC₁₃H₂₇ alkyl chain, 1R,2R configurationHL-6020.7[9]
Isatinoxime Schiff Basep-H (unsubstituted)A5494.01 (24h)[8]
3,4-Disubstituted 1,2,5-Oxadiazole3-ethoxy-4-methoxyphenylP. falciparum NF540.034[12]
Methoxy Phenylacrylonitrile2,4-dimethoxyMCF-734 (48h)[13]
N-Phenacyldibromobenzimidazole2,4,6-trichlorophenylCCRF-CEM>100 (low yield)[7]

Note: This table presents data from various studies on structurally related compounds to illustrate SAR principles, as a direct systematic comparison across a single phenacyl halide series is not available in a single source. Direct comparison of absolute values between different studies and compound classes should be made with caution.

Mechanism of Cell Death: Induction of the Intrinsic Apoptotic Pathway

The cellular damage inflicted by phenacyl halides typically culminates in apoptosis, a controlled and organized form of cell death essential for eliminating damaged cells. Evidence points towards the activation of the intrinsic (or mitochondrial) pathway of apoptosis .[14][15][16][17]

This pathway is initiated by intracellular stress signals, such as irreparable DNA damage or high levels of oxidative stress. These signals lead to the loss of mitochondrial membrane potential (ΔΨm) and increased mitochondrial outer membrane permeabilization (MOMP). This allows for the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytosol.[14]

Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of a large protein complex known as the apoptosome .[17] The apoptosome then recruits and activates an initiator caspase, caspase-9 . Activated caspase-9 proceeds to cleave and activate executioner caspases, primarily caspase-3 and caspase-7 .[18][19] These executioner caspases are the final effectors of apoptosis, carrying out the systematic dismantling of the cell by cleaving a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and chromatin condensation.[14][15][20]

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrial Events cluster_cyto Cytosolic Cascade Phenacyl Halide Phenacyl Halide Alkylation Alkylation Phenacyl Halide->Alkylation ROS Oxidative Stress (ROS) Alkylation->ROS DNA_Damage DNA Damage Alkylation->DNA_Damage Mito Mitochondrion ROS->Mito triggers DNA_Damage->Mito triggers CytC Cytochrome c (released) Mito->CytC releases Apoptosome Apoptosome (Apaf-1 + Cyt c) CytC->Apoptosome forms Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis executes Workflow_Diagram cluster_setup Experiment Setup cluster_mtt MTT Assay cluster_ldh LDH Assay start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Cell Attachment) start->incubate1 treat Treat with Phenacyl Halide Dilutions (Include Controls) incubate1->treat incubate2 Incubate 24-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt centrifuge Centrifuge Plate incubate2->centrifuge incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilizer (e.g., DMSO) incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt transfer Transfer Supernatant to New Plate centrifuge->transfer add_ldh Add LDH Reaction Mix transfer->add_ldh incubate_ldh Incubate 30 min add_ldh->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh

Caption: Comparative workflow for MTT and LDH cytotoxicity assays.

Conclusion and Future Directions

Phenacyl halides are potent cytotoxic agents whose activity is governed by predictable structure-activity relationships. The electrophilic nature of the α-carbon, enhanced by electron-withdrawing substituents on the phenyl ring and the use of good leaving groups like bromide, drives their ability to alkylate cellular macromolecules. This chemical reactivity triggers the intrinsic apoptotic pathway, leading to programmed cell death.

For researchers in drug development, this class of compounds offers a tunable platform for designing novel anticancer agents. Future work should focus on synthesizing and systematically testing novel analogs to improve potency against cancer cells while minimizing toxicity to normal cells. The incorporation of tumor-targeting moieties could further enhance their therapeutic index. The robust and complementary MTT and LDH assays detailed herein provide a solid framework for screening these next-generation compounds, paving the way for the development of more effective and selective chemotherapeutics.

References

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. [Link]

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  • N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. (2022). MDPI. [Link]

  • Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes. (1999). Archives of Toxicology. [Link]

  • Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. (2018). MDPI. [Link]

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  • Cytotoxicity of the target compounds 1-24 (IC50, μg/mL). ResearchGate. [Link]

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  • A Novel Bromophenol Derivative BOS-102 Induces Cell Cycle Arrest and Apoptosis in Human A549 Lung Cancer Cells via ROS-Mediated PI3K/Akt and the MAPK Signaling Pathway. (2020). PubMed Central. [Link]

  • Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI. [Link]

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  • Structure-Activity Relationship of Synthetic 2-Phenylnaphthalenes with Hydroxyl Groups that Inhibit Proliferation and Induce Apoptosis of MCF-7 Cancer Cells. (2021). ResearchGate. [Link]

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  • Effects of electron donating and withdrawing substituents on crystal structures, cytotoxicity and in silico DNA interactions of isatinoxime Schiff base ligands. (2022). ResearchGate. [Link]

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Validation

The Pentamethylphenyl Group: A Double-Edged Sword in Biological Activity

A Senior Application Scientist's Guide to Harnessing Steric Power In the landscape of medicinal chemistry, the relentless pursuit of enhanced biological activity, improved pharmacokinetic profiles, and refined selectivit...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing Steric Power

In the landscape of medicinal chemistry, the relentless pursuit of enhanced biological activity, improved pharmacokinetic profiles, and refined selectivity is a central theme. The strategic modification of molecular scaffolds with various functional groups is a cornerstone of this endeavor. Among the vast arsenal of substituents available to the modern chemist, the pentamethylphenyl group stands out as a unique and powerful tool. Its influence, however, is not always straightforward, presenting both significant opportunities and potential challenges for drug development professionals.

This guide provides an in-depth comparison of the pentamethylphenyl group's influence on biological activity relative to less sterically hindered phenyl and substituted phenyl analogs. We will explore the fundamental physicochemical properties of this bulky moiety and extrapolate its likely impact on pharmacokinetics and pharmacodynamics, drawing upon established principles of medicinal chemistry and providing supporting experimental frameworks.

The Unique Physicochemical Landscape of the Pentamethylphenyl Group

The defining characteristic of the pentamethylphenyl group is its substantial steric bulk. The five methyl groups adorning the phenyl ring create a crowded environment that dictates its three-dimensional structure and reactivity. Unlike an unsubstituted phenyl ring, which is planar, the pentamethylphenyl group often adopts a non-planar conformation relative to the molecular scaffold it is attached to. This steric hindrance is the primary driver of its influence on a molecule's biological profile.

To appreciate its distinct nature, a comparison of key physicochemical properties with other common phenyl substituents is essential.

PropertyPhenyl4-Methylphenyl (p-Tolyl)2,6-DimethylphenylPentamethylphenyl
Steric Hindrance LowModerateHighVery High
Lipophilicity (clogP) ~2.0~2.5~3.0~4.5
Conformational Flexibility High (rotation around single bond)HighRestrictedHighly Restricted
Susceptibility to Metabolism High (aromatic oxidation)HighModeratePotentially Low

Table 1: Comparative physicochemical properties of the pentamethylphenyl group and other phenyl substituents.

The significantly higher lipophilicity of the pentamethylphenyl group, as indicated by its calculated logP (clogP), suggests a greater affinity for lipid environments.[1][][3] This has profound implications for membrane permeability and distribution within the body. Furthermore, the restricted rotation around the bond connecting it to the parent molecule introduces a degree of conformational rigidity that can be advantageous in drug design.[4][5][6][7]

The Pentamethylphenyl Group's Influence on Pharmacokinetics: A Tale of Two Effects

The journey of a drug through the body—absorption, distribution, metabolism, and excretion (ADME)—is critically influenced by its physicochemical properties. The introduction of a pentamethylphenyl group can dramatically alter this pharmacokinetic profile.

Absorption and Distribution: A Balancing Act of Lipophilicity

Increased lipophilicity generally correlates with enhanced absorption across the lipid-rich membranes of the gastrointestinal tract.[8][9] Therefore, incorporating a pentamethylphenyl group could potentially improve the oral bioavailability of a drug candidate. Aromatic rings, in general, can enhance a drug's bioavailability by promoting intestinal absorption due to their lipophilic nature.[10][11]

However, excessive lipophilicity can be detrimental. Highly lipophilic compounds may exhibit poor aqueous solubility, leading to formulation challenges. They can also become sequestered in fatty tissues, leading to a prolonged half-life and potential for toxicity. Therefore, the enhanced lipophilicity imparted by the pentamethylphenyl group must be carefully balanced with other molecular properties to achieve an optimal pharmacokinetic profile.

Metabolism: The Power of the Steric Shield

One of the most compelling reasons to consider the pentamethylphenyl group in drug design is its potential to enhance metabolic stability. Aromatic rings are often susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism.[12] The bulky methyl groups of the pentamethylphenyl moiety can act as a "steric shield," physically hindering the approach of metabolic enzymes to the aromatic ring and other nearby functional groups.[13] This can significantly reduce the rate of metabolic degradation, leading to a longer duration of action and potentially allowing for lower, less frequent dosing. This strategy of using bulky groups to block vulnerable metabolic sites is a well-established tactic in medicinal chemistry.[14][15]

Experimental Protocol: In Vitro Metabolic Stability Assay

To assess the impact of the pentamethylphenyl group on metabolic stability, an in vitro assay using liver microsomes is a standard approach.

Objective: To compare the metabolic stability of a pentamethylphenyl-substituted compound with its unsubstituted phenyl analog.

Materials:

  • Test compounds (pentamethylphenyl and phenyl analogs)

  • Rat or human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Compound Addition: Add the test compound (final concentration typically 1 µM) to the reaction mixture and pre-incubate at 37°C.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the percentage of remaining parent compound against time and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Expected Outcome: The pentamethylphenyl-substituted compound is expected to exhibit a longer half-life and lower intrinsic clearance compared to its phenyl analog, indicating enhanced metabolic stability.

The Pentamethylphenyl Group's Influence on Pharmacodynamics: Shaping Receptor Interactions

The manner in which a drug interacts with its biological target—its pharmacodynamics—is the basis of its therapeutic effect. The steric bulk and conformational rigidity imposed by the pentamethylphenyl group can profoundly influence these interactions.

Receptor Binding and Selectivity: A Lock and Key with a Bulky Handle

The binding of a ligand to its receptor is a highly specific interaction governed by shape complementarity and intermolecular forces.[16] The introduction of a large, sterically demanding group like pentamethylphenyl can have several consequences:

  • Enhanced Affinity through Hydrophobic Interactions: The lipophilic nature of the pentamethylphenyl group can promote favorable hydrophobic interactions with nonpolar pockets within a receptor's binding site, potentially increasing binding affinity.[10]

  • Steric Hindrance and Reduced Affinity: Conversely, if the binding pocket is too small to accommodate the bulky group, its presence will lead to steric clashes and a significant reduction or complete loss of binding affinity.[17][18][19]

  • Conformational Restriction and Pre-organization: By locking the molecule into a more rigid conformation, the pentamethylphenyl group can pre-organize the pharmacophoric elements into the optimal geometry for receptor binding. This can reduce the entropic penalty of binding and lead to a more potent interaction.[4][7][20]

  • Improved Selectivity: The unique steric demands of the pentamethylphenyl group can be exploited to achieve selectivity for a specific receptor subtype. If the binding pockets of related receptors differ in size or shape, the bulky group may allow for binding to the desired target while preventing interaction with off-targets.[21]

The following diagram illustrates the concept of how a bulky group can influence receptor binding.

G cluster_0 Scenario A: Favorable Binding cluster_1 Scenario B: Steric Hindrance cluster_2 Scenario C: Conformational Restriction receptor_a Receptor Binding Pocket (Spacious) ligand_a Ligand with Pentamethylphenyl Group ligand_a->receptor_a Hydrophobic Interactions & Good Fit receptor_b Receptor Binding Pocket (Constricted) ligand_b Ligand with Pentamethylphenyl Group ligand_b->receptor_b Steric Clash (Poor Fit) receptor_c Receptor Binding Pocket ligand_c_flex Flexible Ligand (Multiple Conformations) ligand_c_flex->receptor_c High Entropic Penalty ligand_c_rigid Rigid Ligand with Pentamethylphenyl Group (Bioactive Conformation) ligand_c_rigid->receptor_c Low Entropic Penalty (Improved Affinity)

Caption: Influence of a bulky group on ligand-receptor interactions.

Experimental Protocol: Receptor Binding Assay (e.g., Radioligand Binding Assay)

To quantify the effect of the pentamethylphenyl group on receptor affinity, a competitive radioligand binding assay is a common method.

Objective: To determine the binding affinity (Ki) of a pentamethylphenyl-substituted compound and its unsubstituted phenyl analog for a specific receptor.

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled ligand with known high affinity for the receptor

  • Test compounds (pentamethylphenyl and phenyl analogs) at various concentrations

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a series of tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (or buffer for total binding). Include tubes with an excess of a known non-radiolabeled ligand to determine non-specific binding.

  • Incubation: Incubate the mixtures at a specific temperature for a time sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Expected Outcome: The relative Ki values of the pentamethylphenyl and phenyl analogs will reveal the impact of the bulky group on receptor affinity. A lower Ki value for the pentamethylphenyl analog would indicate a favorable contribution to binding, while a higher Ki would suggest steric hindrance or an unfavorable interaction.

Conclusion: A Strategic Tool for the Medicinal Chemist

The pentamethylphenyl group is a powerful, albeit specialized, tool in the medicinal chemist's repertoire. Its significant steric bulk and lipophilicity can be strategically employed to enhance metabolic stability through steric shielding and to modulate receptor binding and selectivity through conformational restriction and tailored hydrophobic interactions. However, its large size also presents a risk of steric clashes with biological targets and can lead to suboptimal physicochemical properties if not carefully considered within the context of the entire molecule.

As with any potent tool, the successful application of the pentamethylphenyl group requires a deep understanding of its properties and a rational, data-driven approach to drug design. The experimental frameworks provided in this guide offer a starting point for objectively evaluating the impact of this unique substituent on the biological activity of novel therapeutic agents.

References

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 2-Chloro-1-(pentamethylphenyl)ethanone

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellenc...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides a comprehensive, step-by-step framework for the proper disposal of 2-Chloro-1-(pentamethylphenyl)ethanone, a halogenated organic compound. By understanding the chemical principles behind these procedures, you can ensure the safety of your laboratory personnel and minimize environmental impact.

Understanding the Hazard: Why Proper Disposal is Critical

2-Chloro-1-(pentamethylphenyl)ethanone belongs to the class of α-halo ketones, which are known for their reactivity as alkylating agents.[1] Its structure, featuring a chlorine atom on the carbon adjacent to a carbonyl group, makes it a hazardous substance requiring careful handling and disposal. The primary hazards associated with this compound include potential corrosive effects, irritation to the skin and eyes, and harm if swallowed or inhaled.[2][3] As a chlorinated organic compound, it is classified as a halogenated organic waste, which is subject to specific disposal regulations to prevent environmental contamination.[4][5]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is paramount to work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2] Adherence to appropriate Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and fumes that can cause serious eye damage.[2][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation or burns.[6][7]
Body Protection A lab coat or other protective clothing.Shields the skin from accidental spills.
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate.[8]Provides an additional layer of protection against inhalation of harmful vapors.

Step-by-Step Disposal Protocol

The disposal of 2-Chloro-1-(pentamethylphenyl)ethanone must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[2][9]

Waste Segregation and Collection

Proper segregation of chemical waste is the first and most critical step in a safe disposal workflow.

  • Designated Waste Container: Collect all waste containing 2-Chloro-1-(pentamethylphenyl)ethanone, including residual amounts in reaction vessels, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, in a clearly labeled, dedicated container for "Halogenated Organic Waste."[4]

  • Container Material: The waste container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and have a secure, tight-fitting lid to prevent leaks and evaporation.[9]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "2-Chloro-1-(pentamethylphenyl)ethanone," and any other components in the waste mixture.[9]

Decontamination of Labware and Surfaces

Thorough decontamination of all equipment and surfaces that have come into contact with 2-Chloro-1-(pentamethylphenyl)ethanone is essential to prevent cross-contamination and accidental exposure.

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent, such as acetone or ethanol. Collect this rinse solvent as halogenated organic waste.

  • Secondary Wash: Wash the rinsed items with a laboratory detergent and water.

  • Surface Cleaning: For benchtop spills, first absorb the material with an inert absorbent, such as vermiculite or sand.[2] Gently sweep the absorbent material into the designated halogenated organic waste container. Wipe the contaminated surface with a cloth dampened with a suitable solvent, followed by a detergent solution. All cleaning materials must be disposed of as hazardous waste.

Final Disposal Pathway

The ultimate disposal of the collected halogenated organic waste must be handled by a licensed hazardous waste disposal company. These companies utilize specialized treatment technologies, such as high-temperature incineration, to safely destroy the chemical compounds.[10][11] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the pickup and disposal of hazardous waste.

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.

  • Spill: In case of a small spill, follow the surface decontamination procedure outlined above. For a large spill, evacuate the area and contact your institution's EHS department immediately.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of 2-Chloro-1-(pentamethylphenyl)ethanone.

DisposalWorkflow Start Start: Generation of 2-Chloro-1-(pentamethylphenyl)ethanone Waste Assess Assess Waste Type (Pure compound, solution, contaminated material) Start->Assess Decontaminate Decontaminate Glassware & Surfaces Start->Decontaminate Labware Spill Spill or Contaminated Material Start->Spill Spills Segregate Segregate into Designated 'Halogenated Organic Waste' Container Assess->Segregate Store Securely Store Labeled Waste Container in Designated Area Segregate->Store Rinse Rinse with Solvent (Collect as Halogenated Waste) Decontaminate->Rinse Rinse->Segregate Wash Wash with Detergent Rinse->Wash Absorb Absorb with Inert Material Spill->Absorb Collect Collect Absorbent & Debris into Halogenated Waste Absorb->Collect Collect->Segregate ContactEHS Contact Environmental Health & Safety (EHS) for Professional Disposal Store->ContactEHS End End: Safe & Compliant Disposal ContactEHS->End

Caption: Decision workflow for the disposal of 2-Chloro-1-(pentamethylphenyl)ethanone.

References

  • Material Safety Data Sheet - 2-Chloro-1-(2,3,4,5,6-pentamethylphenyl)ethan-1-one. Cole-Parmer.
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Handling

Personal protective equipment for handling 2-Chloro-1-(pentamethylphenyl)ethanone

An Essential Guide to Personal Protective Equipment for Handling 2-Chloro-1-(pentamethylphenyl)ethanone This guide provides an in-depth operational plan for the safe handling and disposal of 2-Chloro-1-(pentamethylphenyl...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment for Handling 2-Chloro-1-(pentamethylphenyl)ethanone

This guide provides an in-depth operational plan for the safe handling and disposal of 2-Chloro-1-(pentamethylphenyl)ethanone (CAS No. 57196-63-1). As a Senior Application Scientist, the protocols outlined below are synthesized from established safety data, regulatory standards, and field-proven best practices. The primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal protection and experimental integrity.

Hazard Analysis: Understanding the "Why"

Inferred Hazard Profile:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1]

  • Skin Corrosion/Irritation: Causes severe skin burns.[1][2][3]

  • Eye Damage/Irritation: Causes severe eye damage, potentially leading to blindness.[1][2][3]

  • Respiratory Hazard: Causes chemical burns to the respiratory tract.[1] May cause allergy or asthma-like symptoms if inhaled.[2]

  • Target Organs: Skin, eyes, respiratory system, and gastrointestinal system.[1]

The causality behind these hazards is rooted in its chemical structure: the α-chloro ketone functional group is reactive, and the pentamethylphenyl group increases lipophilicity, which may enhance skin penetration. Therefore, preventing all routes of exposure is the foundational principle of the following protocols.

Hazard Classification (Inferred)GHS PictogramRequired Control Measures
Skin Corrosion CorrosionUse of chemical-resistant gloves, lab coat, and closed-toe shoes. Work must be conducted in a certified chemical fume hood.
Serious Eye Damage CorrosionChemical splash goggles and a full-face shield are mandatory.
Acute Toxicity (Oral, Dermal, Inhalation) Skull and Crossbones (assumed for high caution)Strict prohibition of ingestion. All handling of solids must occur in a chemical fume hood to prevent inhalation of dust. Dermal contact must be avoided.
Health Hazard (Sensitization) Health HazardRespiratory protection may be required if the fume hood is not sufficient or during a spill response.

The Core Protocol: A Self-Validating System for Safe Handling

This protocol is designed as a self-validating workflow. Each step logically follows the last, ensuring that safety checks are integrated into the process, not just a preliminary step.

Pre-Operational Safety (The Readiness Check)

Before the container is opened, the operator must verify the following:

  • Location of Safety Equipment: Physically locate and confirm the operational status of the nearest safety shower and eyewash station.[1][4]

  • Chemical Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly. All work with this solid must be performed within the hood.[1]

  • PPE Inspection: Meticulously inspect all required PPE for defects (cracks, holes, discoloration).

  • Spill Kit Availability: Confirm a spill kit containing appropriate neutralizers (such as sodium bicarbonate for acid neutralization, though this compound is not an acid, a general-purpose sorbent is key) and absorbent materials is readily accessible.

Personal Protective Equipment (PPE): Your Primary Barrier

Given the corrosive nature and dual chemical class (chlorinated hydrocarbon and ketone) of this compound, a multi-layered approach to PPE is essential.

  • Eye and Face Protection:

    • Mandatory: Wear tightly fitting chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3]

    • Required Add-On: A full-face shield must be worn over the goggles to protect against splashes during weighing and transfer operations. A face shield alone is not adequate protection.[4]

  • Skin and Body Protection:

    • Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.

    • Gloves (Critical Analysis): Standard disposable nitrile gloves offer poor resistance to both ketones and some halogenated hydrocarbons.[5][6] Therefore, a single pair of thin nitrile gloves is not sufficient .

      • Primary Recommendation: Use Butyl rubber gloves, which offer excellent resistance to ketones and esters.[7]

      • Alternative: Heavy-duty (e.g., >8 mil) nitrile gloves may be used for short-duration tasks ONLY, with the understanding that they must be replaced immediately after any splash or sign of degradation (swelling, cracking).[8]

      • Best Practice (Double Gloving): Wear a lighter pair of nitrile gloves as a base layer and a heavier butyl rubber or thick nitrile glove as the outer layer. This provides a warning buffer if the outer glove is compromised. Inspect gloves before and during use.

    • Clothing: Wear long pants and fully enclosed, chemical-resistant footwear.

  • Respiratory Protection:

    • Under normal operating conditions within a certified chemical fume hood, respiratory protection is not typically required.

    • Emergency/High-Concentration Scenarios: If engineering controls fail, during a large spill cleanup, or if irritation is experienced, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[1] All respirator use must be in accordance with a formal respiratory protection program (per OSHA 29 CFR 1910.134).[9][10]

Workflow & Disposal Plan

The following workflow minimizes exposure at every stage, from initial handling to final disposal.

Safe Handling and Experimental Use Workflow

This diagram outlines the critical steps for safely handling 2-Chloro-1-(pentamethylphenyl)ethanone in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification & Airflow prep2 Locate & Test Eyewash/Shower prep1->prep2 handle1 Place All Equipment in Hood prep3 Don Full PPE: - Goggles & Face Shield - Double Gloves (Butyl outer) - Lab Coat prep2->prep3 prep3->handle1 Begin Work handle2 Weigh Solid into Sealed Container handle1->handle2 clean1 Decontaminate Surfaces in Fume Hood handle3 Perform Chemical Transfer/Reaction handle2->handle3 handle4 Securely Close Primary Container handle3->handle4 handle4->clean1 Conclude Experiment clean2 Segregate Halogenated Waste into Labeled Container clean1->clean2 clean3 Doff PPE in Correct Order (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

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